Product packaging for Calcium ketoglutarate(Cat. No.:)

Calcium ketoglutarate

Cat. No.: B13838035
M. Wt: 184.16 g/mol
InChI Key: LADYPAWUSNPKJF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Ketoglutarate (Ca-AKG) is a research compound pairing the essential mineral calcium with alpha-ketoglutarate (AKG), a key intermediate in the tricarboxylic acid (Krebs) cycle. As an endogenous metabolite, AKG sees a significant decline with age, making its restoration a focal point in investigations concerning the aging process and age-related physiological decline . This compound is supplied strictly for research applications, including in vitro studies and animal model research, to further the understanding of its potential mechanisms. Primary Research Applications and Value: • Metabolism and Aging Research: Ca-AKG is a prominent candidate in healthspan and longevity studies. Research indicates it may influence pathways related to cellular energy and reduce age-related chronic inflammation . Notably, a study using DNA methylation clocks reported that a Ca-AKG formulation was associated with a reduction in biological age in human participants . Its potential as a caloric restriction mimetic is also a key area of scientific inquiry . • Bone and Connective Tissue Studies: The compound is highly relevant for research on bone metabolism and regeneration. Studies suggest AKG can support bone density by inhibiting osteoclastogenesis (bone resorption) and promoting osteogenic differentiation and bone formation . Recent research on calcium phosphate bone cements integrated with AKG polyester microspheres demonstrated enhanced repair of osteoporotic bone defects by improving the local osteogenic microenvironment . Its role in collagen synthesis also makes it pertinent for investigations into skin and wound healing . • Cellular Energy and Muscle Physiology: Given its central role in the Krebs cycle, Ca-AKG is utilized in research on mitochondrial function and cellular energy (ATP) production . Preclinical studies suggest it may help prevent skeletal muscle protein degradation and atrophy, positioning it as a compound of interest for investigating muscle wasting conditions and exercise physiology . Mechanism of Action: The research value of Ca-AKG is attributed to its multi-faceted mechanism. It serves as a critical node in cellular metabolism, contributing to ATP generation and amino acid synthesis . Furthermore, it is involved in epigenetic regulation through its function as a co-substrate for DNA demethylation, potentially influencing gene expression patterns linked to aging and cellular differentiation . The anti-inflammatory and antioxidant properties observed in some studies are also key areas of mechanistic investigation . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4CaO5 B13838035 Calcium ketoglutarate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4CaO5

Molecular Weight

184.16 g/mol

IUPAC Name

calcium;2-oxopentanedioate

InChI

InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

LADYPAWUSNPKJF-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2]

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Calcium Ketoglutarate in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthesis. The regulation of this intricate cycle is paramount for cellular homeostasis and responding to metabolic demands. A key, yet often nuanced, regulator is the divalent cation, calcium (Ca2+). This technical guide provides an in-depth exploration of the role of calcium, particularly in conjunction with the Krebs cycle intermediate alpha-ketoglutarate (B1197944) (α-KG), in modulating the cycle's flux. We will delve into the core mechanisms of enzymatic activation, present quantitative data on these interactions, detail relevant experimental protocols for their study, and provide visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the metabolic regulation of the Krebs cycle.

Introduction: The Krebs Cycle and its Regulation

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix. It begins with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180) and, through a series of oxidative decarboxylation reactions, regenerates oxaloacetate while producing ATP/GTP, NADH, and FADH2.[1] The flux through this cycle is tightly regulated at several key enzymatic steps to match the cell's energy needs.[2] Major regulatory mechanisms include substrate availability, product inhibition, and allosteric regulation by molecules such as ATP, ADP, and NADH.[2]

Emerging as a critical modulator of the Krebs cycle is mitochondrial calcium.[3] Cellular activation can lead to an increase in mitochondrial matrix calcium levels into the micromolar range.[3] This elevation in calcium acts as a potent stimulator of the cycle, enhancing the rate of several key reactions and thereby boosting overall metabolic flux.[2][3]

The Core Mechanism: Calcium's Allosteric Activation of Key Dehydrogenases

Calcium's primary role in stimulating the Krebs cycle is through the allosteric activation of three key dehydrogenases:

  • Pyruvate (B1213749) Dehydrogenase (PDH): While not technically part of the Krebs cycle, the PDH complex is the gatekeeper, converting pyruvate to acetyl-CoA. Calcium activates the phosphatase that dephosphorylates and activates the PDH complex.[3]

  • Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Calcium ions are known to allosterically activate IDH, increasing its affinity for its substrate.[3][4]

  • Alpha-Ketoglutarate Dehydrogenase (α-KGDH): This multi-enzyme complex catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA. This is a critical rate-limiting step in the Krebs cycle, and α-KGDH is a primary target for calcium-mediated activation.[4] The binding of calcium to the complex induces a conformational change that significantly enhances its catalytic activity.[4]

By activating these dehydrogenases, calcium ensures a coordinated increase in the production of NADH and FADH2, which in turn fuels the electron transport chain and ATP synthesis. This mechanism elegantly couples cellular work, often signaled by a rise in cytosolic and mitochondrial calcium, with the increased energy production required to sustain it.

Quantitative Data: The Impact of Calcium on Enzyme Kinetics

The allosteric activation of Krebs cycle dehydrogenases by calcium has been quantified in numerous studies. The following table summarizes key kinetic data, demonstrating the significant impact of calcium on the affinity of α-KGDH for its substrate, alpha-ketoglutarate.

EnzymeOrganism/TissueParameterConditionValueReference
α-Ketoglutarate DehydrogenasePig HeartKM for α-ketoglutarateNo Ca2+4 ± 1.1 mM[5]
α-Ketoglutarate DehydrogenasePig HeartKM for α-ketoglutarate1.8 µM Ca2+2.2 mM[5]
α-Ketoglutarate DehydrogenasePig HeartKM for α-ketoglutarate1.8 µM Ca2+ and Mg2+0.3 mM[5]
α-Ketoglutarate DehydrogenaseBovine KidneyS0.5 for α-ketoglutarate1.6 mM ATP66 mM[6]
α-Ketoglutarate DehydrogenaseBovine KidneyS0.5 for α-ketoglutarate1.6 mM ATP and Ca2+0.67 mM[6]

Experimental Protocols

Measurement of Alpha-Ketoglutarate Dehydrogenase (α-KGDH) Activity

A common method to determine α-KGDH activity is through a colorimetric assay that measures the reduction of NAD+ to NADH.

A. Sample Preparation: [6]

  • Tissue Samples: Homogenize 10 mg of tissue in 100 µL of ice-cold Assay Buffer.

  • Cell Samples: Resuspend 1 x 106 cells in 100 µL of ice-cold Assay Buffer.

  • Mitochondria: Isolate mitochondria from fresh tissue or cells using a suitable mitochondrial isolation kit.

  • Lysis: Keep the homogenate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new, pre-chilled tube.

B. Assay Protocol: [6]

  • Prepare a reaction mix containing Assay Buffer, α-Ketoglutarate Substrate, and a Developer (which includes a probe that reacts with NADH to produce a colored product).

  • Add 50 µL of the Reaction Mix to each well of a 96-well plate containing standards and samples.

  • For sample blanks, use a background control mix without the α-Ketoglutarate Substrate.

  • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every minute.

  • The rate of change in absorbance is proportional to the α-KGDH activity.

Quantification of Krebs Cycle Metabolites using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the targeted quantification of Krebs cycle intermediates.[7]

A. Metabolite Extraction: [7]

  • Cell Culture: Culture cells in a 6-well plate.

  • Washing: Remove the culture media and wash the cells with ice-cold 0.9% NaCl solution.

  • Extraction: Add 1 mL of cold Extraction Solution (e.g., 80% methanol) to each well and scrape the cells.

  • Vortexing and Centrifugation: Vortex the cell lysate for 10 minutes at 4°C and then centrifuge at high speed to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

B. LC-MS Analysis: [8]

  • Separate the metabolites using hydrophilic interaction chromatography (HILIC).

  • Detect and quantify the metabolites using a mass spectrometer in either positive or negative ionization mode.

  • Confirm metabolite identity by comparing mass-to-charge ratio (m/z) and retention time to a library of known standards.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a sophisticated technique to determine the rates (fluxes) of metabolic reactions in a living cell.[5]

A. Isotopic Labeling: [9]

  • Culture cells in a medium where a primary carbon source (e.g., glucose or glutamine) is replaced with its 13C-labeled counterpart.

  • Allow the cells to reach an isotopic and metabolic steady state.

B. Sample Analysis:

  • Harvest the cells and hydrolyze the proteins into their constituent amino acids.

  • Analyze the mass isotopomer distributions of the amino acids using gas chromatography-mass spectrometry (GC-MS) or LC-MS.

C. Flux Calculation: [9]

  • Use computational models to fit the measured mass isotopomer distributions to a metabolic network model of the Krebs cycle.

  • This analysis yields the intracellular metabolic fluxes.

Visualizing the Core Concepts

Signaling Pathway: Calcium Activation of the Krebs Cycle

The following diagram illustrates the signaling pathway by which an increase in mitochondrial calcium activates key dehydrogenases of the Krebs cycle.

Calcium_Activation_of_Krebs_Cycle cluster_Mitochondrial_Matrix Mitochondrial Matrix Ca_ion Ca²⁺ PDH Pyruvate Dehydrogenase Ca_ion->PDH IDH Isocitrate Dehydrogenase Ca_ion->IDH aKGDH α-Ketoglutarate Dehydrogenase Ca_ion->aKGDH AcetylCoA Acetyl-CoA PDH->AcetylCoA aKG α-Ketoglutarate IDH->aKG SuccinylCoA Succinyl-CoA aKGDH->SuccinylCoA Pyruvate Pyruvate Pyruvate->PDH Krebs_Cycle Krebs Cycle Flux Isocitrate Isocitrate Isocitrate->IDH aKG->aKGDH C13_MFA_Workflow cluster_workflow 13C-Metabolic Flux Analysis Workflow Start Start: Cell Culture Labeling Isotopic Labeling (¹³C-Substrate) Start->Labeling Harvest Cell Harvesting & Metabolite Extraction Labeling->Harvest Analysis GC-MS or LC-MS Analysis (Mass Isotopomer Distribution) Harvest->Analysis Modeling Computational Modeling & Flux Calculation Analysis->Modeling Results Results: Metabolic Fluxes Modeling->Results

References

An In-depth Technical Guide to the Mechanism of Action of Calcium Alpha-Ketoglutarate in Aging

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-ketoglutarate (B1197944) (AKG) is a critical intermediate in the Krebs cycle, and its levels are known to decline significantly with age.[1][2][3] Calcium alpha-ketoglutarate (Ca-AKG), a stable and bioavailable form of AKG, has emerged as a promising geroprotective compound.[1][2][4] Extensive research in model organisms and emerging human studies indicate that Ca-AKG extends both lifespan and healthspan by targeting several core pillars of aging. Its mechanism of action is multifaceted, involving the modulation of key longevity pathways such as mTOR and AMPK, epigenetic regulation through its role as a cofactor for DNA and histone demethylases, enhancement of mitochondrial function, and reduction of chronic inflammation. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanisms of Action in Aging

The anti-aging effects of Calcium Alpha-Ketoglutarate are not attributed to a single pathway but rather to its systemic influence on interconnected cellular and molecular processes. As a key metabolic hub, AKG's effects ripple through energy sensing, epigenetic maintenance, and inflammatory response systems.

Modulation of Key Longevity Pathways: mTOR and AMPK

Ca-AKG influences two of the most critical nutrient-sensing pathways that regulate aging: the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK).

  • Inhibition of mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation. Its overactivation is linked to accelerated aging. AKG has been shown to inhibit the mTOR pathway, mimicking the effects of caloric restriction, a well-established intervention for extending lifespan.[5][6][7][8][9][10] This inhibition is thought to occur, in part, through the inhibition of ATP synthase, which alters the cellular energy state and subsequently downregulates mTOR activity.[8][10]

  • Activation of AMPK Signaling: AMPK acts as a cellular energy sensor. It is activated when cellular energy levels are low (high AMP:ATP ratio) and promotes catabolic processes like autophagy and fatty acid oxidation to restore energy balance. Studies in Drosophila have shown that AKG supplementation activates AMPK signaling.[6][8] This activation contributes to improved metabolic health and cellular maintenance, processes that are crucial for healthy aging.[1]

mTOR_AMPK_Pathway cluster_input Input cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ca-AKG Ca-AKG mTOR mTOR (mechanistic Target of Rapamycin) Ca-AKG->mTOR Inhibits AMPK AMPK (AMP-activated Protein Kinase) Ca-AKG->AMPK Activates Autophagy ↑ Autophagy mTOR->Autophagy CellGrowth ↓ Cell Growth & Proliferation mTOR->CellGrowth AMPK->mTOR Inhibits AMPK->Autophagy MetabolicHealth ↑ Metabolic Health AMPK->MetabolicHealth

Ca-AKG's dual influence on mTOR and AMPK pathways.
Epigenetic Regulation

Epigenetic alterations are a hallmark of aging. Ca-AKG plays a crucial role in maintaining the epigenome by acting as a key cofactor for a class of enzymes called Ten-Eleven Translocation (TET) dioxygenases.[5]

  • DNA and Histone Demethylation: TET enzymes are critical for DNA demethylation, a process that removes methyl groups from DNA and is essential for regulating gene expression. AKG is an obligatory cofactor for TET enzyme activity. By replenishing declining AKG levels, Ca-AKG supplementation may help maintain youthful DNA methylation patterns and counteract age-related epigenetic drift, thereby promoting cellular health and genomic stability.[1][4][5][10] This mechanism is also vital for histone demethylation, further influencing chromatin structure and gene accessibility.

Epigenetic_Regulation cluster_input Input cluster_enzymes Enzymatic Activity cluster_process Epigenetic Process cluster_outcome Outcome Ca-AKG Ca-AKG TET TET Dioxygenases (DNA Demethylases) Ca-AKG->TET Cofactor HDM Histone Demethylases Ca-AKG->HDM Cofactor DNA_demeth DNA Demethylation TET->DNA_demeth Histone_demeth Histone Demethylation HDM->Histone_demeth Epigenome Maintenance of Youthful Epigenome DNA_demeth->Epigenome Histone_demeth->Epigenome

Ca-AKG's role as a cofactor in epigenetic maintenance.
Enhancement of Mitochondrial Function

A decline in mitochondrial function is a central feature of the aging process.[11] AKG is a pivotal metabolite in the mitochondrial tricarboxylic acid (TCA) cycle, the primary engine of cellular energy production.[7][12][13]

  • Energy Production: By directly feeding into the TCA cycle, Ca-AKG can help sustain cellular energy (ATP) production, which often becomes less efficient with age.[4]

  • Reduction of Oxidative Stress: The alpha-ketoglutarate dehydrogenase complex (KGDHC) within the mitochondria is both a source and a target of reactive oxygen species (ROS).[14][15] AKG itself can act as an antioxidant by neutralizing certain ROS.[16] Furthermore, by improving mitochondrial efficiency, Ca-AKG may help reduce the overall production of ROS, a key driver of age-related cellular damage.[7][17]

Mitochondrial_Function cluster_cycle TCA Cycle cluster_outcomes Mitochondrial Outcomes Isocitrate Isocitrate AKG Alpha-Ketoglutarate Isocitrate->AKG SuccinylCoA Succinyl-CoA AKG->SuccinylCoA ATP ↑ ATP Production AKG->ATP ROS ↓ Oxidative Stress (ROS) AKG->ROS Reduces

Role of Alpha-Ketoglutarate in the TCA cycle and mitochondrial health.
Reduction of Chronic Inflammation (Inflammaging)

Chronic, low-grade inflammation, termed "inflammaging," is a major contributor to aging and age-related diseases.[18] Studies in mice have demonstrated that Ca-AKG can significantly reduce systemic inflammation.[3][12]

  • Suppression of Pro-inflammatory Cytokines: Ca-AKG supplementation has been shown to decrease the levels of circulating pro-inflammatory cytokines.[12]

  • Induction of Anti-inflammatory IL-10: A key mechanism behind its anti-inflammatory effect, particularly in female mice, is the induction of Interleukin-10 (IL-10).[12] IL-10 is a potent anti-inflammatory cytokine that helps maintain tissue homeostasis and control inflammatory responses.[5][12][19]

Inflammation_Pathway Ca-AKG Ca-AKG T_Cells T Cells Ca-AKG->T_Cells Acts on Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines Ca-AKG->Inflammatory_Cytokines IL10 ↑ IL-10 (Anti-inflammatory) T_Cells->IL10 Inflammaging ↓ 'Inflammaging' IL10->Inflammaging Inflammatory_Cytokines->Inflammaging

Ca-AKG's mechanism for reducing chronic inflammation.

Quantitative Data from Preclinical and Clinical Studies

The effects of Ca-AKG have been quantified in various studies, from lifespan extension in model organisms to the reversal of biological age in humans.

Table 1: Summary of Preclinical Studies on Ca-AKG
Model OrganismAge at InterventionCa-AKG DoseMedian Lifespan ExtensionHealthspan ImprovementsReference
Mice (C57BL/6)18 months2% w/w in diet10.5% - 16.6% (females)Reduced frailty, decreased systemic inflammatory cytokines, morbidity compression.[12]
Fruit Flies (Drosophila)Adult5 µM in dietSignificant extensionEnhanced vertical climbing ability and heat stress resistance.[6][8]
Nematodes (C. elegans)Adult-~50%Delayed aging, mechanism linked to ATP synthase and TOR inhibition.[5][20]
Table 2: Summary of Human Clinical Trials on Ca-AKG
Study / TrialParticipants (Age Range)Ca-AKG DoseDurationPrimary Outcome MeasureKey FindingsReference
Demidenko et al., 202142 individuals (40-65)1g/day (+ Vitamins)Avg. 7 monthsBiological Age (TruAge DNA methylation)Average reduction in biological age of ~8 years.[21][22]
NCT0711453645-75 years2g/day12 weeksBiological Age (PhenoAge)Ongoing randomized, double-blind, placebo-controlled trial.[23]
ABLE Study (NCT05706389)120 individuals (40-60)1g/day (sustained release)6 monthsBiological Age (DNA methylation)Ongoing trial targeting individuals with accelerated biological age.[24][25]

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections detail the methodologies used in seminal Ca-AKG studies.

Protocol: Lifespan and Healthspan Assessment in Mice

This protocol is based on the methodology described by Asadi Shahmirzadi et al. (2020) in their study on aging mice.[12]

  • Animal Model: C57BL/6 mice, starting at 18 months of age (considered middle-aged).

  • Diet and Supplementation:

    • Control Group: Fed a standard diet.

    • Experimental Group: Fed the standard diet supplemented with 2% Calcium Alpha-Ketoglutarate by weight (w/w).

  • Frailty Index (FI) Assessment:

    • A clinically relevant FI is assessed longitudinally. This index comprises 31 non-invasive measurements covering various physiological domains.

    • Measurements include assessments of coat condition, presence of alopecia or dermatitis, body weight, hearing loss (preyer reflex), vision (visual placing), kyphosis, and gait disorders.

    • Each parameter is scored (e.g., 0 for no deficit, 0.5 for mild, 1 for severe). The total score is divided by the number of parameters to calculate the FI for each mouse at given time points.

  • Cytokine Analysis:

    • Blood is collected periodically.

    • Plasma is separated and analyzed for a panel of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using multiplex immunoassay technology (e.g., Luminex).

  • Survival Analysis:

    • Mice are monitored daily for their entire lifespan.

    • Dates of death are recorded, and Kaplan-Meier survival curves are generated to compare the lifespan of the control and Ca-AKG-supplemented groups. Statistical significance is determined using tests such as the log-rank test.

Preclinical_Workflow Start Start: 18-month-old mice Diet Randomization into two groups: 1. Control Diet 2. Diet + 2% Ca-AKG Start->Diet Monitoring Longitudinal Monitoring Diet->Monitoring Frailty Periodic Frailty Index Assessment (31 parameters) Monitoring->Frailty Blood Periodic Blood Collection Monitoring->Blood Survival Daily Survival Monitoring until Natural Death Monitoring->Survival Analysis Data Analysis: Healthspan & Lifespan Frailty->Analysis Cytokines Plasma Cytokine Analysis (Luminex) Blood->Cytokines Cytokines->Analysis Survival->Analysis

Experimental workflow for a preclinical mouse study on Ca-AKG.
Protocol: Human Biological Age Measurement

This protocol is a generalized methodology based on the designs of recent human clinical trials.[21][23][24]

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[2]

  • Participant Recruitment:

    • Healthy participants within a specified age range (e.g., 40-75 years).

    • Inclusion/exclusion criteria are established to control for confounding variables (e.g., specific diseases, medications).

  • Intervention:

    • Participants are randomly assigned to two groups.

    • Placebo Group: Receives a placebo identical in appearance to the active supplement.

    • Experimental Group: Receives a daily dose of Ca-AKG (e.g., 1000 mg - 2000 mg).

  • Sample Collection and Baseline Measurement:

    • At the start of the study (baseline), a biological sample (saliva or blood) is collected from all participants.

    • DNA is extracted from the sample.

  • Epigenetic Clock Analysis:

    • The extracted DNA is analyzed using a DNA methylation-based epigenetic clock (e.g., Horvath's clock, PhenoAge, GrimAge, or commercial kits like TruAge).

    • This involves bisulfite conversion of DNA followed by analysis on a DNA methylation array (e.g., Illumina EPIC array) to measure methylation levels at specific CpG sites across the genome.

    • Algorithms are then used to calculate the biological age from these methylation patterns.

  • Follow-up and Final Measurement:

    • Participants take the supplement/placebo for a predetermined duration (e.g., 7 months).

    • At the end of the intervention period, a second biological sample is collected.

    • The epigenetic clock analysis is repeated to determine the post-intervention biological age.

  • Data Analysis:

    • The change in biological age (post-intervention minus baseline) is calculated for each participant.

    • The average change in the Ca-AKG group is compared to the average change in the placebo group to determine the statistical significance of the intervention's effect.

Clinical_Workflow Recruit Participant Recruitment (e.g., 40-75 years) Baseline Baseline Visit: 1. Informed Consent 2. Saliva/Blood Collection Recruit->Baseline Randomize Randomization: - Placebo Group - Ca-AKG Group (1g/day) Baseline->Randomize Lab Lab Analysis (for both timepoints): 1. DNA Extraction 2. DNA Methylation Array 3. Calculate Biological Age Baseline->Lab Intervention Intervention Period (e.g., 7 months) Randomize->Intervention Final Final Visit: Saliva/Blood Collection Intervention->Final Final->Lab Analysis Statistical Analysis: Compare Δ Biological Age between groups Lab->Analysis

Workflow for a human clinical trial measuring biological age.

Conclusion and Future Directions

Calcium alpha-ketoglutarate is a multifaceted compound that targets several fundamental mechanisms of aging. Its ability to influence key longevity pathways, maintain epigenetic integrity, support mitochondrial health, and quell chronic inflammation makes it one of the most compelling geroprotective molecules currently under investigation. Preclinical studies have robustly demonstrated its efficacy in extending lifespan and, more importantly, healthspan by compressing morbidity.[12][20]

Early human clinical trials are highly encouraging, suggesting that Ca-AKG supplementation can significantly reduce biological age as measured by epigenetic clocks.[21][22] However, the field is still young.[26] Larger, long-term, and more diverse placebo-controlled trials are necessary to fully validate these findings, establish optimal dosing strategies, and confirm the long-term safety and efficacy in the human population.[27] Future research should also focus on elucidating the sex-specific effects observed in animal models and exploring potential synergistic effects when combined with other anti-aging interventions. The continued study of Ca-AKG holds great promise for developing evidence-based strategies to promote healthier aging and extend the human healthspan.

References

Calcium Alpha-Ketoglutarate: A Technical Guide to its Influence on Core Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Calcium alpha-ketoglutarate (B1197944) (Ca-AKG), a stabilized salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has emerged as a significant modulator of cellular metabolism with pleiotropic effects extending beyond energy production.[1] As organisms age, the natural production of AKG diminishes significantly, with levels reported to drop by as much as 10-fold between the ages of 40 and 80.[2][3][4] This decline is linked to metabolic dysfunction and an increased susceptibility to age-related diseases.[5] Supplementation with Ca-AKG, which offers greater stability and bioavailability than AKG alone, presents a promising therapeutic avenue.[5][6] This technical guide provides an in-depth analysis of the biochemical pathways influenced by Ca-AKG, focusing on its integral functions in energy metabolism, amino acid synthesis, epigenetic regulation, and cellular signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to support further research and drug development efforts.

Core Biochemical Pathways Influenced by Calcium Ketoglutarate

Alpha-ketoglutarate is a central metabolic hub that participates in and influences a multitude of biochemical pathways essential for cellular function, homeostasis, and longevity.[7][8] The provision of AKG as a calcium salt not only enhances its stability but may also offer synergistic benefits, as calcium ions (Ca²⁺) are known allosteric activators of key Krebs cycle enzymes.[1][9]

Energy Metabolism: The Krebs Cycle

AKG is a critical intermediate in the tricarboxylic acid (TCA) or Krebs cycle, the primary pathway for cellular energy production in aerobic organisms.[10][11] Within the mitochondrial matrix, AKG is formed from the oxidative decarboxylation of isocitrate by isocitrate dehydrogenase. It is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.[7][12] This step is a rate-determining control point in the cycle.[13] Calcium ions play a direct regulatory role by activating both isocitrate dehydrogenase and the α-ketoglutarate dehydrogenase complex, thereby increasing the metabolic flux through the cycle and boosting ATP production.[1][9][14]

Krebs_Cycle cluster_0 Mitochondrial Matrix Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH NAD⁺→NADH CO₂ AKG Alpha-Ketoglutarate (AKG) KGDHC α-Ketoglutarate Dehydrogenase Complex AKG->KGDHC NAD⁺→NADH CoA→CO₂ SuccinylCoA Succinyl-CoA Calcium Ca²⁺ Calcium->IDH Activates Calcium->KGDHC Activates IDH->AKG KGDHC->SuccinylCoA

Caption: Central role of AKG in the Krebs Cycle and activation by Ca²⁺.
Amino Acid and Nitrogen Metabolism

AKG serves as a crucial link between carbon and nitrogen metabolism.[8][14] It functions as a primary nitrogen acceptor, facilitating the synthesis of non-essential amino acids through transamination reactions. Specifically, AKG is a direct precursor to glutamate, which in turn is a precursor for glutamine, proline, and arginine.[2][7][15] It is estimated that over 25% of dietary AKG is converted into proline and glutamine.[2][14] This role is vital for stimulating protein synthesis and inhibiting protein degradation, particularly in muscle tissue.[13][15][16] Furthermore, by accepting amino groups, AKG acts as a "nitrogen scavenger," helping to detoxify ammonia (B1221849) and maintain nitrogen balance.[2][15]

Amino_Acid_Metabolism AKG Alpha-Ketoglutarate (AKG) Ammonia Ammonia (NH₃) Detoxification AKG->Ammonia Accepts NH₂ group Transaminase Aminotransferase AKG->Transaminase AminoAcids Other Amino Acids (e.g., Alanine) AminoAcids->Transaminase Glutamate Glutamate Glutamate->AKG Transamination (Reversible) Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Protein Protein Synthesis Glutamine->Protein Proline->Protein Transaminase->Glutamate α-Keto Acid Epigenetic_Regulation cluster_legend Process: DNA Demethylation AKG Alpha-Ketoglutarate (AKG) TET_Enzyme TET Dioxygenase AKG->TET_Enzyme Cofactor MethylatedDNA Methylated DNA (5-mC) MethylatedDNA->TET_Enzyme HydroxymethylatedDNA Hydroxymethylated DNA (5-hmC) DemethylatedDNA Active Gene Expression HydroxymethylatedDNA->DemethylatedDNA Further steps TET_Enzyme->HydroxymethylatedDNA Oxidation Succinate Succinate + CO₂ TET_Enzyme->Succinate Cellular_Signaling CaAKG Calcium Alpha-Ketoglutarate AMPK AMPK CaAKG->AMPK Activates mTOR mTOR CaAKG->mTOR Inhibits* NFkB NF-κB CaAKG->NFkB Activates** Longevity ↑ Longevity ↑ Mitochondrial Function AMPK->Longevity Growth ↓ Cell Growth ↑ Autophagy mTOR->Growth Inflammation ↑ Inflammation ↑ Cell Survival (Nutrient Stress) NFkB->Inflammation label_info *Inhibitory role is context-dependent and debated. **Activation observed under nutrient stress. Experimental_Workflow start Start: Biological Sample (Tissue, Cells, etc.) prep Sample Preparation (Homogenization, Lysis, Deproteinization) start->prep assay Add to 96-Well Plate with Standards prep->assay reagent Add Reaction Reagent (Enzymes + Probe) assay->reagent incubate Incubate at 37°C reagent->incubate read Read Plate (Absorbance or Fluorescence) incubate->read end End: Calculate AKG Concentration read->end

References

Calcium α-Ketoglutarate: A Deep Dive into Its Influence on Cellular Senescence Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. While it serves as a crucial tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to a pro-inflammatory environment and the decline of tissue function. The Senescence-Associated Secretory Phenotype (SASP), a cocktail of inflammatory cytokines, chemokines, and proteases secreted by senescent cells, is a key driver of these age-related pathologies. Interventions that can modulate the onset or effects of cellular senescence are therefore of significant interest in the development of geroprotective therapies.

Alpha-ketoglutarate (B1197944) (AKG), a key metabolic intermediate in the Krebs cycle, has emerged as a promising molecule in the field of aging research. Its levels are known to decline with age, and supplementation with its stable salt form, calcium α-ketoglutarate (CaKG), has been shown to extend lifespan and healthspan in model organisms. This technical guide provides an in-depth analysis of the mechanisms by which CaKG influences cellular senescence pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling networks.

Core Mechanisms of Action

CaKG's influence on cellular senescence is multifaceted, primarily revolving around its roles as a key metabolite and a signaling molecule. It impacts several core cellular processes:

  • Metabolic Reprogramming: As a central player in the Krebs cycle, AKG is pivotal for cellular energy production. By modulating cellular metabolism, CaKG can influence pathways that sense and respond to energy status, which are intricately linked to senescence.

  • Epigenetic Regulation: AKG is a critical cofactor for Ten-Eleven Translocation (TET) enzymes, which are dioxygenases that play a crucial role in DNA demethylation.[1][2] Epigenetic alterations, including changes in DNA methylation patterns, are a hallmark of aging and cellular senescence.

  • Modulation of Key Signaling Pathways: CaKG has been shown to influence the activity of central signaling hubs that regulate cell growth, proliferation, and stress responses, namely the mechanistic Target of Rapamycin (mTOR) and AMP-activated protein kinase (AMPK) pathways.

Quantitative Data on the Effects of Calcium α-Ketoglutarate

The following tables summarize key quantitative findings from preclinical and clinical studies on CaKG supplementation.

Table 1: Effects of CaKG on Lifespan and Healthspan in Mice
ParameterTreatment GroupControl GroupPercentage ChangeStudy Reference
Median Lifespan (Females) CaKG SupplementedStandard Diet+10-16.6%Asadi Shahmirzadi et al., 2020
Healthspan (Frailty Reduction) CaKG SupplementedStandard Diet41% improvementAsadi Shahmirzadi et al., 2020[3]
Lifespan Increase CaKG SupplementedStandard Diet~12%Asadi Shahmirzadi et al., 2020[3]

Data from a study on middle-aged mice.

Table 2: Effects of CaKG on Biological Age in Humans
ParameterPre-SupplementationPost-Supplementation (Avg. 7 months)Change in Biological AgeStudy Reference
Average Biological Age Chronological Age + 0.35 yearsChronological Age - 8.31 years-8.66 years Demidenko et al., 2021[4]
Biological Age Reduction (Males) N/AN/A-8.44 years Demidenko et al., 2021[4]
Biological Age Reduction (Females) N/AN/A-6.98 years Demidenko et al., 2021[4]

Based on the TruAge DNA methylation test in a cohort of 42 individuals.

Table 3: Effect of CaKG on Senescence-Associated Secretory Phenotype (SASP)
Cytokine/ChemokineCaKG-Treated Aged MiceUntreated Aged MiceObservationStudy Reference
General Inflammatory Cytokines Lower LevelsHigher LevelsGeneral reduction in systemic inflammationAsadi Shahmirzadi et al., 2020[5]
Interleukin-10 (IL-10) Increased ProductionBaselineUpregulation of anti-inflammatory cytokineAsadi Shahmirzadi et al., 2020[5]

The study by Asadi Shahmirzadi et al. (2020) reported a general trend of reductions in 24 inflammatory cytokines and chemokines in CaKG-treated female mice compared to aged controls.[5] In vitro data from the same study suggests that AKG can alter the SASP to be less inflammatory.[5]

Signaling Pathways Modulated by Calcium α-Ketoglutarate

CaKG exerts its effects on cellular senescence by modulating interconnected signaling pathways that are central to the aging process.

The mTOR and AMPK Signaling Axis

The mTOR pathway is a master regulator of cell growth and proliferation, and its hyperactivity is linked to accelerated aging and senescence. Conversely, AMPK acts as a cellular energy sensor, and its activation generally promotes catabolic processes and stress resistance, often leading to increased longevity.

AKG has been shown to inhibit the mTOR pathway.[6][7] One proposed mechanism is through the inhibition of ATP synthase, which leads to an increased AMP/ATP ratio.[6] This shift in cellular energy status activates AMPK. Activated AMPK can then inhibit mTORC1, a central complex in the mTOR pathway, thereby suppressing its pro-growth and pro-senescence signals.[6][8]

mTOR_AMPK_Pathway CaKG Calcium α-Ketoglutarate ATP_Synthase ATP Synthase CaKG->ATP_Synthase Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Synthase->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Senescence Cellular Senescence AMPK->Senescence Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC1->Senescence Promotes Autophagy->Senescence Inhibits

CaKG's modulation of the mTOR and AMPK pathways.
Epigenetic Regulation via TET Enzymes

AKG is an essential cofactor for the TET family of enzymes (TET1, TET2, TET3), which are responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of active DNA demethylation.[1] The age-associated decline in AKG levels may lead to reduced TET activity, contributing to the epigenetic drift observed in aging. By replenishing AKG levels, CaKG may help maintain proper TET enzyme function, thereby influencing gene expression patterns associated with senescence.[9] This mechanism is thought to underlie the observed reversal of epigenetic age in human studies.[9]

TET_Enzyme_Pathway CaKG Calcium α-Ketoglutarate TET_Enzymes TET Enzymes CaKG->TET_Enzymes Cofactor DNA_Demethylation DNA Demethylation TET_Enzymes->DNA_Demethylation Promotes Gene_Expression Regulation of Senescence-Associated Gene Expression DNA_Demethylation->Gene_Expression Epigenetic_Age ↓ Reversal of Epigenetic Age Gene_Expression->Epigenetic_Age

CaKG's role as a cofactor for TET enzymes in epigenetic regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CaKG and cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is for the histochemical detection of SA-β-Gal activity, a common biomarker for senescent cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

  • Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix the cells for 3-5 minutes at room temperature with the fixation solution.

  • Wash the cells three times with PBS.

  • Add the staining solution to the cells.

  • Incubate the cells at 37°C in a dry incubator (no CO₂) for 12-16 hours.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

  • Quantify the percentage of blue-staining cells relative to the total number of cells.

SA_Beta_Gal_Workflow start Wash Cells with PBS fix Fix with Formaldehyde/ Glutaraldehyde (3-5 min) start->fix wash2 Wash Cells with PBS (3x) fix->wash2 stain Add X-gal Staining Solution wash2->stain incubate Incubate at 37°C (12-16h) stain->incubate observe Observe for Blue Color incubate->observe end Quantify Positive Cells observe->end

Workflow for SA-β-Gal Staining.
Western Blotting for p16INK4a and p21WAF1/Cip1

This protocol details the detection of key cell cycle inhibitors and senescence markers, p16 and p21, in cell lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p16INK4a, anti-p21WAF1/Cip1, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity relative to the loading control.

RT-qPCR for SASP Gene Expression (e.g., IL-6, CXCL8/IL-8)

This protocol outlines the quantification of mRNA levels of key SASP components.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Gene-specific primers for IL-6, CXCL8, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion and Future Directions

Calcium α-ketoglutarate demonstrates significant potential as a geroprotective compound, with evidence suggesting its ability to modulate fundamental aging processes, including cellular senescence. Its mechanisms of action, centered on metabolic reprogramming, epigenetic modulation via TET enzymes, and regulation of the mTOR and AMPK signaling pathways, provide a strong rationale for its therapeutic potential.

The quantitative data from both animal and human studies are compelling, indicating that CaKG can extend healthspan and potentially reverse epigenetic aging clocks. The provided experimental protocols offer a framework for researchers to further investigate the effects of CaKG on cellular senescence and related pathways.

Future research should focus on elucidating the precise downstream targets of CaKG-mediated signaling and further characterizing its impact on the heterogeneity of the SASP. Large-scale, placebo-controlled clinical trials are necessary to confirm the promising findings on biological age reversal and to assess the long-term safety and efficacy of CaKG supplementation in human populations. For drug development professionals, CaKG and its derivatives represent a promising class of molecules for the development of therapies targeting age-related diseases.

References

Calcium Alpha-Ketoglutarate: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium alpha-ketoglutarate (B1197944) (Ca-AKG), the calcium salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), is a molecule of significant interest in the fields of cellular metabolism, geroscience, and clinical nutrition.[1][2] As endogenous levels of AKG decline with age, supplementation with the more stable and bioavailable Ca-AKG form has been investigated for its potential to extend healthspan and lifespan.[1][3][4][5] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biochemical roles of Ca-AKG. It includes detailed experimental protocols, quantitative data, and visual diagrams of relevant metabolic and signaling pathways to serve as a resource for the scientific community.

Chemical and Physical Properties

Calcium alpha-ketoglutarate is a white or off-white crystalline powder.[6][7] It is the divalent calcium salt of α-Ketoglutarate, formed when the two carboxyl groups of alpha-ketoglutaric acid are deprotonated and bind with a Ca²⁺ ion.[6] The calcium salt form enhances the stability and bioavailability of AKG, which in its free acid form can be unstable.[3][8][9]

Quantitative Data Summary

The key physicochemical properties of Calcium Alpha-Ketoglutarate are summarized in the table below.

PropertyValueSource(s)
Chemical Formula Ca(C₅H₅O₅)₂ (Anhydrous) / C₅H₄CaO₅·H₂O (Monohydrate)[6][10]
Molecular Weight 202.18 g/mol (Monohydrate)[1][11]
Appearance White to off-white crystalline powder[6][7][8]
Solubility Slightly soluble in water; Insoluble or slightly soluble in DMSO[6][7][12]
Aqueous Solution pH 7.0 - 9.0 (Weakly alkaline)[6][7]
Calcium Content Typically 19.9% - 22%[8][13]
Purity (Typical) ≥98% (pharmaceutical grade can be >99.9%)[8][14]
Storage (Powder) -20°C for up to 3 years[12]
Stability and Reactivity

Ca-AKG is relatively stable to light and heat under standard storage conditions.[6] However, it may undergo decomposition under strong acidic or alkaline conditions, or at high temperatures.[6][7]

  • pH Dependence : The solubility of Ca-AKG can be influenced by pH, with increased solubility often observed in slightly acidic environments (e.g., pH 6.0-6.5).[6][7] It is crucial to avoid dissolving Ca-AKG in phosphate-containing buffers like PBS, as calcium ions will react with phosphate (B84403) ions to form insoluble calcium phosphate precipitates.[7]

  • Thermal Stability : Thermogravimetric analysis (TGA) can be used to assess the thermal stability of Ca-AKG. High-quality Ca-AKG should not exhibit significant decomposition within the normal range of storage and use temperatures.[14]

  • Reactivity : As an alpha-keto acid, it can undergo decarboxylation at high temperatures or under enzymatic catalysis.[6] The alpha-ketoglutarate anion is also a metal chelator and can bind with other metal ions.[6]

Synthesis of Calcium Alpha-Ketoglutarate

Ca-AKG can be produced through chemical synthesis or biological fermentation. The choice of method impacts purity, environmental footprint, and cost.

Synthesis Methods: A Comparison
FeatureBio-fermentationChemical Synthesis
Raw Materials Renewable sources (e.g., glucose)Glutaric acid, methyl dichloroacetate, methyl acrylate
Reaction Conditions Mild (e.g., physiological pH and temperature)High temperature and pressure
Environmental Impact Green process, lower pollutionHigher pollution potential
Yield & Purity High yield and purity (can exceed 99.9%)Potentially lower yield, may require significant purification
Production Cycle 24-72 hour fermentation cycleCan be slower due to purification steps

Source:[6][8][15]

Experimental Protocol: Chemical Synthesis

This protocol describes a common method for preparing Ca-AKG, which involves the formation of an intermediate alkali metal salt to improve purity and yield.[16][17]

Objective: To synthesize Calcium Alpha-Ketoglutarate from alpha-ketoglutaric acid.

Materials:

  • Alpha-ketoglutaric acid

  • Sodium hydroxide (B78521) (or another alkali metal salt like sodium carbonate)

  • Calcium chloride

  • Deionized water

  • Reaction vessel with stirring capability

  • pH meter

  • Filtration apparatus

  • Drying oven

Methodology:

  • Step 1: Formation of Disodium (B8443419) Alpha-Ketoglutarate. a. Dissolve a specific molar equivalent of alpha-ketoglutaric acid in deionized water in the reaction vessel. b. Slowly add a solution of sodium hydroxide (2 molar equivalents) to the stirred alpha-ketoglutaric acid solution. c. Monitor the pH of the solution. The reaction is complete when a stable pH in the range of 5.0 to 11.9 is achieved, indicating the formation of the disodium bis salt of alpha-ketoglutarate.[16][17][18]

  • Step 2: Formation of Calcium Alpha-Ketoglutarate. a. Prepare a separate aqueous solution of calcium chloride (approximately 1 molar equivalent to the starting alpha-ketoglutaric acid). b. While stirring, slowly add the calcium chloride solution to the disodium alpha-ketoglutarate solution from Step 1.[15] c. The reaction mixture may be heated (e.g., to 65-75°C) and stirred for several hours (e.g., 2-5 hours) to facilitate the precipitation of calcium alpha-ketoglutarate.[16][17]

  • Step 3: Isolation and Drying. a. Cool the reaction mixture to allow for complete precipitation. b. Isolate the solid calcium alpha-ketoglutarate product by vacuum filtration. c. Wash the collected solid with cold deionized water to remove any remaining soluble impurities. d. Dry the final product in a vacuum oven at a controlled temperature to achieve the desired moisture content (e.g., 5-20%).[17]

Visualization: Chemical Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product AKG_acid α-Ketoglutaric Acid step1 Step 1: Form Disodium AKG AKG_acid->step1 NaOH Sodium Hydroxide NaOH->step1 CaCl2 Calcium Chloride step2 Step 2: React with Calcium Salt CaCl2->step2 step1->step2 step3 Step 3: Isolate and Purify step2->step3 CaAKG Calcium α-Ketoglutarate step3->CaAKG G sample 1. Biological Sample (Cells/Tissue) quench 2. Metabolic Quenching (Liquid Nitrogen) sample->quench extract 3. Metabolite Extraction (Cold Methanol + Std.) quench->extract centrifuge 4. Centrifugation extract->centrifuge dry 5. Supernatant Drying centrifuge->dry reconstitute 6. Reconstitution dry->reconstitute lc 7. LC Separation reconstitute->lc ms 8. MS/MS Detection (MRM) lc->ms analysis 9. Data Analysis ms->analysis KrebsCycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AKG α-Keto- glutarate Isocitrate->AKG IDH SuccinylCoA Succinyl-CoA AKG->SuccinylCoA α-KGDH Glutamate Glutamate AKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Epigenetics cluster_input Inputs cluster_process Process cluster_output Outcome AKG α-Ketoglutarate TET TET Enzymes AKG->TET Cofactor DNA_hm Hydroxymethylated DNA (5-hmC) TET->DNA_hm DNA_m Methylated DNA (5-mC) DNA_m->TET Demethylation DNA Demethylation & Gene Expression Modulation DNA_hm->Demethylation

References

Calcium α-Ketoglutarate: A Pivotal Signaling Molecule in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

[December 21, 2025]

Executive Summary

Calcium α-ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate α-ketoglutarate (AKG), has emerged as a significant modulator of cellular metabolism with pleiotropic effects extending beyond its traditional role in energy production. Accumulating evidence highlights its function as a key signaling molecule, influencing a multitude of metabolic and cellular pathways. This technical guide provides a comprehensive overview of the signaling role of Ca-AKG in metabolic pathways, with a focus on its interactions with mTOR, AMPK, HIF-1α, and NF-κB signaling. This document synthesizes quantitative data from recent studies, details relevant experimental protocols, and provides visual representations of the associated signaling cascades to support further research and therapeutic development.

Introduction: α-Ketoglutarate as a Metabolic Hub and Signaling Molecule

α-Ketoglutarate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, central to cellular energy metabolism. Beyond its bioenergetic role, AKG acts as a nitrogen scavenger and a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine.[1][2] Emerging research has illuminated a less conventional role for AKG as a signaling molecule, capable of regulating gene expression and cellular signaling pathways.[3] The calcium salt form, Ca-AKG, enhances the stability and bioavailability of AKG.[4]

Quantitative Effects of Calcium α-Ketoglutarate on Metabolic and Inflammatory Markers

Recent clinical and preclinical studies have begun to quantify the effects of Ca-AKG supplementation on various physiological parameters. The following tables summarize key quantitative data from this research.

Table 1: Effect of Calcium α-Ketoglutarate on Biological Age in Humans

ParameterTreatment GroupDosageDurationAverage Reduction in Biological Age (Years)p-valueReference
Biological Age (DNA Methylation)Ca-AKG + Vitamins1 g/day 7 months (average)7.96< 0.001[5]

Table 2: Effect of Ornithine α-Ketoglutarate (OKG) on Muscle Protein Synthesis and Strength

ParameterTreatment GroupDosageDurationObservationp-valueReference
Muscle Ribosome ConcentrationOKG0.35 g/kg/day3 days (post-surgery)No change vs. 23% decrease in control< 0.05[1]
Muscle Polyribosome PercentageOKG0.35 g/kg/day3 days (post-surgery)No change vs. 21% decrease in control< 0.01[1]
Bench Press StrengthOKG10 g/day 6 weeks6.6% increase vs. 1.5% in control< 0.05[6]

Table 3: Effect of α-Ketoglutarate on Lipid Profile in a Rat Model of Hypercholesterolemia

ParameterTreatment Group (0.01 M & 0.1 M AKG)DurationObservationp-valueReference
Total CholesterolAKG60 daysDecrease< 0.05[7]
LDL CholesterolAKG60 daysDecrease< 0.05[7]
TriglyceridesAKG60 daysDecrease< 0.05[7]
HDL CholesterolAKG60 daysTrend towards increaseNot specified[7]

Table 4: Effect of α-Ketoglutarate on Inflammatory Cytokines in Aged Mice

CytokineTreatment GroupDurationObservationp-valueReference
Systemic Inflammatory Cytokines (Panel of 24)Ca-AKG6 monthsGeneral trend of reduction< 0.001 (for combined values)[5]

Core Signaling Pathways Modulated by Calcium α-Ketoglutarate

Ca-AKG exerts its influence on cellular metabolism through the modulation of several key signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. AKG has been shown to inhibit the mTOR pathway, a mechanism linked to its lifespan-extending effects in model organisms.[8] This inhibition can occur through the inhibition of ATP synthase, leading to an increased AMP/ATP ratio and subsequent activation of AMPK, which in turn inhibits mTOR.

mTOR_Pathway AKG α-Ketoglutarate ATP_Synthase ATP Synthase AKG->ATP_Synthase inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Synthase->AMP_ATP_Ratio leads to AMPK AMPK AMP_ATP_Ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth promotes

Figure 1: AKG-mediated inhibition of the mTOR pathway.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated during periods of low cellular energy. As mentioned above, AKG can indirectly activate AMPK by increasing the AMP/ATP ratio. Activated AMPK then initiates a cascade of events to restore energy homeostasis, including the inhibition of anabolic processes and the activation of catabolic pathways.

AMPK_Pathway AKG α-Ketoglutarate ATP_Synthase ATP Synthase AKG->ATP_Synthase inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Synthase->AMP_ATP_Ratio leads to AMPK AMPK AMP_ATP_Ratio->AMPK activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism activates Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism inhibits

Figure 2: AKG-mediated activation of the AMPK pathway.
HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). The stability of HIF-1α is regulated by prolyl hydroxylases (PHDs), which require AKG as a cofactor. Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. During hypoxia, or when AKG levels are low, PHD activity is reduced, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia AKG_normoxia α-Ketoglutarate PHDs_normoxia PHDs AKG_normoxia->PHDs_normoxia activates HIF1a_normoxia HIF-1α PHDs_normoxia->HIF1a_normoxia hydroxylates Degradation Proteasomal Degradation HIF1a_normoxia->Degradation Low_O2 Low O2 PHDs_hypoxia PHDs Low_O2->PHDs_hypoxia inhibits HIF1a_hypoxia HIF-1α (stabilized) PHDs_hypoxia->HIF1a_hypoxia no hydroxylation Nucleus Nucleus HIF1a_hypoxia->Nucleus translocates Target_Genes Target Gene Expression Nucleus->Target_Genes activates

Figure 3: Role of AKG in the HIF-1α signaling pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Studies have shown that AKG can suppress the NF-κB-mediated inflammatory pathway.[9] Under conditions of low glucose, a local source of AKG produced by glutamate dehydrogenase 1 (GDH1) can directly bind to and activate IKKβ, a key kinase in the NF-κB pathway, promoting tumor cell survival.[3][10]

NFkB_Pathway cluster_inflammation Inflammatory Stimulus cluster_akg_effect α-Ketoglutarate Modulation Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nucleus_inflammation Nucleus NFkB_active->Nucleus_inflammation Inflammatory_Genes Inflammatory Gene Expression Nucleus_inflammation->Inflammatory_Genes AKG α-Ketoglutarate IKK_akg IKK Complex AKG->IKK_akg suppresses

Figure 4: AKG-mediated suppression of the NF-κB pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Ca-AKG research.

Western Blot Analysis of Phosphorylated mTOR

This protocol is for the detection of phosphorylated mTOR (p-mTOR) in cell lysates to assess the effect of Ca-AKG on mTORC1 activity.

  • Cell Lysis:

    • After treatment with Ca-AKG, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature protein samples in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated mTOR (e.g., p-mTOR Ser2448).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total mTOR as a loading control.[11][12]

AMPK Activity Assay

This protocol measures the activity of AMPK in cell or tissue extracts after treatment with Ca-AKG.

  • Sample Preparation:

    • Homogenize cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to remove insoluble material and collect the supernatant.

  • Kinase Reaction:

    • Prepare a reaction mixture containing AMPK reaction buffer, a specific AMPK substrate peptide (e.g., SAMS peptide), and [γ-³²P]ATP.

    • Initiate the reaction by adding the cell or tissue extract.

    • Incubate the reaction at 30°C.

  • Measurement of Activity:

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity in the sample.[10][13]

Chromatin Immunoprecipitation (ChIP) for HIF-1α

This protocol is used to determine if HIF-1α binds to the promoter regions of its target genes in response to changes in AKG levels.

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for HIF-1α.

    • Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • DNA Purification and Analysis:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Use quantitative PCR (qPCR) with primers specific for the promoter regions of known HIF-1α target genes to quantify the amount of bound DNA. An increase in the amount of precipitated DNA indicates increased binding of HIF-1α.

Luciferase Reporter Assay for NF-κB Activity

This assay quantifies the transcriptional activity of NF-κB in response to Ca-AKG treatment.

  • Cell Transfection:

    • Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.

    • Co-transfect with a control plasmid expressing Renilla luciferase for normalization.

  • Cell Treatment and Lysis:

    • Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of Ca-AKG.

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of Ca-AKG indicates inhibition of NF-κB transcriptional activity.[3][14]

Conclusion and Future Directions

Calcium α-ketoglutarate is a multifaceted molecule that extends its influence far beyond the confines of the Krebs cycle. Its role as a signaling molecule, modulating key metabolic and inflammatory pathways such as mTOR, AMPK, HIF-1α, and NF-κB, positions it as a promising candidate for therapeutic interventions in a range of age-related and metabolic diseases. The quantitative data presented herein underscore the significant impact of Ca-AKG on fundamental cellular processes.

Future research should focus on large-scale, placebo-controlled human clinical trials to further elucidate the efficacy and safety of Ca-AKG supplementation for improving healthspan. A deeper investigation into the downstream targets of AKG-mediated signaling and the interplay between these pathways will be crucial for a comprehensive understanding of its mechanism of action. The detailed experimental protocols provided in this guide offer a foundation for researchers to rigorously investigate the therapeutic potential of this remarkable molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (B1197944) (AKG), a pivotal intermediate in the Krebs cycle, is emerging as a key molecule in the landscape of aging research. Beyond its canonical role in cellular energy metabolism, AKG functions as a crucial cofactor for a variety of dioxygenase enzymes, thereby influencing epigenetic regulation, collagen synthesis, and cellular signaling. A growing body of evidence indicates a significant age-dependent decline in endogenous AKG levels across various species, including humans. This decline is increasingly being linked to age-associated physiological deterioration. This technical guide provides an in-depth overview of the core pathways of endogenous AKG production, presents available quantitative data on its age-related decline, details experimental protocols for its study, and illustrates the key metabolic and signaling pathways involved.

Endogenous Production of Alpha-Ketoglutarate

Alpha-ketoglutarate is a central hub in cellular metabolism, primarily synthesized and utilized within the mitochondria. Its production is intricately linked to the catabolism of carbohydrates, fats, and amino acids. The primary pathways contributing to the endogenous pool of AKG are:

  • The Krebs Cycle (Tricarboxylic Acid Cycle): The most significant source of AKG is the oxidative decarboxylation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH) . There are three isoforms of IDH: the NAD+-dependent IDH3, which is the primary enzyme within the Krebs cycle in the mitochondria, and the NADP+-dependent IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial) which also contribute to AKG production.[1]

  • Glutamate (B1630785) Metabolism: The reversible oxidative deamination of glutamate to AKG and ammonia (B1221849) is catalyzed by glutamate dehydrogenase (GDH) .[2] This reaction provides a critical link between amino acid metabolism and the Krebs cycle, allowing for the anaplerotic replenishment of cycle intermediates.

  • Amino Acid Catabolism: Several amino acids, including arginine, proline, glutamine, and histidine, can be catabolized to glutamate, which can then be converted to AKG. Additionally, the transamination of branched-chain amino acids (leucine, isoleucine, and valine) by branched-chain aminotransferases (BCATs) involves the conversion of AKG to glutamate.[3]

Age-Related Decline of Alpha-Ketoglutarate

A consistent finding in aging research is the progressive decline of endogenous AKG levels. This decline has been observed in various model organisms and humans, suggesting a conserved aspect of the aging process.

Data Presentation

The following tables summarize the available quantitative data on the age-related decline of alpha-ketoglutarate. It is important to note that while the trend of declining AKG with age is well-documented, specific quantitative data across a wide range of human tissues remains an active area of research.

Table 1: Age-Related Decline of Alpha-Ketoglutarate in Human Plasma
Age Range Reported Decline in Plasma AKG Levels
40 to 80 yearsUp to a 10-fold decrease[4][5][6]
Further research is needed to establish more precise concentrations and age-related reference ranges.
Table 2: Age-Related Decline of Alpha-Ketoglutarate in Human Follicular Fluid
Observation Finding
Age-related trendA clear tendency of reduced α-KG level with aging has been observed.[7][8]
Specific concentrations across different age groups are not yet widely reported.
Table 3: Age-Related Decline of Alpha-Ketoglutarate in Mammalian Tissues (Mice)
Tissue Observation
GeneralAKG concentration is lower in aged mice compared to young mice.[9]
Liver, Spleen, Lungs, EyeDecreased levels of α-ketoglutarate observed in aging mice.[3]
Quantitative data with specific concentrations and age points for various tissues are still being investigated.

Signaling Pathways and Physiological Roles of Alpha-Ketoglutarate

The biological significance of the age-related decline in AKG extends far beyond cellular bioenergetics. AKG is a mandatory cofactor for a large family of α-KG-dependent dioxygenases, which play critical roles in various physiological processes.

  • Epigenetic Regulation: AKG is essential for the function of Ten-Eleven Translocation (TET) enzymes and JmjC domain-containing histone demethylases . TET enzymes are involved in DNA demethylation, a key process in gene regulation and cellular differentiation. Histone demethylases modify chromatin structure, influencing gene expression. The age-related decline in AKG may, therefore, contribute to epigenetic dysregulation observed in aging.

  • Collagen Synthesis: Prolyl hydroxylases , enzymes critical for the stabilization of collagen, the most abundant protein in the extracellular matrix, are α-KG-dependent.[10] Reduced AKG levels with age could impair collagen synthesis, contributing to age-related declines in skin elasticity, bone strength, and tissue integrity.

  • Hypoxia-Inducible Factor (HIF-1α) Regulation: Prolyl hydroxylases also regulate the stability of HIF-1α, a master transcription factor in the cellular response to low oxygen. By hydroxylating HIF-1α, they target it for degradation. This process is dependent on oxygen and AKG.

  • mTOR Signaling: Some studies suggest that AKG can influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism that is heavily implicated in the aging process.

Experimental Protocols

Accurate quantification of AKG levels and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Alpha-Ketoglutarate in Biological Samples

Method: Colorimetric or Fluorometric Assay

Principle: In the presence of AKG, a specific enzyme mix catalyzes a reaction that generates a product which can be detected colorimetrically (at ~570 nm) or fluorometrically (at Ex/Em = 535/587 nm). The intensity of the signal is directly proportional to the AKG concentration in the sample.

Protocol:

  • Sample Preparation:

    • Tissues (e.g., liver, muscle, brain): Homogenize 10-20 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material. Collect the supernatant.

    • Cells: Resuspend 1-2 x 10^6 cells in 100 µL of ice-cold assay buffer. Homogenize and centrifuge as described for tissues.

    • Plasma/Serum: Samples can often be used directly after centrifugation to remove any particulate matter. Deproteinization using a 10 kDa spin column may be necessary for some assays to remove interfering proteins.

  • Standard Curve Preparation:

    • Prepare a series of AKG standards of known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each standard and sample to separate wells.

    • Prepare a reaction mix containing the enzyme mix, developer, and substrate according to the manufacturer's instructions.

    • Add 50 µL of the reaction mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank (0 standard) reading from all standard and sample readings.

    • Plot the standard curve of absorbance/fluorescence versus AKG concentration.

    • Determine the AKG concentration in the samples from the standard curve.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for AKG quantification.

Isocitrate Dehydrogenase (IDH) Activity Assay

Principle: The activity of IDH is determined by measuring the rate of NAD+ or NADP+ reduction to NADH or NADPH, respectively. This is monitored by the increase in absorbance at 340 nm.

Protocol:

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate for normalization.

  • Reaction Mixture (per well):

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • MgCl2 or MnCl2 (e.g., 2 mM)

    • Isocitrate (e.g., 5 mM)

    • NAD+ or NADP+ (e.g., 1 mM)

  • Assay Procedure:

    • Add the sample lysate to a 96-well UV-transparent plate.

    • Initiate the reaction by adding the reaction mixture.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 5-10 minutes, taking readings every 30-60 seconds.

  • Calculation:

    • Determine the rate of change in absorbance (ΔA340/min).

    • Calculate the enzyme activity using the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).

Glutamate Dehydrogenase (GDH) Activity Assay

Principle: The activity of GDH is measured by monitoring the reduction of a substrate by NADH produced from the oxidative deamination of glutamate. The colored product is measured at 450 nm.

Protocol:

  • Sample Preparation:

    • Prepare tissue or cell lysates as described for the IDH assay.

  • Reaction Mixture (per well):

    • Assay Buffer

    • Glutamate

    • Developer (containing a tetrazolium salt)

  • Assay Procedure:

    • Add the sample to a 96-well plate.

    • Add the reaction mixture to initiate the reaction.

    • Incubate at 37°C and measure the absorbance at 450 nm in a kinetic mode.

  • Calculation:

    • Generate a standard curve using known concentrations of NADH.

    • Determine the rate of NADH production in the samples from the standard curve.

Branched-Chain Aminotransferase (BCAT) Activity Assay

Principle: The transamination of a branched-chain amino acid (e.g., leucine) with α-ketoglutarate produces glutamate. The production of glutamate can be coupled to a subsequent reaction that results in a measurable colorimetric or fluorometric signal.

Protocol:

  • Sample Preparation:

    • Prepare tissue or cell lysates as previously described.

  • Reaction Mixture (per well):

    • Assay Buffer

    • Branched-chain amino acid (e.g., L-leucine)

    • α-Ketoglutarate

    • Pyridoxal 5'-phosphate (PLP) cofactor

    • Coupling enzyme and substrate for detection.

  • Assay Procedure:

    • Combine the sample with the reaction mixture in a 96-well plate.

    • Incubate at 37°C and monitor the change in absorbance or fluorescence over time.

  • Calculation:

    • Relate the rate of signal change to the enzyme activity, often using a standard curve of the final product (e.g., glutamate).

α-Ketoglutarate-Dependent Dioxygenase Activity Assay (Example: Prolyl Hydroxylase)

Principle: The activity of these enzymes can be determined by measuring the consumption of α-ketoglutarate. This can be achieved using a colorimetric assay where remaining AKG is derivatized to produce a colored compound.

Protocol:

  • Enzyme Reaction:

    • Incubate the purified enzyme or cell lysate with the substrate (e.g., a peptide containing proline), Fe(II), ascorbate, and a known starting concentration of AKG in an appropriate buffer.

    • Run a control reaction without the enzyme or substrate.

  • AKG Measurement:

    • At various time points, stop the reaction (e.g., by adding acid).

    • Quantify the remaining AKG in the reaction mixture using a colorimetric assay as described in section 4.1.

  • Calculation:

    • The rate of AKG consumption is proportional to the enzyme activity.

Visualizations of Key Pathways and Workflows

Signaling Pathways

AKG_Metabolic_Pathways cluster_0 Krebs Cycle cluster_1 Amino Acid Metabolism Isocitrate Isocitrate AKG Alpha-Ketoglutarate Isocitrate->AKG IDH Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA AKGDH Glutamate Glutamate AKG->Glutamate GDH (reverse) Glutamate->AKG GDH BCAAs Branched-Chain Amino Acids BCAAs->AKG BCAT (consumes AKG) Amino_Acids Other Amino Acids (Arg, Pro, Gln, His) Amino_Acids->Glutamate IDH Isocitrate Dehydrogenase GDH Glutamate Dehydrogenase BCAT Branched-Chain Aminotransferase AKGDH AKG Dehydrogenase Krebs_Cycle Krebs Cycle Amino_Acid_Metabolism Amino Acid Metabolism

Caption: Core Metabolic Pathways of Alpha-Ketoglutarate Production.

AKG_Signaling_Roles AKG Alpha-Ketoglutarate TET_Enzymes TET Enzymes AKG->TET_Enzymes cofactor JmjC_Demethylases JmjC Histone Demethylases AKG->JmjC_Demethylases cofactor Prolyl_Hydroxylases Prolyl Hydroxylases AKG->Prolyl_Hydroxylases cofactor DNA_Demethylation DNA Demethylation TET_Enzymes->DNA_Demethylation Histone_Demethylation Histone Demethylation JmjC_Demethylases->Histone_Demethylation Collagen_Stability Collagen Stability Prolyl_Hydroxylases->Collagen_Stability HIF1a_Degradation HIF-1α Degradation Prolyl_Hydroxylases->HIF1a_Degradation Gene_Expression Altered Gene Expression DNA_Demethylation->Gene_Expression Histone_Demethylation->Gene_Expression Tissue_Integrity Tissue Integrity Collagen_Stability->Tissue_Integrity Hypoxia_Response Cellular Response to Hypoxia HIF1a_Degradation->Hypoxia_Response

Caption: Key Signaling Roles of Alpha-Ketoglutarate as a Dioxygenase Cofactor.

Experimental Workflows

AKG_Quantification_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization in Assay Buffer Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Contains AKG) Centrifugation->Supernatant Assay Colorimetric/ Fluorometric Assay Supernatant->Assay Plate_Reader Microplate Reader Assay->Plate_Reader Data_Analysis Data Analysis Plate_Reader->Data_Analysis

Caption: General Experimental Workflow for AKG Quantification.

Conclusion and Future Directions

The age-associated decline in alpha-ketoglutarate is a compelling and potentially targetable aspect of the aging process. Its central role in metabolism and as a cofactor for enzymes that regulate the epigenome and extracellular matrix integrity positions AKG as a critical node in maintaining youthful physiology. While the general trend of its decline is established, further research is imperative to precisely quantify these changes across a broader range of human tissues and at different life stages. The development of robust and standardized experimental protocols, such as those outlined in this guide, will be instrumental in advancing our understanding. Future studies should focus on elucidating the upstream mechanisms driving the age-related decrease in AKG and the full spectrum of downstream physiological consequences. Furthermore, well-controlled clinical trials are necessary to evaluate the efficacy and safety of AKG supplementation as a potential intervention to promote healthy aging in humans. The insights gained from such research will be invaluable for the development of novel therapeutic strategies aimed at extending healthspan.

References

An In-depth Technical Guide to the Molecular Targets of Calcium Alpha-Ketoglutarate in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (B1197944) (Ca-AKG), a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant attention for its diverse physiological roles and therapeutic potential. Beyond its central function in cellular energy metabolism, AKG acts as a pleiotropic signaling molecule, directly interacting with and modulating the activity of a variety of proteins. This technical guide provides a comprehensive overview of the known molecular targets of AKG in mammalian cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Core Molecular Targets of Alpha-Ketoglutarate

The biological effects of AKG are mediated through its interaction with several key classes of proteins. These interactions are fundamental to its roles in epigenetic regulation, energy sensing, and signal transduction.

Alpha-Ketoglutarate-Dependent Dioxygenases (AKGDs)

A major class of AKG targets is the superfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes utilize AKG as an obligatory co-substrate to catalyze a wide array of oxidative reactions, including hydroxylation, demethylation, and desaturation. In these reactions, one oxygen atom from O₂ is incorporated into the substrate, while the other oxidizes AKG to succinate (B1194679) and CO₂.

Prominent members of this superfamily in mammalian cells include:

  • Prolyl Hydroxylases (PHDs): Key regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway.

  • Ten-Eleven Translocation (TET) Enzymes: Involved in DNA demethylation through the oxidation of 5-methylcytosine.

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases: Crucial for epigenetic regulation by removing methyl groups from histones.

The activity of these enzymes is directly dependent on the cellular concentration of AKG, linking cellular metabolism to epigenetic control and oxygen sensing.

ATP Synthase

AKG has been identified as a direct inhibitor of ATP synthase, the enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation. Specifically, AKG binds to the beta subunit of the F1 particle of ATP synthase.[1] This inhibitory action has significant implications for cellular energy homeostasis and has been linked to the lifespan-extending effects of AKG observed in model organisms. By modulating ATP synthase activity, AKG can influence downstream signaling pathways that are sensitive to the cellular energy state, such as the mTOR pathway.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. AKG has been shown to modulate mTOR activity, although the effects can be context-dependent. The inhibitory effect of AKG on ATP synthase can lead to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit mTOR signaling.[2][3] Conversely, in other contexts, AKG may activate the mTOR pathway by replenishing the pool of tricarboxylic acid (TCA) cycle intermediates and supporting amino acid metabolism.[4]

NF-κB Signaling Pathway

Recent evidence has demonstrated that AKG can act as a second messenger to directly activate the NF-κB signaling pathway.[5][6] Under conditions of glucose deficiency, AKG produced by glutamate (B1630785) dehydrogenase 1 (GDH1) can directly bind to and activate IκB kinase β (IKKβ). This leads to the activation of NF-κB, which promotes the expression of genes involved in cell survival and glucose uptake. This novel function of AKG highlights its role in cellular adaptation to metabolic stress.

G Protein-Coupled Receptors (GPCRs)

AKG has been identified as a ligand for specific G protein-coupled receptors, namely GPR91 (SUCNR1) and GPR99 (OXGR1).

  • GPR91 (Succinate Receptor 1): While primarily activated by succinate, AKG can also activate GPR91, albeit with a lower potency.[7]

  • GPR99 (Oxoglutarate Receptor 1): AKG is a known ligand for GPR99, and this interaction is involved in processes such as acid-base balance in the kidneys.[8][9]

Activation of these receptors by AKG initiates downstream signaling cascades, further illustrating its role as an extracellular signaling molecule.

Quantitative Data on AKG-Target Interactions

The following tables summarize the available quantitative data for the interaction of alpha-ketoglutarate with its molecular targets. This information is crucial for understanding the affinity and potency of these interactions and for designing experiments to probe their physiological relevance.

Target Parameter Value Cell/System Citation
ATP Synthase InhibitionReduces Vmax and apparent Km for ADPIsolated mouse liver mitochondria[10]
GPR91 (SUCNR1) EC₅₀7.3 mMHEK-293 cells[7]
GPR99 (OXGR1) IC₅₀69 ± 11 µMHuman[11]
α-Ketoglutarate Dehydrogenase Complex Km0.3 mM (in the presence of Ca²⁺ and Mg²⁺)Pig hearts[12]
0.190 mMBovine adrenals[13]
0.67 mMMitochondria[14]
2.2 mM (in the presence of 1.8 µM Ca²⁺)Pig hearts[12]
4 ± 1.1 mM (in the absence of Ca²⁺)Pig hearts[12]
Prolyl Hydroxylase Domain 2 (PHD2) Km for α-KG1-60 µM (range from various publications)In vitro[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of alpha-ketoglutarate.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method was instrumental in identifying ATP synthase as a direct binding partner of AKG.[1] This technique relies on the principle that a protein becomes more resistant to proteolysis upon binding to a small molecule.

Experimental Workflow:

  • Cell Lysate Preparation:

    • Culture mammalian cells to ~80-90% confluency.

    • Harvest cells and lyse them in a suitable buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Compound Incubation:

    • Divide the cell lysate into two aliquots: one for treatment with AKG and one for a vehicle control (e.g., DMSO).

    • Incubate the lysates with the respective treatments for a defined period (e.g., 1 hour) at room temperature with gentle shaking to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to both the AKG-treated and control lysates. The concentration of the protease should be optimized to achieve partial digestion of the total protein pool.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis by SDS-PAGE and Western Blotting:

    • Separate the digested protein samples by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the putative target protein (e.g., ATP synthase beta subunit).

    • A protected band in the AKG-treated sample compared to the control indicates a direct interaction.

Logical Relationship Diagram for DARTS:

DARTS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Lysate Preparation B AKG Incubation A->B C Protease Digestion B->C D SDS-PAGE C->D E Western Blot D->E F Target Identification E->F

DARTS experimental workflow for target identification.

In Vitro Prolyl Hydroxylase (PHD) Activity Assay (Colorimetric)

This assay measures the activity of PHDs by quantifying the consumption of the co-substrate AKG. A colorimetric method provides a rapid and cost-effective way to determine enzyme kinetics.[15]

Experimental Workflow:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the PHD enzyme, a peptide substrate (e.g., a synthetic HIF-1α peptide), FeSO₄, and ascorbate.

    • Initiate the reaction by adding a known concentration of AKG.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Derivatization of AKG:

    • Stop the enzymatic reaction (e.g., by adding acid).

    • Add 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to the reaction mixture to derivatize the remaining AKG, forming a colored 2,4-dinitrophenylhydrazone.

  • Spectrophotometric Measurement:

    • Add a strong base (e.g., NaOH) to the mixture to shift the absorption maximum of the derivative.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a spectrophotometer.

    • The amount of AKG consumed is inversely proportional to the absorbance.

  • Data Analysis:

    • Create a standard curve using known concentrations of AKG to quantify the amount consumed in the enzymatic reaction.

    • Calculate the enzyme's kinetic parameters (e.g., Km for AKG, Vmax) by performing the assay with varying concentrations of AKG.

Signaling Pathway of AKG in Hypoxia Sensing:

Hypoxia_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia AKG Alpha-Ketoglutarate PHD Prolyl Hydroxylase (PHD) AKG->PHD O2 Oxygen O2->PHD HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL HIF1a->VHL HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable No Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1b HIF-1β HIF1a_stable->HIF1b HRE Hypoxia Response Element (HRE) HIF1b->HRE Gene_Expression Gene Expression HRE->Gene_Expression APMS_Workflow A Immobilized AKG (Affinity Matrix) B Cell Lysate Incubation A->B C Washing Steps B->C D Elution of Bound Proteins C->D E Proteolytic Digestion D->E F LC-MS/MS Analysis E->F G Protein Identification F->G

References

Methodological & Application

Application Note: Quantification of Calcium Alpha-Ketoglutarate in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of alpha-ketoglutarate (B1197944) (α-KG), the active component of calcium alpha-ketoglutarate. Alpha-ketoglutarate is a critical intermediate in the tricarboxylic acid (TCA) cycle and plays a significant role in various cellular processes, including amino acid metabolism, nitrogen transport, and epigenetic regulation.[1][2] This document provides comprehensive protocols for sample preparation from plasma, chromatographic separation, and mass spectrometric detection, making it suitable for researchers in metabolic disease, cancer biology, and drug development.

Introduction

Alpha-ketoglutarate is a key metabolite involved in cellular energy production and signaling pathways.[1][3] It serves as a precursor for the synthesis of several amino acids and is implicated in the regulation of epigenetic processes.[3][4] Given its central role in metabolism, the accurate quantification of α-KG in biological samples is essential for understanding its physiological and pathological functions. HPLC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules like α-KG in complex biological matrices.[5] This application note presents a validated method for the determination of α-KG, which can be applied to samples containing calcium alpha-ketoglutarate.

Signaling Pathway Involvement

Alpha-ketoglutarate is a crucial signaling molecule that influences major cellular pathways such as the mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and lifespan.[1][3][6] For instance, α-KG can inhibit ATP synthase, leading to the activation of AMPK and subsequent inhibition of the mTOR pathway, which promotes autophagy.[3][6] Conversely, by replenishing TCA cycle intermediates, it can support ATP synthesis and activate mTOR signaling.[1][3]

AKG_Signaling_Pathway cluster_cellular_processes Cellular Processes Isocitrate Isocitrate AKG AKG Isocitrate->AKG IDH Succinyl_CoA Succinyl_CoA AKG->Succinyl_CoA KGDHC mTOR mTOR AKG->mTOR activates AMPK AMPK AKG->AMPK activates Autophagy Autophagy mTOR->Autophagy inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis promotes AMPK->mTOR inhibits AMPK->Autophagy promotes

Caption: Alpha-ketoglutarate signaling pathways.

Experimental Workflow

The analytical workflow consists of sample preparation involving derivatization, followed by chromatographic separation using HPLC and subsequent detection and quantification by tandem mass spectrometry.

HPLC_MS_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Derivatization with N-methyl imidazole) Sample->Preparation Extraction Liquid-Liquid Extraction (Methyl tertiary butyl ether) Preparation->Extraction HPLC HPLC Separation (C8 or HILIC column) Extraction->HPLC MS MS/MS Detection (ESI+, SRM mode) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: HPLC-MS/MS experimental workflow.

Detailed Protocols

  • Alpha-ketoglutaric acid standard (Sigma-Aldrich)

  • Calcium alpha-ketoglutarate (as sample)

  • N-methyl imidazole (B134444) (for derivatization)[7][8]

  • Trifluoroacetic anhydride (B1165640) (for derivatization)[7][8]

  • Methyl tertiary butyl ether (for extraction)[7]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (for matrix-matched standards and QCs)

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of alpha-ketoglutaric acid in distilled water.[7]

  • Working Standards: Serially dilute the stock solution with distilled water to prepare working standards for the calibration curve.[7]

  • Sample Preparation and Derivatization:

    • To 100 µL of plasma sample (or standard), add 20 µL of N-methyl imidazole reagent.[7]

    • Add 20 µL of trifluoroacetic anhydride to the mixture.[7]

    • Vortex the mixture and incubate at 65°C for 30 minutes.[7]

    • After incubation, perform a liquid-liquid extraction with methyl tertiary butyl ether.[7]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

A variety of HPLC conditions can be employed for the separation of α-KG. Below are two example methods.

Method 1: Reversed-Phase Chromatography (with Derivatization)

  • HPLC System: Agilent 1200 series or equivalent[7][8]

  • Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm)[7][8]

  • Mobile Phase: Isocratic mixture of 65:35 (v/v) acetonitrile and water with 0.1% formic acid.[7][8]

  • Flow Rate: 0.6 mL/min (Note: A lower flow rate of 1.2 mL/min has also been reported with a different column and mobile phase composition)[9]

  • Column Temperature: 40°C

  • Injection Volume: 3 µL[10]

Method 2: HILIC Chromatography (without Derivatization)

  • HPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Amaze TH Tri-Modal HILIC Column[10]

  • Mobile Phase: A gradient of water and acetonitrile with additives like ammonium (B1175870) formate (B1220265) to enhance ionization.[10]

  • Flow Rate: 0.6 mL/min[10]

  • Injection Volume: 3 µL[10]

Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 6500+, Bruker MS detector)[11]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[7][8]

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Precursor Ion (Q1): m/z 197 (for the imidazole derivative)[7][8]

  • Product Ions (Q3): m/z 179 and other characteristic fragments[7][8]

  • Ionization Mode (Negative): For underivatized α-KG, ESI in negative mode can be used, targeting the [M-H]⁻ ion at m/z 145.01.[11]

Quantitative Data

The performance of the HPLC-MS/MS method for α-KG quantification is summarized below. The data is compiled from various studies to provide a comprehensive overview.

ParameterMethod 1 (Derivatized)Method 2 (Underivatized)Reference
Linearity Range 100 - 2500 ng/mL1 - 1000 ng/mL[7][9]
Correlation Coefficient (R²) > 0.999Not specified[7]
Limit of Detection (LOD) 40 ng/mLNot specified[7]
Limit of Quantification (LOQ) 100 ng/mL0.8 ng/mL[7][9]
Intra-day Precision (%RSD) < 8%< 5.54%[7][9]
Inter-day Precision (%RSD) < 8%< 5.54%[7][9]
Accuracy (%RE) Within acceptable limits-5.95% to 3.11%[7][9]
Recovery > 86.64% (urine)Not specified[9]

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of alpha-ketoglutarate in biological matrices. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers and professionals in various scientific fields. The flexibility in chromatographic techniques allows for adaptation based on laboratory instrumentation and specific sample requirements.

References

Application Notes and Protocols for Administering Calcium Ketoglutarate to Mice in Diet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (B1197944) (CaKG) is a key metabolite in the tricarboxylic acid (TCA) cycle that has garnered significant interest for its potential to extend lifespan and healthspan.[1][2] As animals age, the circulating levels of alpha-ketoglutarate (AKG) can decrease substantially. Supplementation with CaKG in the diet of middle-aged mice has been shown to promote a longer, healthier life, associated with a reduction in frailty and levels of systemic inflammatory cytokines.[1][2] These application notes provide a detailed protocol for the preparation and administration of a CaKG-supplemented diet to mice, a summary of reported quantitative outcomes, and an overview of the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of dietary CaKG supplementation in mice.

Table 1: Effects of CaKG on Lifespan in C57BL/6 Mice

SexCaKG Concentration in DietAge at Treatment InitiationMedian Lifespan IncreaseMaximum Lifespan (90th Percentile) IncreaseCitation
Female2% (w/w)18 months10.5% - 16.6%8% - 19.7%[3]
Male2% (w/w)18 months9.6% - 12.8%Not statistically significant[3]

Table 2: Effects of CaKG on Healthspan and Inflammatory Markers in C57BL/6 Mice

SexCaKG Concentration in DietAge at Treatment InitiationReduction in Frailty ScoreKey Biomarker ChangesCitation
Female2% (w/w)18 months~46%Increased Interleukin-10 (IL-10) production by T-cells, decreased systemic inflammatory cytokines.[1][3]
Male2% (w/w)18 months~41%Improvements in body condition, gait, and reduced tumor incidence.[3]

Experimental Protocols

Protocol 1: Preparation of Calcium Ketoglutarate Supplemented Diet

This protocol details the preparation of a standard rodent diet supplemented with 2% (w/w) this compound.

Materials:

  • Standard powdered rodent chow

  • Calcium alpha-ketoglutarate (CaKG) powder

  • Precision balance

  • Spatula

  • Large mixing bowl or a commercial feed mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Don PPE: Wear a lab coat, gloves, and safety glasses.

  • Weigh Ingredients:

    • Accurately weigh the desired amount of powdered rodent chow. For example, to prepare 1 kg of diet, weigh out 980 g of chow.

    • Accurately weigh the corresponding amount of CaKG powder. For a 2% (w/w) diet, this would be 20 g for a 1 kg total diet preparation.

  • Mixing:

    • Transfer the weighed powdered chow to a large, clean, and dry mixing bowl or a commercial feed mixer.

    • Gradually add the weighed CaKG powder to the chow while continuously mixing.

    • Ensure thorough and homogenous mixing for at least 15-20 minutes to guarantee consistent dosing in the final feed.

  • Storage:

    • Store the prepared CaKG-supplemented diet in airtight containers in a cool, dry place, protected from light.

    • Label the containers clearly with the diet composition (e.g., "2% CaKG Diet") and the date of preparation.

  • Control Diet:

    • Prepare a control diet using the same procedure but without the addition of CaKG. It is crucial that the control diet is identical in composition in all other aspects.

Protocol 2: Administration of CaKG-Supplemented Diet to Mice

This protocol outlines the procedure for administering the prepared diet to mice and subsequent monitoring.

Materials and Animals:

  • Middle-aged mice (e.g., C57BL/6 at 18 months of age)

  • Cages with appropriate bedding

  • Food hoppers

  • Water bottles

  • Prepared 2% CaKG-supplemented diet

  • Prepared control diet

  • Animal scale

Procedure:

  • Animal Acclimation:

    • House the mice in a controlled environment (temperature, humidity, and light-dark cycle) and allow them to acclimate for at least one week before the start of the experiment.

  • Baseline Measurements:

    • Record the initial body weight of each mouse.

    • Perform any other baseline health assessments as required by the study design (e.g., frailty index, blood collection for biomarker analysis).

  • Diet Administration:

    • Randomly assign mice to either the control or the CaKG-supplemented diet group.

    • Provide the respective diets ad libitum in the food hoppers.

    • Ensure a constant supply of fresh water.

  • Monitoring:

    • Monitor the food and water intake regularly (e.g., daily or weekly).

    • Measure and record the body weight of each mouse weekly.

    • Observe the general health and behavior of the mice daily. Note any signs of distress or adverse effects.

    • Perform longitudinal healthspan assessments at regular intervals (e.g., monthly frailty scoring).

  • Data Collection:

    • Continue the dietary intervention for the duration of the study, which may be for several months or until the end of the animals' lifespan.

    • Collect terminal samples (e.g., blood, tissues) for biomarker analysis as per the experimental design.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for CaKG Administration in Mice cluster_prep Diet Preparation cluster_animal_protocol Animal Protocol cluster_monitoring Monitoring & Data Collection prep_chow Weigh Powdered Chow mix Homogenously Mix prep_chow->mix prep_cakg Weigh CaKG (2% w/w) prep_cakg->mix administer Administer Diets ad libitum mix->administer Provide to Mice acclimate Acclimate Mice (18 months old) baseline Baseline Measurements (Weight, Frailty) acclimate->baseline randomize Randomize into Control & CaKG Groups baseline->randomize randomize->administer monitor_health Daily Health & Behavior Monitoring administer->monitor_health monitor_bw Weekly Body Weight administer->monitor_bw monitor_frailty Monthly Frailty Assessment administer->monitor_frailty terminal Terminal Sample Collection & Analysis monitor_health->terminal monitor_bw->terminal monitor_frailty->terminal

Caption: Experimental workflow for CaKG administration in mice.

Proposed Signaling Pathway of CaKG in Aging

cakg_pathway Proposed Signaling Pathway of CaKG in Attenuating Age-Related Inflammation cluster_cellular Cellular Mechanisms cluster_immune Immune Response cluster_outcomes Phenotypic Outcomes CaKG This compound (CaKG) (Dietary Supplementation) mTOR mTOR Signaling CaKG->mTOR Inhibition AMPK AMPK Signaling CaKG->AMPK Activation Inflammation Chronic Inflammation mTOR->Inflammation Promotes IL10 Increased IL-10 Production AMPK->IL10 Promotes T_cell T-Cells T_cell->IL10 IL10->Inflammation Suppresses Healthspan Increased Healthspan (Reduced Frailty) IL10->Healthspan Improves Lifespan Increased Lifespan (Females) IL10->Lifespan Improves Inflammation->Healthspan Reduces Inflammation->Lifespan Reduces

Caption: Proposed signaling pathway of CaKG in aging.

References

Application Notes and Protocols for In Vitro Measurement of Calcium Ketoglutarate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (B1197944) (Ca-AKG), a salt of alpha-ketoglutarate (α-KG), is a critical intermediate in the Krebs cycle and plays a pivotal role in cellular energy metabolism, nitrogen balance, and as a signaling molecule.[1][2] α-KG is a cofactor for numerous enzymes, including α-KG-dependent dioxygenases that are involved in epigenetic regulation and collagen synthesis.[3] Given its broad biological significance, the accurate in vitro measurement of Ca-AKG (measured as α-KG) activity and concentration is essential for research in metabolism, aging, and drug development.

These application notes provide detailed protocols for the quantification of α-KG in various biological samples using common in vitro assay techniques. The methodologies described are based on coupled enzymatic reactions that produce a detectable colorimetric or fluorometric signal.[4]

I. Assay Principles and Methodologies

The in vitro quantification of α-KG primarily relies on coupled enzymatic assays. In these assays, α-KG is utilized in a reaction that leads to the production of a measurable substance. The most common approach involves the transamination of α-KG to glutamate (B1630785), which is coupled to a detection system.[4][5]

1. Colorimetric Detection: In this method, the enzymatic conversion of α-KG produces a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of α-KG in the sample.[5][6]

2. Fluorometric Detection: This method offers higher sensitivity compared to colorimetric assays. The enzymatic reactions involving α-KG lead to the generation of a fluorescent compound. The fluorescence intensity is measured using a fluorescence microplate reader.[4][7][8]

The general principle for both methods involves the conversion of α-KG and an amino acid (like alanine (B10760859) or aspartate) to glutamate and pyruvate (B1213749). The pyruvate is then used in a subsequent reaction to generate the colored or fluorescent signal.[4]

II. Quantitative Data Presentation

The selection of an appropriate assay method depends on the required sensitivity, sample type, and available equipment. The following table summarizes the key performance characteristics of different α-KG quantification methods.

ParameterColorimetric AssayFluorometric AssayLC-MS/MS
Principle Enzymatic reactions leading to a colored product.[9]Enzymatic reactions leading to a fluorescent product.[9]Separation by liquid chromatography and detection by mass-to-charge ratio.[9]
Detection Range 2–10 nmol/well[6][9]0.2–1 nmol/well[6][9]Low µM to nM range[9]
Limit of Detection (LOD) ~3.9 µM[9]~0.2 µM[4]0.05 nmol in a given sample[9]
Key Advantages Simple, rapid, suitable for high-throughput screening.[9]Higher sensitivity than colorimetric assays.[9]High sensitivity and specificity.[9]
Key Disadvantages Lower sensitivity; potential for interference.[9]Potential for fluorescent interference.[9]Requires expensive instrumentation and specialized expertise.[9]

III. Experimental Protocols

A. Sample Preparation

Proper sample preparation is crucial for accurate α-KG measurement. Enzymes in the samples can interfere with the assay and should be removed.[6]

1. Cell Samples (Adherent or Suspension):

  • Harvest approximately 2 x 10^6 cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 500 µL of ice-cold α-KG Assay Buffer.

  • Homogenize the cells by pipetting up and down.

  • Centrifuge at top speed for 2-5 minutes at 4°C to remove insoluble material.

  • Collect the supernatant for the deproteinization step.

2. Tissue Samples:

  • Harvest ~20 mg of tissue.

  • Wash the tissue in cold PBS.

  • Resuspend the tissue in 500-1000 µL of ice-cold α-KG Assay Buffer.

  • Homogenize the tissue on ice using a Dounce homogenizer (10-50 passes).

  • Centrifuge for 2-5 minutes at 4°C at top speed to remove insoluble material.

  • Collect the supernatant for the deproteinization step.

3. Serum and Plasma:

  • Collect blood and process to obtain serum or plasma.

  • For deproteinization, use a 10 kDa molecular weight cutoff (MWCO) spin filter.[10]

4. Deproteinization Step:

  • Add ice-cold perchloric acid (PCA) to the sample supernatant to a final concentration of 1 M and vortex.

  • Incubate on ice for 5 minutes.

  • Centrifuge at 13,000 x g for 2 minutes at 4°C.

  • Transfer the supernatant to a fresh tube for analysis.

B. Protocol 1: Colorimetric Assay for α-KG

This protocol is based on a coupled enzyme assay resulting in a colorimetric product.

1. Reagent Preparation:

  • α-KG Assay Buffer: Prepare according to the manufacturer's instructions or use a standard biological buffer (e.g., PBS).

  • α-KG Standard: Prepare a 1 mM stock solution of α-KG in ddH₂O. Create a standard curve by diluting the stock solution to concentrations ranging from 0 to 10 nmol/well.[6]

  • Reaction Mix: Prepare a reaction mix containing α-KG Converting Enzyme, α-KG Development Enzyme, and a colorimetric probe in α-KG Assay Buffer. The exact composition may vary based on the commercial kit used.

2. Assay Procedure:

  • Add 50 µL of the α-KG standards and samples into a 96-well clear plate.[5]

  • Prepare a Reaction Mix according to the kit's instructions.

  • Add 150 µL of the Reaction Mix to each well.[5]

  • For samples with potential background from endogenous pyruvate, prepare a parallel set of wells with a Negative Control Reaction Reagent (omitting the α-KG Converting Enzyme).[5]

  • Incubate the plate for 60-180 minutes at 37°C, protected from light.[5]

  • Measure the absorbance at 540-570 nm using a microplate reader.[5]

3. Data Analysis:

  • Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

  • If using a background control, subtract the background reading from the sample reading.

  • Plot the standard curve of absorbance versus the amount of α-KG.

  • Determine the α-KG concentration in the samples from the standard curve.

C. Protocol 2: Fluorometric Assay for α-KG

This protocol provides a more sensitive method for α-KG quantification.

1. Reagent Preparation:

  • α-KG Assay Buffer: As described for the colorimetric assay.

  • α-KG Standard: Prepare a 0.1 mM stock solution of α-KG. Create a standard curve by diluting the stock solution to concentrations ranging from 0 to 1.0 nmol/well.[6]

  • Reaction Reagent: Prepare a reaction reagent containing α-KG Converting Enzyme, α-KG Development Enzyme, and a fluorometric probe in α-KG Assay Buffer.

2. Assay Procedure:

  • Add 50 µL of the diluted α-KG standards and samples to a 96-well black plate with a clear bottom.[7]

  • Prepare the Reaction Reagent according to the kit's instructions.

  • Add 100 µL of the Reaction Reagent to each well.[7]

  • Incubate the plate for 60-120 minutes at 37°C, protected from light.[7]

  • Read the fluorescence using a microplate reader with excitation at 530-570 nm and emission at 590-600 nm.[7]

3. Data Analysis:

  • Subtract the fluorescence of the blank from all readings.

  • Plot the standard curve of fluorescence versus the amount of α-KG.

  • Determine the α-KG concentration in the samples from the standard curve.

IV. Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving α-KG and the general experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Sample Biological Sample (Cells, Tissue, Serum) Homogenization Homogenization & Lysis Sample->Homogenization Deproteinization Deproteinization (e.g., PCA) Homogenization->Deproteinization Supernatant Clarified Supernatant Deproteinization->Supernatant Plate 96-Well Plate (Add Samples/Standards) Supernatant->Plate Reagent Add Reaction Mix Plate->Reagent Incubation Incubate at 37°C Reagent->Incubation Detection Measure Signal (Absorbance/Fluorescence) Incubation->Detection StandardCurve Generate Standard Curve Detection->StandardCurve Calculation Calculate α-KG Concentration StandardCurve->Calculation

General workflow for in vitro α-KG assays.

tca_cycle Isocitrate Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-KG Dehydrogenase Complex Pyruvate Pyruvate Alpha_Ketoglutarate->Pyruvate Transamination (Assay Principle) Proline Proline Alpha_Ketoglutarate->Proline Collagen Synthesis Glutamate Glutamate Glutamate->Alpha_Ketoglutarate Glutamate Dehydrogenase Collagen Collagen Proline->Collagen

α-KG's central role in the TCA cycle and related pathways.

akg_signaling cluster_mTOR mTOR Pathway cluster_HIF HIF-1α Pathway mTORC1 mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Activates Autophagy Autophagy mTORC1->Autophagy Inhibits HIF1a HIF-1α Degradation Degradation HIF1a->Degradation PHDs Prolyl Hydroxylases (PHDs) PHDs->HIF1a Hydroxylates Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->mTORC1 Inhibits Alpha_Ketoglutarate->PHDs Cofactor for

Simplified signaling pathways involving α-Ketoglutarate.

References

Application Notes and Protocols for Studying Calcium Ketoglutarate Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Calcium Ketoglutarate (CaKG), a critical intermediate in the Krebs cycle, this document provides detailed application notes and protocols for utilizing cell culture models. CaKG has garnered significant interest for its potential in modulating fundamental cellular processes, including aging, metabolism, and stem cell differentiation.[1][2]

Application Note 1: Assessing the Impact of CaKG on Cellular Senescence and the Senescence-Associated Secretory Phenotype (SASP)

Introduction: Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging and contributes to age-related pathologies, partly through the Senescence-Associated Secretory Phenotype (SASP).[3] SASP is characterized by the secretion of pro-inflammatory cytokines and other bioactive molecules.[4] CaKG has been shown to reduce the levels of inflammatory cytokines associated with aging.[1][3] This application note describes the use of cell culture models to study the effect of CaKG on cellular senescence and SASP.

Principle: Senescence can be induced in cultured cells, such as IMR-90 human diploid fibroblasts, by various stressors like ionizing radiation. Following induction, cells are treated with CaKG, and the effects on senescence markers and the secretion of SASP factors are quantified.

Recommended Cell Line: IMR-90 (human diploid fibroblasts).

Quantitative Data Summary: Effects of Alpha-Ketoglutarate (B1197944) (AKG) on SASP

The following table summarizes the quantitative impact of alpha-ketoglutarate (the active component of CaKG) on key SASP factors in irradiated IMR-90 fibroblasts.

Cell TypeTreatmentKey FindingQuantitative DataReference
IMR-90 Fibroblasts1 mM AKGReduction in IL-6 secretionSignificant decrease in IL-6 levels in conditioned media.[1][5]
IMR-90 Fibroblasts1 mM AKGReduction in SASP gene expressionSignificant downregulation of IL-1b, IL-6, CCL2, and MMP3 mRNA levels.[5]
Experimental Protocols

1. Induction of Cellular Senescence and CaKG Treatment:

  • Cell Seeding: Plate IMR-90 cells in appropriate culture vessels and grow to approximately 80% confluency.

  • Induction of Senescence: Expose cells to ionizing radiation (e.g., 10 Gy) to induce senescence. A non-irradiated control group should be maintained.

  • CaKG Treatment: Immediately after irradiation, replace the medium with fresh medium containing the desired concentration of CaKG (e.g., 1 mM). Include a vehicle-treated (e.g., PBS) control group for both irradiated and non-irradiated cells.

  • Incubation: Culture the cells for 10 days to allow for the development of the senescent phenotype.[1][5]

2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

  • Fixation: After the 10-day incubation, wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution.

  • Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).

  • Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

3. Quantification of SASP Factors by ELISA:

  • Conditioned Media Collection: Collect the cell culture supernatant from all treatment groups.

  • ELISA: Use commercially available ELISA kits to quantify the concentration of specific SASP factors (e.g., IL-6, IL-8) in the conditioned media, following the manufacturer's instructions.

  • Normalization: Normalize the cytokine concentrations to the total cell number in each well to account for any differences in cell proliferation.[1]

Experimental Workflow

cluster_setup Cell Culture Setup cluster_analysis Analysis seed Seed IMR-90 Fibroblasts induce Induce Senescence (e.g., 10 Gy Irradiation) seed->induce treat Treat with CaKG (e.g., 1 mM) induce->treat incubate Incubate for 10 Days treat->incubate Experimental Groups: - Non-irradiated + Vehicle - Non-irradiated + CaKG - Irradiated + Vehicle - Irradiated + CaKG sa_b_gal SA-β-gal Staining incubate->sa_b_gal elisa ELISA for SASP Factors incubate->elisa

Workflow for studying CaKG's effects on cellular senescence.

Application Note 2: Investigating the Role of CaKG in Stem Cell Pluripotency and Differentiation

Introduction: Alpha-ketoglutarate is a key metabolite that influences the epigenetic landscape of embryonic stem cells (ESCs), thereby regulating their pluripotency and differentiation.[6][7] Studies have shown that high levels of intracellular αKG can help maintain the pluripotency of mouse ESCs, while in primed human pluripotent stem cells (hPSCs), it can accelerate differentiation.[6] This application note provides protocols to assess the effect of CaKG on the pluripotency and differentiation of stem cells.

Principle: The pluripotency of stem cells is characterized by the expression of specific markers and the activity of enzymes like alkaline phosphatase (AP). The effect of CaKG on these markers can be assessed to determine its role in maintaining self-renewal or promoting differentiation.

Recommended Cell Lines: Mouse Embryonic Stem Cells (mESCs), Human Pluripotent Stem Cells (hPSCs).

Quantitative Data Summary: Effects of Alpha-Ketoglutarate on Stem Cells
Cell TypeTreatmentKey FindingQuantitative DataReference
Mouse Embryonic Stem CellsCell-permeable AKGSupports self-renewalSufficient to maintain pluripotency in vitro.
Human Pluripotent Stem CellsAKGAccelerates differentiation5% to 40% increase in differentiation into neural cells within four days.
Experimental Protocols

1. Alkaline Phosphatase (AP) Staining for Pluripotency:

  • Cell Culture: Culture mESCs or hPSCs under standard conditions for maintaining pluripotency, with and without CaKG supplementation.

  • Fixation: Gently wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 2-5 minutes.

  • Staining: Wash the fixed cells twice with PBS. Add a freshly prepared AP substrate solution (e.g., containing BCIP/NBT) and incubate at room temperature in the dark for 15-20 minutes.

  • Analysis: Stop the reaction by washing with PBS. Undifferentiated colonies will stain blue/purple, which can be visualized and quantified using a light microscope.[8][9]

2. Immunofluorescence for Pluripotency Markers (Oct4, Nanog):

  • Cell Culture and Fixation: Culture and fix the cells as described for AP staining.

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against pluripotency markers (e.g., anti-Oct4, anti-Nanog) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorophore-conjugated secondary antibodies.

  • Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope.

Logical Relationship Diagram

CaKG This compound (CaKG) alphaKG Intracellular αKG CaKG->alphaKG Increases TET_JHDM TET & JHDM Enzymes (Epigenetic Modifiers) alphaKG->TET_JHDM Acts as a cofactor Pluripotency Maintenance of Pluripotency (e.g., mESCs) TET_JHDM->Pluripotency Promotes in naive state Differentiation Acceleration of Differentiation (e.g., hPSCs) TET_JHDM->Differentiation Promotes in primed state

Role of CaKG in stem cell fate determination.

Application Note 3: Elucidating the Effects of CaKG on mTOR and AMPK Signaling Pathways

Introduction: The mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) signaling pathways are central regulators of cellular metabolism, growth, and longevity.[10][11] CaKG has been shown to influence these pathways, often by inhibiting mTOR and activating AMPK, which mimics the effects of caloric restriction.[10] This application note provides a protocol for analyzing the activation status of key proteins in these pathways using Western blotting.

Principle: The activation of mTOR and AMPK is regulated by phosphorylation events. Western blotting with phospho-specific antibodies allows for the quantification of the activated forms of these proteins (e.g., p-mTOR, p-AMPK) relative to their total protein levels.

Recommended Cell Lines: C2C12 (myoblasts), various cancer cell lines (e.g., MCF7, MDA-MB-231).[12][13]

Quantitative Data Summary: Effects of Alpha-Ketoglutarate on Signaling Pathways
Cell TypeTreatmentPathwayKey FindingQuantitative DataReference
Piglet Skeletal MuscleAKG SupplementationmTORActivationIncreased phosphorylation of mTOR, S6K1, and S6.[12]
HT22 Neuronal CellsAKGmTORInhibitionDose-dependent decrease in mTOR (Ser2448) phosphorylation.[14]
DrosophilaAKG SupplementationAMPKActivationSignificant upregulation of AMPKα mRNA expression.[10]
Experimental Protocols

1. Cell Treatment and Lysis:

  • Cell Seeding: Plate cells and grow to 70-80% confluency.

  • CaKG Treatment: Treat cells with various concentrations of CaKG for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

2. Western Blot Analysis:

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-AMPK (Thr172), anti-AMPK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Signaling Pathway Diagram

CaKG This compound (CaKG) ATP_Synthase ATP Synthase CaKG->ATP_Synthase Inhibits AMPK AMPK Signaling CaKG->AMPK Activates mTOR mTOR Signaling ATP_Synthase->mTOR Inhibition leads to reduced mTOR activity Cell_Growth Cell Growth & Protein Synthesis mTOR->Cell_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits AMPK->Autophagy Promotes

CaKG's influence on mTOR and AMPK signaling pathways.

Application Note 4: Measuring the Effect of CaKG on Collagen Synthesis

Introduction: Alpha-ketoglutarate is a crucial cofactor for prolyl-4-hydroxylase, an enzyme essential for the proper folding and stability of collagen.[16] It also contributes to the pool of proline, a primary substrate for collagen synthesis.[2] This makes CaKG a compound of interest for applications in skin health and tissue engineering.

Principle: The amount of collagen produced by cells, such as dermal fibroblasts, can be quantified by measuring the hydroxyproline (B1673980) content in cell lysates or culture media, as hydroxyproline is an amino acid largely specific to collagen.

Recommended Cell Line: Human Dermal Fibroblasts (HDFs).

Quantitative Data Summary: Effects of Alpha-Ketoglutarate on Collagen Production
Cell TypeTreatmentKey FindingQuantitative DataReference
Human Dermal Fibroblasts10 µM AKGStimulation of procollagen (B1174764) production25.6 ± 4.6% increase compared to vehicle-treated control.[16]
Experimental Protocol: Hydroxyproline Assay
  • Cell Culture and Treatment: Culture HDFs and treat with various concentrations of CaKG.

  • Sample Preparation:

    • Tissue/Cell Lysate: Homogenize approximately 10 mg of cells in water.

    • Hydrolysis: Transfer the homogenate to a pressure-tight vial, add an equal volume of concentrated hydrochloric acid (~12 M), and hydrolyze at 120°C for 3 hours.[17]

  • Assay Procedure:

    • Standard Curve: Prepare a standard curve using known concentrations of hydroxyproline.

    • Oxidation: Add a Chloramine T/Oxidation Buffer mixture to the hydrolyzed samples and standards and incubate for 5 minutes at room temperature.

    • Color Development: Add a DMAB reagent and incubate at 60°C for 90 minutes. This reaction produces a colored product.

  • Measurement: Measure the absorbance of the samples and standards at 560 nm using a spectrophotometric plate reader.

  • Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. The amount of collagen can be estimated based on the assumption that collagen is approximately 13.5% hydroxyproline by mass.

Collagen Synthesis Pathway

CaKG This compound (CaKG) Proline Proline Pool CaKG->Proline Increases Prolyl_Hydroxylase Prolyl-4-Hydroxylase CaKG->Prolyl_Hydroxylase Cofactor for Procollagen Procollagen Proline->Procollagen Substrate for Prolyl_Hydroxylase->Procollagen Hydroxylates Proline in Collagen Mature Collagen Procollagen->Collagen Forms

Mechanism of CaKG in promoting collagen production.

References

Application Notes and Protocols: Long-Term Stability of Calcium Ketoglutarate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (B1197944) (Ca-AKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant interest for its potential roles in cellular metabolism, aging, and detoxification.[1] As the use of Ca-AKG in research and pharmaceutical development expands, a thorough understanding of its stability in aqueous solutions is critical for ensuring the accuracy and reproducibility of experimental results and for the formulation of stable liquid dosage forms.

These application notes provide a summary of the known stability characteristics of Ca-AKG in aqueous solutions, detailed protocols for conducting stability studies, and an overview of the key signaling pathways in which AKG is involved. While qualitative data suggests Ca-AKG is relatively stable, particularly in comparison to free AKG, publicly available quantitative data on its long-term stability in aqueous solutions is limited.[2][3] The provided protocols are designed to enable researchers to generate this critical data in their own laboratories.

Data Presentation: Stability of Calcium Ketoglutarate in Aqueous Solutions

Comprehensive quantitative data on the degradation kinetics of this compound in aqueous solutions under various conditions (pH, temperature, light) is not extensively available in peer-reviewed literature. The following tables are presented as templates for researchers to populate with their own experimental data, generated using the protocols outlined in this document.

Table 1: Effect of pH on the Stability of this compound (Ca-AKG) in Aqueous Solution at a Constant Temperature

pHTemperature (°C)Initial Concentration (mM)Concentration after X days (mM)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)Degradation Products Identified
2.0[Specify][Specify]
4.0[Specify][Specify]
7.0[Specify][Specify]
9.0[Specify][Specify]
11.0[Specify][Specify]

Table 2: Effect of Temperature on the Stability of this compound (Ca-AKG) in Aqueous Solution at a Constant pH

Temperature (°C)pHInitial Concentration (mM)Concentration after X days (mM)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)Degradation Products Identified
4[Specify][Specify]
25 (Room Temp)[Specify][Specify]
40[Specify][Specify]
60[Specify][Specify]

Qualitative Stability Insights from Literature:

  • General Stability: Aqueous solutions of alpha-ketoglutarate and its salts are considered to have high stability.[4][5] Calcium alpha-ketoglutarate is noted to be a more stable form of AKG.[2][3]

  • Effect of pH: Ca-AKG may be prone to decomposition under strongly acidic or alkaline conditions.[6] Low pH has been noted to improve the absorption of AKG from the intestine.[4]

  • Effect of Temperature: High temperatures can lead to the degradation of Ca-AKG.[6]

  • Degradation Pathway: Under harsh conditions, Ca-AKG can undergo decarboxylation to form succinic acid.

  • Incompatibility: Avoid dissolving Ca-AKG in phosphate-containing buffers like PBS, as this can lead to the precipitation of insoluble calcium phosphate.

Experimental Protocols

The following protocols are based on established principles of stability testing as outlined in the ICH guidelines and common practices in analytical chemistry.

Protocol 1: Preparation of this compound Aqueous Solutions

Objective: To prepare standardized aqueous solutions of Ca-AKG for stability testing.

Materials:

  • Calcium alpha-ketoglutarate (high purity)

  • High-purity water (e.g., Milli-Q or deionized)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • pH meter

  • Sterile filters (0.22 µm)

  • Various buffers (e.g., citrate, phosphate, borate) to cover a range of pH values. Note: Use non-phosphate buffers where precipitation is a concern.

Procedure:

  • Determine Desired Concentration: Decide on the concentration of Ca-AKG to be tested (e.g., 10 mM).

  • Weighing: Accurately weigh the required amount of Ca-AKG powder using an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add approximately 80% of the final volume of the desired buffer solution.

  • Mixing: Agitate the solution until the Ca-AKG is completely dissolved. Gentle warming may be used to aid dissolution, but avoid high temperatures.

  • pH Adjustment: Once dissolved and cooled to room temperature, adjust the pH to the target value using dilute acid or base as required.

  • Final Volume: Bring the solution to the final volume with the buffer.

  • Sterilization (Optional): For long-term studies, especially at physiological pH, sterile filter the solution to prevent microbial growth.

  • Storage: Aliquot the solution into appropriate, tightly sealed containers (e.g., amber glass vials) to protect from light and store at the designated temperatures.

Protocol 2: Long-Term Stability Testing

Objective: To evaluate the stability of Ca-AKG in aqueous solutions under various storage conditions over an extended period.

Methodology:

  • Prepare Solutions: Prepare Ca-AKG solutions at different pH values as described in Protocol 1.

  • Storage Conditions: Store aliquots of each solution under a matrix of conditions as outlined in the ICH guidelines (e.g., 5°C ± 3°C, 25°C ± 2°C / 60% RH ± 5% RH, 40°C ± 2°C / 75% RH ± 5% RH).

  • Sampling Schedule: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method (see Protocol 4) to determine the concentration of Ca-AKG remaining and to detect any degradation products.

  • Data Analysis: Plot the concentration of Ca-AKG versus time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways of Ca-AKG under stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of Ca-AKG in high-purity water.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified time.

    • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve separation of the main Ca-AKG peak from all degradation product peaks.

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantitative analysis of Ca-AKG and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or PDA).

  • Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. An example mobile phase could be:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 210 nm (or as determined by UV scan of Ca-AKG).

  • Injection Volume: 10-20 µL

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed through forced degradation studies.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Alpha-Ketoglutarate

Alpha-ketoglutarate is a central metabolite that plays a crucial role in several key cellular pathways.

TCA_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA Amino_Acids Amino_Acids Amino_Acids->Acetyl_CoA Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA Alpha-Ketoglutarate Dehydrogenase Glutamate Glutamate Alpha_Ketoglutarate->Glutamate Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Amino_Acids_Synthesis Amino_Acids_Synthesis Glutamate->Amino_Acids_Synthesis Precursor for Proline, Arginine

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the central position of Alpha-Ketoglutarate.

Alpha-ketoglutarate links carbohydrate, fat, and protein metabolism and is a key precursor for the synthesis of several amino acids. It is also involved in nitrogen transport.

AKG_mTOR_Signaling cluster_inhibition Inhibitory Pathway AKG Alpha-Ketoglutarate ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits mTOR mTOR Signaling ATP_Synthase->mTOR Reduced ATP leads to mTOR inhibition Autophagy Autophagy mTOR->Autophagy Inhibition of mTOR activates Autophagy

Caption: Simplified diagram of Alpha-Ketoglutarate's inhibitory effect on the mTOR signaling pathway.

Studies have shown that AKG can inhibit ATP synthase, leading to a reduction in ATP levels and subsequent inhibition of the mTOR signaling pathway, which in turn promotes autophagy.

Experimental Workflow

A typical workflow for assessing the stability of Ca-AKG in an aqueous solution is depicted below.

Stability_Workflow start Start: Define Study Parameters (pH, Temp, Concentration) prep Prepare Ca-AKG Solutions (Protocol 1) start->prep storage Store Samples under Defined Conditions (Protocol 2) prep->storage sampling Withdraw Samples at Predetermined Timepoints storage->sampling analysis Analyze Samples via Stability-Indicating HPLC (Protocol 4) sampling->analysis data_analysis Data Analysis: - Determine Concentration - Identify Degradants - Calculate Kinetics (k, t½) analysis->data_analysis reporting Report Findings: - Summary Tables - pH-Rate Profile data_analysis->reporting

Caption: General experimental workflow for a long-term stability study of this compound.

This workflow provides a systematic approach to generating reliable stability data, from initial planning and sample preparation to final data analysis and reporting.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for its application in research and pharmaceutical development. While it is generally considered more stable than free AKG, detailed quantitative data is scarce. The protocols and workflows provided in these application notes offer a robust framework for researchers to systematically investigate the long-term stability of Ca-AKG under various conditions. The generation of such data will be invaluable to the scientific community, enabling more precise and reliable use of this important metabolic intermediate.

References

Tracking the Metabolic Fate of Exogenous Calcium Ketoglutarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (B1197944) (CaKG) is a crucial intermediate in the Krebs cycle and plays a vital role in numerous metabolic pathways, including amino acid metabolism and nitrogen transport.[1] Its supplementation has garnered significant interest for its potential therapeutic benefits, including in aging and metabolic disorders.[2][3] Understanding the metabolic fate of exogenous CaKG is paramount for elucidating its mechanisms of action and for the development of novel therapeutics. These application notes provide detailed protocols for tracking the metabolic journey of CaKG within a biological system, utilizing a range of analytical techniques from stable isotope tracing to in vivo imaging.

Core Concepts in Tracking CaKG Metabolism

The fundamental approach to tracking the metabolic fate of exogenous CaKG involves administering a labeled form of the molecule and subsequently detecting the label in downstream metabolites. The choice of label and detection method depends on the specific research question, the biological system under investigation, and the available instrumentation.

Key Metabolic Hubs for α-Ketoglutarate:

  • Krebs Cycle: As a central intermediate, α-ketoglutarate (AKG) can be oxidatively decarboxylated to succinyl-CoA or reductively carboxylated to isocitrate.

  • Amino Acid Metabolism: AKG serves as a key acceptor of amino groups, facilitating the synthesis of glutamate, which is a precursor for other amino acids and glutathione.[1]

  • Signaling Pathways: AKG acts as a cofactor for various dioxygenases, influencing epigenetic modifications and cellular signaling.[4]

Section 1: Stable Isotope Tracing of Calcium Ketoglutarate

Stable isotope tracing is a powerful technique to follow the transformation of CaKG into various metabolites. This is achieved by using CaKG labeled with stable isotopes, such as Carbon-13 (¹³C), and detecting the incorporation of these isotopes into downstream molecules using mass spectrometry.

Experimental Workflow for Stable Isotope Tracing

G cluster_0 Preparation cluster_1 Sample Collection cluster_2 Analysis A ¹³C-labeled CaKG Administration (e.g., oral gavage, intraperitoneal injection) B Tissue/Biofluid Collection (e.g., plasma, liver, muscle) A->B C Metabolite Extraction B->C D Derivatization (for GC-MS) C->D E LC-MS/MS or GC-MS Analysis C->E Direct analysis for LC-MS D->E F Data Analysis & Pathway Mapping E->F

Caption: Experimental workflow for stable isotope tracing of CaKG.

Protocol 1: In Vivo ¹³C-Calcium Ketoglutarate Tracing in a Mouse Model

This protocol outlines the procedure for administering ¹³C-labeled CaKG to mice and analyzing its metabolic fate in plasma and tissues.

Materials:

  • ¹³C-labeled this compound (e.g., [U-¹³C5]-Calcium Ketoglutarate)

  • Sterile saline solution

  • Animal handling and dosing equipment (e.g., oral gavage needles)

  • Tissue homogenization equipment

  • Solvents for metabolite extraction (e.g., methanol (B129727), chloroform, water)

  • Internal standards (e.g., ¹³C-labeled amino acids)

  • Derivatization reagents for GC-MS (e.g., methoxyamine hydrochloride, MSTFA)

  • LC-MS/MS or GC-MS system

Procedure:

  • Animal Dosing:

    • Acclimatize animals to the experimental conditions.

    • Prepare a sterile solution of ¹³C-CaKG in saline at the desired concentration.

    • Administer the solution to the animals via oral gavage or intraperitoneal injection. A typical bolus dose for mice is in the range of 1-2 g/kg body weight.[5]

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 30, 60, 120 minutes), collect blood samples into EDTA-coated tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Harvest tissues of interest (e.g., liver, muscle, brain) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.

    • Store all samples at -80°C until analysis.

  • Metabolite Extraction:

    • For plasma: Add 5 volumes of ice-cold methanol to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • For tissues: Homogenize the frozen tissue in a cold methanol/water (80:20) solution. Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Sample Preparation for Mass Spectrometry:

    • For LC-MS/MS: The extracted metabolites can often be directly analyzed after appropriate dilution.

    • For GC-MS: The extracted metabolites must be derivatized to increase their volatility.

      • Dry the metabolite extract under a stream of nitrogen.

      • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes.[6]

      • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.[6]

  • Mass Spectrometry Analysis:

    • Analyze the samples using a validated LC-MS/MS or GC-MS method.

    • Monitor the mass transitions for ¹³C-labeled metabolites derived from ¹³C-AKG (e.g., glutamate, succinate, malate, citrate).

  • Data Analysis:

    • Calculate the isotopic enrichment in each metabolite to determine the extent of ¹³C incorporation from the administered CaKG.

    • Map the labeled metabolites to specific metabolic pathways.

Quantitative Data Summary
ParameterLC-MS/MSGC-MSColorimetric Assay
Sample Types Plasma, Serum, Tissues, Cell LysatesPlasma, Tissues, Cell LysatesPlasma, Serum, Tissues, Cell Lysates
Limit of Detection (LOD) ~40 ng/mL[7]Varies with derivatization~1 µM (Fluorometric)[7]
Limit of Quantification (LOQ) ~100 ng/mL[7]Varies with derivatization~10 µM (Fluorometric)[7]
Linearity Range 100 - 2500 ng/mL[8]Dependent on derivatization efficiency10 - 200 µM (Fluorometric)[7]
Biological SampleOrganismReported Concentration Range
PlasmaHuman0.91 ± 0.29 ng/ml (in coronary heart disease patients)[9]
PlasmaHuman~5 µM (unbound)[10]
Cell LysatesGeneral50 - 1000 µM[6]

Section 2: In Vivo Imaging of this compound Metabolism

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) is a non-invasive technique that allows for the real-time visualization of metabolic fluxes in vivo. By hyperpolarizing a ¹³C-labeled substrate like AKG, its MR signal is enhanced by several orders of magnitude, enabling the detection of its conversion to downstream metabolites.[11]

Signaling Pathway of AKG Metabolism Imaged by Hyperpolarized ¹³C-MRI

G cluster_0 Hyperpolarized Probe cluster_1 Metabolic Conversion cluster_2 Detection A Hyperpolarized [1-¹³C]α-Ketoglutarate B [1-¹³C]Glutamate A->B Transamination C [5-¹³C]Glutamate A->C Krebs Cycle & Transamination D ¹³C MR Spectroscopy B->D C->D

Caption: Metabolic conversion of hyperpolarized [1-¹³C]α-ketoglutarate.

Protocol 2: Hyperpolarized ¹³C-MRI for In Vivo AKG Metabolism

This protocol provides a general overview of the steps involved in a hyperpolarized ¹³C-MRI experiment.

Materials:

  • [1-¹³C]alpha-Ketoglutaric acid

  • Trityl radical (e.g., OX063)

  • Dynamic Nuclear Polarization (DNP) polarize

  • MRI scanner equipped for ¹³C detection

  • Animal model

Procedure:

  • Sample Preparation for Polarization:

    • Prepare a sample of [1-¹³C]α-ketoglutaric acid mixed with a trityl radical.

    • Place the sample in the DNP polarizer and cool to ~1 K in a strong magnetic field.

    • Irradiate the sample with microwaves to transfer polarization from the electron spins of the radical to the ¹³C nuclei.

  • Dissolution and Injection:

    • Rapidly dissolve the hyperpolarized sample in a superheated aqueous solution.

    • Quickly inject the hyperpolarized solution into the tail vein of the anesthetized animal positioned in the MRI scanner.

  • MR Data Acquisition:

    • Acquire ¹³C MR spectra or spectroscopic images immediately after injection.

    • Use pulse sequences designed to selectively excite and detect the signals from [1-¹³C]AKG and its metabolic products (e.g., [1-¹³C]glutamate).[12]

  • Data Analysis:

    • Process the acquired MR data to generate spectra or metabolic maps.

    • Quantify the signal intensities of hyperpolarized AKG and its metabolites over time to determine metabolic rates.

Section 3: Colorimetric Assay for α-Ketoglutarate Quantification

Colorimetric assays provide a relatively simple and high-throughput method for quantifying AKG concentrations in various biological samples. These assays are based on enzymatic reactions that produce a colored product proportional to the amount of AKG present.

Experimental Workflow for Colorimetric AKG Assay

G cluster_0 Sample Preparation cluster_1 Assay Reaction cluster_2 Detection A Sample Extraction & Deproteinization B Incubation with Reaction Mix A->B C Absorbance Measurement (570 nm) B->C D Concentration Calculation C->D

Caption: Workflow for a colorimetric α-ketoglutarate assay.

Protocol 3: Colorimetric Quantification of α-Ketoglutarate

This protocol is based on a commercially available assay kit (e.g., Sigma-Aldrich MAK054).[13]

Materials:

  • α-Ketoglutarate Assay Kit (containing assay buffer, probe, enzyme mix, and standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • Biological samples (e.g., plasma, tissue homogenates, cell lysates)

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold α-KG Assay Buffer.[14]

    • Centrifuge at 10,000 x g for 5-10 minutes to remove insoluble material.

    • Deproteinize the sample using a 10 kDa molecular weight cutoff spin filter.[13]

  • Standard Curve Preparation:

    • Prepare a series of α-KG standards in the range of 0 to 10 nmol/well by diluting the provided α-KG standard solution with α-KG Assay Buffer.[13]

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix according to the kit instructions, typically containing the α-KG probe and enzyme mix.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[13]

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

    • Plot the standard curve of absorbance versus nmol of α-KG.

    • Determine the concentration of α-KG in the samples from the standard curve.

Conclusion

The methods described in these application notes provide a comprehensive toolkit for researchers to investigate the metabolic fate of exogenous this compound. The choice of technique will depend on the specific research goals, with stable isotope tracing offering detailed pathway analysis, hyperpolarized MRI providing real-time in vivo visualization, and colorimetric assays enabling high-throughput quantification. By applying these protocols, researchers can gain valuable insights into the multifaceted roles of CaKG in health and disease.

References

Application Notes & Protocols: Experimental Design for Longevity Studies with Calcium Ketoglutarate in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caenorhabditis elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and conserved aging-related pathways. Alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, has been identified as a potent longevity-promoting molecule.[1][2][3] Studies have shown that supplementation with calcium alpha-ketoglutarate (CaKG) can extend the lifespan and healthspan of adult C. elegans.[1][2] This document provides detailed application notes and protocols for designing and conducting experiments to investigate the effects of CaKG on C. elegans longevity.

The mechanism of action for α-KG-mediated lifespan extension in C. elegans involves the inhibition of ATP synthase and the Target of Rapamycin (TOR) pathway.[1][2][4] This leads to reduced ATP levels, decreased oxygen consumption, and induction of autophagy, processes that are also associated with dietary restriction-mediated longevity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of α-KG on C. elegans lifespan and related physiological parameters.

Table 1: Effect of Alpha-Ketoglutarate on C. elegans Lifespan

ParameterTreatment GroupControl GroupPercentage ChangeReference
Mean Lifespan8 mM α-KGVehicle (H₂O)~50% increase[1][2]
Maximum Lifespan8 mM α-KGVehicle (H₂O)Data not specified

Table 2: Physiological Effects of Alpha-Ketoglutarate in C. elegans

ParameterTreatment Group (8 mM α-KG)Control GroupEffectReference
ATP LevelsLowerHigherReduced[1]
Oxygen ConsumptionLowerHigherDecreased[1]
Body MovementDelayed declineNormal declineImproved healthspan[2]
AutophagyIncreasedBasal levelsInduced[1]

Experimental Protocols

C. elegans Maintenance and Synchronization

Objective: To maintain a healthy, age-synchronized population of C. elegans for experiments.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • M9 buffer

  • Bleach solution (sodium hypochlorite (B82951) and 1M NaOH)

  • Platinum wire worm pick

  • Stereomicroscope

  • Incubator at 20°C

Protocol:

  • Culture C. elegans strains at 20°C on NGM plates seeded with E. coli OP50.[5]

  • To obtain an age-synchronized population, perform egg-laying synchronization or bleaching of gravid adult worms.[2][6]

    • Bleaching Protocol:

      • Wash gravid adult worms off NGM plates with M9 buffer.

      • Centrifuge to pellet the worms and aspirate the supernatant.

      • Resuspend the worm pellet in a bleach solution and vortex for 3-5 minutes until the adult worms are dissolved, leaving the eggs.[7]

      • Quickly centrifuge, aspirate the bleach solution, and wash the egg pellet three times with M9 buffer.[7]

      • Resuspend the eggs in M9 buffer and allow them to hatch into L1 larvae overnight at 20°C with gentle shaking.

  • Plate the synchronized L1 larvae onto fresh NGM plates seeded with E. coli OP50.

Lifespan Assay with Calcium Ketoglutarate

Objective: To determine the effect of CaKG on the lifespan of C. elegans.

Materials:

  • Age-synchronized L4 or young adult C. elegans

  • NGM plates

  • E. coli OP50

  • This compound (CaKG) stock solution (sterile filtered)

  • 5-Fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny production)[2][5]

  • Incubator at 20°C

Protocol:

  • Prepare NGM assay plates containing the desired final concentration of CaKG. A concentration of 8 mM α-KG has been shown to be effective.[2] Also, include a vehicle control (e.g., sterile water).

  • Add FUDR to the NGM plates to a final concentration of 50 µM to prevent the growth of progeny, which can confound the lifespan assay.[8]

  • Transfer synchronized L4 larvae or young adult worms to the control and CaKG-containing plates (approximately 30-50 worms per plate, with at least 3 replicate plates per condition).

  • Incubate the plates at 20°C.

  • Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[6]

  • Transfer the worms to fresh plates every 2-3 days to avoid starvation and contamination.

  • Censor worms that crawl off the agar, have a protruding vulva, or die from internal hatching ("bagging").

  • Continue scoring until all worms are dead.

  • Generate survival curves and perform statistical analysis (e.g., Log-rank test) to compare the lifespans of the different treatment groups.

Healthspan Assays

Objective: To assess the effect of CaKG on age-related physiological decline.

a) Locomotion (Body Bend) Assay: [9]

  • At different time points during the lifespan assay (e.g., day 5, 10, 15 of adulthood), transfer individual worms to a drop of M9 buffer on a clean glass slide.

  • Allow the worm to acclimate for 30 seconds.

  • Count the number of body bends in a 30-second interval. A body bend is defined as a complete sinusoidal movement of the head to one side and then back to the other.

  • Repeat for at least 10-15 worms per condition.

b) Lipofuscin Autofluorescence Assay: [9]

  • Mount age-synchronized worms (e.g., day 10 adults) treated with or without CaKG on a 2% agarose (B213101) pad on a microscope slide.

  • Anesthetize the worms using a drop of sodium azide (B81097) or levamisole.

  • Image the intestine of the worms using a fluorescence microscope with a DAPI or GFP filter set.

  • Quantify the mean fluorescence intensity of the intestinal region using image analysis software like ImageJ.[5]

c) Stress Resistance Assays: [6][10]

  • Thermotolerance Assay:

    • Transfer age-synchronized adult worms (e.g., day 5) from control and CaKG plates to fresh NGM plates.

    • Shift the plates to a 35°C incubator.[11]

    • Score survival every hour by checking for response to touch.[5]

  • Oxidative Stress Assay:

    • Prepare NGM plates containing a pro-oxidant such as paraquat.

    • Transfer age-synchronized adult worms to the paraquat-containing plates.

    • Score survival over time.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sync Synchronize C. elegans (L1 Larvae) transfer Transfer L4/Young Adults to Assay Plates sync->transfer plates Prepare NGM Plates (Control & CaKG) plates->transfer lifespan Lifespan Scoring (Daily/Every Other Day) transfer->lifespan healthspan Healthspan Assays (Locomotion, Stress Resistance) transfer->healthspan curves Generate Survival Curves lifespan->curves stats Statistical Analysis (Log-rank test) curves->stats

Caption: Workflow for C. elegans longevity studies with CaKG.

Signaling Pathway of α-KG in C. elegans Longevity

signaling_pathway akg Alpha-Ketoglutarate (α-KG) atp_synthase ATP Synthase akg->atp_synthase Inhibits tor TOR Pathway atp_synthase->tor Inhibits atp ATP Production atp_synthase->atp Reduces autophagy Autophagy tor->autophagy Inhibits pha4 PHA-4/FOXA tor->pha4 Activates longevity Lifespan Extension autophagy->longevity pha4->longevity

Caption: α-KG signaling pathway in C. elegans longevity.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Ketoglutarate (CaKG) Solubility in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of calcium ketoglutarate (CaKG) in physiological buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your experiments.

Troubleshooting Guide: Common CaKG Solubility Issues

Researchers may encounter several challenges when preparing CaKG solutions. This guide addresses the most common issues with potential causes and solutions.

IssuePossible Cause(s)Recommended Solution(s)
CaKG powder does not dissolve completely. 1. Insufficient agitation or time: The powder has not been given enough physical force or time to dissolve. 2. Solution is saturated: The concentration of CaKG exceeds its solubility limit in the chosen solvent at the current temperature.[1] 3. Incorrect pH: The pH of the solvent is not optimal for CaKG dissolution. CaKG solubility is generally better in slightly acidic conditions.[1]1. Continue stirring or vortexing the solution. Gentle warming to 37°C can also aid dissolution, but avoid boiling to prevent degradation.[1] 2. Reduce the concentration of CaKG or increase the volume of the solvent.[1] 3. Check the pH of your solution. If it is neutral or alkaline, a careful adjustment to a slightly acidic pH (e.g., 6.0-6.5) with dilute HCl may improve solubility.[1]
A precipitate forms in the solution. 1. Incompatible buffer: Use of a phosphate-containing buffer (e.g., PBS) will cause the precipitation of calcium phosphate (B84403).[1] 2. Temperature change: The solution was heated to dissolve the CaKG and then cooled, causing the compound to precipitate out of the now supersaturated solution.[1]1. Immediately discontinue use of phosphate buffers. Prepare a fresh solution using a non-phosphate buffer such as Tris-HCl or HEPES.[1] 2. Maintain the solution at the temperature at which the CaKG was dissolved. Alternatively, prepare a more dilute solution that is stable at room temperature.[1]
Unexpected changes in cell morphology or viability after treatment with CaKG solution. 1. Calcium overload: The additional calcium from CaKG can increase the total calcium concentration in the cell culture medium to suboptimal levels. 2. pH shift in media: The addition of CaKG may have altered the pH of the culture medium.1. Calculate the final calcium concentration in your medium after adding CaKG. As a control, treat cells with an equivalent concentration of calcium chloride (CaCl2) to determine if the effects are due to the calcium ion. 2. Measure the pH of the culture medium after adding CaKG to ensure it is within the optimal range for your cells.

Logical Troubleshooting Workflow

Troubleshooting CaKG Dissolution Issues cluster_dissolution Troubleshooting Incomplete Dissolution cluster_precipitation Troubleshooting Precipitation start Start: CaKG Dissolution Issue dissolves Does the powder dissolve? start->dissolves precipitate Does a precipitate form? dissolves->precipitate Yes no_dissolve Issue: Incomplete Dissolution dissolves->no_dissolve No has_precipitate Issue: Precipitation precipitate->has_precipitate Yes solution_clear Solution is Clear precipitate->solution_clear No agitate Increase agitation/time and/or gently warm? no_dissolve->agitate buffer_type Is the buffer phosphate-free (e.g., Tris, HEPES)? has_precipitate->buffer_type agitate->solution_clear Dissolved reduce_conc Reduce concentration? agitate->reduce_conc Still not dissolved reduce_conc->solution_clear Dissolved adjust_ph Adjust pH to slightly acidic? reduce_conc->adjust_ph Still not dissolved adjust_ph->solution_clear Dissolved temp_stable Was the solution temperature maintained after dissolving? buffer_type->temp_stable Yes use_non_phosphate Action: Use non-phosphate buffer buffer_type->use_non_phosphate No temp_stable->has_precipitate No, cooled down temp_stable->solution_clear Yes

Caption: A flowchart for troubleshooting common issues with dissolving CaKG.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (CaKG)? this compound is a white or off-white crystalline powder that is described as being slightly soluble in water.[1][2] Its aqueous solution is weakly alkaline, with a typical pH between 7 and 9.[1][2] In general, calcium salts have lower solubility than their sodium or potassium counterparts.[1][2]

Q2: How does pH affect the solubility of CaKG? The solubility of CaKG is pH-dependent, with increased solubility generally observed in more acidic environments.[1][2] However, it's important to note that CaKG can decompose under strongly acidic or alkaline conditions.[1][2]

Q3: Can I use Phosphate-Buffered Saline (PBS) to dissolve CaKG? It is strongly advised to avoid dissolving CaKG in phosphate-containing buffers like PBS.[1] Calcium ions (Ca²⁺) from CaKG will react with phosphate ions (PO₄³⁻) in the buffer to form insoluble calcium phosphate precipitates, resulting in a cloudy solution and a reduced effective concentration of both ions.[1]

Q4: What are the best alternative buffers to PBS for dissolving CaKG? Non-phosphate buffers such as Tris-HCl and HEPES are suitable alternatives for dissolving CaKG.[1]

Q5: How does temperature affect CaKG solubility? While specific quantitative data is limited, for most salts like CaKG, solubility increases with temperature.[1] Gentle warming can facilitate the dissolution process.[1]

Q6: Is a prepared CaKG solution stable? CaKG is relatively stable in solution under appropriate conditions.[1] It is recommended to prepare fresh solutions for experiments. If stock solutions need to be stored, they should be kept under appropriate conditions, such as refrigeration or frozen for short periods, after confirming their stability for the intended application.[1] Decomposition can occur under strong acidic or alkaline conditions or at high temperatures.[1]

Quantitative Data on CaKG Solubility

Specific quantitative data for the solubility of CaKG in various buffers and at different temperatures is not widely available in the scientific literature.[1] Material Safety Data Sheets (MSDS) often list the solubility as "not available" or simply "soluble in water." The following table summarizes the available information.

Solvent/BufferTemperature (°C)Solubility ( g/100 mL)Notes
Water25~43 (estimated)Slightly soluble; solubility increases with temperature and in slightly acidic pH.[1][3]
Phosphate Buffers (e.g., PBS)Not ApplicableNot ApplicableIncompatible. Forms a calcium phosphate precipitate.[1]
Tris-HClNot SpecifiedData Not AvailableA suitable alternative to phosphate buffers.[1]
HEPESNot SpecifiedData Not AvailableA suitable alternative to phosphate buffers.[1]

Experimental Protocols

Protocol 1: Preparation of a CaKG Stock Solution for Cell Culture

This protocol outlines the preparation of a sterile CaKG stock solution for use in cell culture experiments.

Materials:

  • This compound (CaKG) powder

  • High-purity, sterile water (e.g., Milli-Q or deionized)

  • Sterile, non-phosphate buffer (e.g., 1M Tris-HCl, pH 7.4 or HEPES)

  • Magnetic stirrer and sterile stir bar

  • Sterile volumetric flasks and other appropriate glassware

  • pH meter

  • Sterile 0.22 µm syringe filter

Methodology:

  • Determine Final Concentration and Volume: Decide on the desired final concentration and volume of your CaKG stock solution.

  • Weigh CaKG: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of CaKG powder using an analytical balance.

  • Initial Dissolution: Transfer the CaKG powder to a sterile beaker containing a sterile magnetic stir bar. Add approximately 80% of the final volume of sterile, high-purity water.

  • Stirring: Begin stirring at a moderate speed. To aid dissolution, the solution can be gently warmed to 37°C. Do not boil.

  • Cooling and Buffer Addition: Once the CaKG is fully dissolved, allow the solution to cool to room temperature.

  • Final Volume and pH Adjustment: Transfer the solution to a sterile volumetric flask. Add sterile, high-purity water to reach the final volume. Verify the pH of the final solution and, if necessary, adjust using sterile, dilute HCl or NaOH.

  • Sterile Filtration: For sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.[1]

  • Storage: Store the sterile stock solution at 4°C for short-term use. For longer-term storage, aliquot and freeze at -20°C, but confirm stability for your specific application.

Experimental Workflow for Preparing a CaKG Solution

Workflow for Preparing a CaKG Solution start Start: Determine Concentration & Volume weigh Weigh CaKG Powder start->weigh dissolve Dissolve in 80% Final Volume of Water weigh->dissolve stir Stir (Gentle Warming to 37°C if needed) dissolve->stir cool Cool to Room Temperature stir->cool final_vol Add Water to Final Volume cool->final_vol ph Verify and Adjust pH final_vol->ph filter Sterile Filter (0.22 µm) ph->filter store Store Appropriately (4°C or -20°C) filter->store end End: Ready for Use store->end

Caption: A step-by-step workflow for the preparation of a sterile CaKG solution.

Protocol 2: Administration of CaKG in Animal Studies

This protocol provides methods for administering CaKG to animals, primarily through diet or drinking water.

Method 1: Dietary Supplementation

  • Diet Preparation: Thoroughly mix CaKG powder into a powdered or pelleted diet to achieve the desired concentration (e.g., 2% w/w). Ensure homogenous mixing for consistent dosing. Prepare a control diet that is identical in composition but lacks CaKG.

  • Animal Acclimation: Before starting the experiment, acclimate the animals to the powdered/pelleted diet for one week. To improve acceptance of the CaKG-supplemented diet, gradually introduce it by mixing it with the standard diet in increasing ratios (e.g., 25%, 50%, 75%, 100%) over four days.

  • Administration and Monitoring: Provide the CaKG-supplemented diet and water ad libitum. Regularly monitor food intake, body weight, and general health status.

Method 2: Administration in Drinking Water

  • Solution Preparation: Dissolve the desired concentration of CaKG (e.g., 10 mM) in purified water. Prepare a fresh solution every 2-3 days to ensure stability.

  • Administration: Use opaque water bottles to protect the solution from light. Provide the CaKG-containing water ad libitum.

  • Monitoring: Measure daily water intake per cage to estimate the average dose consumed by each animal. Regularly monitor body weight and general health.

CaKG in Cellular Signaling

Alpha-ketoglutarate (B1197944) (AKG), the active component of CaKG, is a key intermediate in the Krebs (TCA) cycle and plays a crucial role in cellular signaling, particularly in the regulation of the hypoxia-inducible factor-1α (HIF-1α) pathway.

The Role of AKG in HIF-1α Regulation Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes use oxygen and AKG as co-substrates to hydroxylate HIF-1α. This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation, keeping its levels low.

Under low oxygen conditions (hypoxia), the activity of PHDs is reduced due to the lack of oxygen. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in the adaptive response to low oxygen.

Signaling Pathway of HIF-1α Regulation by Alpha-Ketoglutarate

Role of Alpha-Ketoglutarate in HIF-1α Regulation cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) AKG_normoxia Alpha-Ketoglutarate (AKG) PHD Prolyl Hydroxylase (PHD) AKG_normoxia->PHD O2 Oxygen (O2) O2->PHD hydroxylated_HIF1a Hydroxylated HIF-1α PHD->hydroxylated_HIF1a Hydroxylates HIF1a_normoxia HIF-1α HIF1a_normoxia->hydroxylated_HIF1a VHL VHL E3 Ligase hydroxylated_HIF1a->VHL Binds to proteasome Proteasome VHL->proteasome Targets for degradation Degradation proteasome->degradation HIF1a_hypoxia HIF-1α nucleus Nucleus HIF1a_hypoxia->nucleus Translocates to HIF1b HIF-1β HIF1b->nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binds to nucleus->HIF1_complex Dimerization gene_transcription Gene Transcription HRE->gene_transcription Activates

Caption: The signaling pathway illustrating the regulation of HIF-1α by alpha-ketoglutarate under normoxic and hypoxic conditions.

References

Technical Support Center: Calcium Ketoglutarate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Calcium Ketoglutarate (Ca-AKG). The primary focus is on addressing and preventing precipitation issues when preparing solutions in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (Ca-AKG) solution turn cloudy and form a precipitate in PBS?

Precipitation of Ca-AKG in standard PBS is a common issue due to a chemical incompatibility. The calcium ions (Ca²⁺) from Ca-AKG react with the phosphate (B84403) ions (PO₄³⁻) in the PBS buffer to form calcium phosphate (Ca₃(PO₄)₂), a compound with very low solubility at neutral pH.[1] This reaction results in a cloudy or turbid solution and reduces the effective concentration of both calcium and phosphate ions available for your experiment.[1]

Q2: What factors influence the precipitation of Ca-AKG in buffer solutions?

Several factors can impact the solubility of Ca-AKG and the formation of calcium phosphate precipitates:

  • Buffer Composition: The presence of phosphate ions is the primary cause of precipitation.[1]

  • pH of the Solution: The solubility of calcium phosphate is highly dependent on pH. Precipitation is more likely to occur at neutral to alkaline pH (pH 7 and above). Solubility is generally better in slightly acidic conditions.[1][2]

  • Concentration: Higher concentrations of both Ca-AKG and phosphate in the buffer increase the likelihood of the solution exceeding its saturation point, leading to precipitation.

  • Temperature: While gentle warming can help dissolve Ca-AKG powder, temperature also affects the solubility of calcium phosphate.[1] Solutions prepared at a higher temperature may precipitate upon cooling.[1]

  • Order of Reagent Addition: The order in which components are mixed can create localized high concentrations, triggering precipitation.[3]

Q3: Are there alternative buffers I can use to dissolve Ca-AKG?

Yes. To avoid precipitation, it is strongly recommended to use non-phosphate buffers. Suitable alternatives include:

  • Tris-HCl (Tris-hydrochloride) [1]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) [1]

When choosing an alternative, always ensure the buffer is compatible with your specific experimental conditions and cellular model.

Q4: Can I still use PBS? My experiment requires phosphate.

If phosphate is essential, you must modify your protocol. The recommended approach is to use a calcium-free PBS formulation .[4][5][6][7] You can then prepare a separate, concentrated stock solution of Ca-AKG in ultrapure water and add it to the calcium-free PBS at the final concentration immediately before use. This minimizes the time the two reactive ions are together. See the detailed protocol below for best practices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: A precipitate forms immediately after adding Ca-AKG powder to PBS.

Possible Cause Solution
Incompatible Buffer This is the most likely cause. The precipitate is almost certainly calcium phosphate.[1] Discard the solution. Remake the solution using a recommended non-phosphate buffer like Tris-HCl or HEPES.[1] Alternatively, use a commercially available calcium-free PBS formulation.[6][7]
High Concentration The intended concentration may be too high for the buffer system.

Issue 2: The Ca-AKG solution is clear at first but becomes cloudy over time.

Possible Cause Solution
Slow Precipitation Even at lower concentrations, calcium phosphate can precipitate over time, especially at room temperature or 37°C.
pH Shift The pH of the solution may have shifted to a more alkaline value upon storage (e.g., due to CO₂ absorption), reducing calcium phosphate solubility.
Temperature Change The solution was prepared warm and precipitation occurred as it cooled to room temperature.[1]

Issue 3: I must use a buffer containing both calcium and phosphate. How can I prevent precipitation?

This is a challenging scenario. The key is to avoid high localized concentrations during preparation. The best practice is to prepare the final solution by combining two different, near-final-volume solutions. See the detailed protocol below.

Quantitative Data

The solubility of calcium phosphate is highly sensitive to pH. As the pH decreases (becomes more acidic), the solubility increases significantly. This is because the phosphate ions (PO₄³⁻) become protonated (to HPO₄²⁻ and H₂PO₄⁻), which are less reactive with calcium ions.

Table 1: Influence of pH on Calcium Phosphate Solubility

pH Level Relative Solubility Predominant Phosphate Ions Precipitation Likelihood
< 6.0HighH₂PO₄⁻Low
6.0 - 7.2ModerateH₂PO₄⁻, HPO₄²⁻Moderate
7.4LowHPO₄²⁻, PO₄³⁻High
> 8.0Very LowPO₄³⁻, HPO₄²⁻Very High
This table summarizes the general relationship between pH and calcium phosphate solubility as described in the literature.[1][2][8] Absolute solubility values depend on temperature, ionic strength, and the specific form of calcium phosphate.

Experimental Protocols

Protocol 1: Recommended Method for Dissolving Ca-AKG (Phosphate-Free)

This is the standard and most reliable method.

  • Select a Buffer: Choose a non-phosphate buffer compatible with your experiment (e.g., 10 mM HEPES or 20 mM Tris-HCl).

  • Prepare the Buffer: Prepare the buffer at the desired pH and bring it to the final volume with ultrapure water.

  • Weigh Ca-AKG: Accurately weigh the required amount of Ca-AKG powder.

  • Dissolve Ca-AKG: While stirring the buffer, slowly add the Ca-AKG powder. Continue to stir until it is fully dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary, but be mindful of the compound's stability.[1]

  • Final Check: Once dissolved, check the pH of the final solution and adjust if necessary. The solution is now ready for use.

Protocol 2: Advanced Method for Preparing Buffers Containing both Calcium and Phosphate

Use this protocol only when your experiment absolutely requires the presence of both ions in the final solution. The principle is to keep the reactive ions separate until the final dilution step.

  • Prepare Stock A (Phosphate): Prepare a 2X concentrated phosphate buffer solution (e.g., 2X PBS without calcium). Dissolve all components except the calcium salt. Bring to 50% of the final desired volume with ultrapure water.

  • Prepare Stock B (Calcium): In a separate container, prepare a 2X concentrated solution of your calcium salt (e.g., this compound). Dissolve the salt in ultrapure water. Bring to 50% of the final desired volume.

  • Combine Stocks: While vigorously stirring Stock A (the phosphate buffer), add Stock B (the calcium solution) dropwise. This slow addition into a large, stirred volume is critical to prevent localized concentrations from exceeding the solubility limit.[3]

  • pH Adjustment: After combining the solutions, immediately check and adjust the pH to a slightly more acidic value (e.g., 6.8-7.0) if your experiment allows, as this will help maintain solubility.

  • Use Immediately: This solution is metastable at best. Use it immediately after preparation and do not store it.

Visual Guides

Logical Troubleshooting Workflow

This diagram outlines the decision-making process when encountering precipitation.

G start Start: Prepare Ca-AKG Solution precipitate Observe Precipitation (Cloudy Solution) start->precipitate check_buffer Is the buffer PBS or phosphate-based? precipitate->check_buffer Yes no_precipitate Solution is Clear: Proceed with Experiment precipitate->no_precipitate No use_alt_buffer Action: Use non-phosphate buffer (HEPES, Tris) check_buffer->use_alt_buffer Yes check_ph Is pH > 7.2? check_buffer->check_ph No end Problem Solved use_alt_buffer->end use_ca_free Action: Use Ca-free PBS and add Ca-AKG from stock immediately before use use_ca_free->end check_ph->use_ca_free No lower_ph Action: Lower pH (if experiment allows) check_ph->lower_ph Yes lower_ph->end

Caption: Troubleshooting flowchart for Ca-AKG precipitation.

Role of Alpha-Ketoglutarate (B1197944) in the Krebs Cycle

This diagram shows how alpha-ketoglutarate is a central intermediate in cellular metabolism, connecting to various other pathways. Understanding its role can inform experimental design.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AKG α-Ketoglutarate Isocitrate->AKG CO₂ + NADH SuccinylCoA Succinyl-CoA AKG->SuccinylCoA CO₂ + NADH Glutamate Glutamate (Amino Acid Synthesis) AKG->Glutamate Succinate Succinate SuccinylCoA->Succinate GTP Energy Energy Production (GTP, FADH₂, NADH) SuccinylCoA->Energy Fumarate Fumarate Succinate->Fumarate FADH₂ Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH Oxaloacetate->Citrate Glutamate->AKG

Caption: Alpha-ketoglutarate as a key hub in the Krebs cycle.

References

Technical Support Center: Optimizing Oral Bioavailability of Calcium α-Ketoglutarate (Ca-AKG) in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the oral bioavailability of Calcium α-Ketoglutarate (Ca-AKG) in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of Ca-AKG in rodents?

A1: The oral bioavailability of alpha-ketoglutarate (B1197944) (AKG) is generally low and characterized by rapid clearance. After oral administration, AKG is significantly metabolized by cells in the intestine (enterocytes) and the liver in what is known as the "first-pass effect".[1][2][3] Studies in pigs, a common model for gastrointestinal research, show that AKG is best absorbed in the upper small intestine and has a very short half-life in the blood, often less than 5 minutes.[2][3][4] Despite this rapid metabolism, orally administered Ca-AKG has demonstrated significant physiological effects in mice, suggesting that even transient increases in systemic AKG or its downstream metabolites are biologically active.[2][5]

Q2: What are the primary factors limiting the oral bioavailability of Ca-AKG?

A2: Several factors limit the systemic availability of AKG after oral dosing:

  • First-Pass Metabolism: AKG is a key metabolic fuel for intestinal cells and is heavily metabolized into amino acids like glutamate (B1630785), proline, and leucine (B10760876) within the enterocytes before it can reach systemic circulation.[1][6]

  • Rapid Clearance: AKG that does reach the portal vein is quickly taken up and metabolized by the liver.[3][4]

  • Transport-Mediated Absorption: As a charged dicarboxylate, AKG absorption is not passive and relies on transporters in the small intestine, such as sodium-dependent dicarboxylate transporters (NaDC-1).[7]

  • Gastrointestinal pH: The pH of the gastrointestinal tract can influence the absorption of AKG.[3][4][8]

Q3: Which form of AKG is preferable for oral administration in rodents, and why?

A3: Calcium alpha-ketoglutarate (Ca-AKG) is often preferred over pure alpha-ketoglutaric acid or its sodium salt (Na-AKG).[9][10] Pure AKG is a strong acid and can cause gastrointestinal irritation.[3] Ca-AKG is a more stable salt form that is reported to have greater stability and bioavailability, allowing for more sustained effects.[9][10] While Na-AKG is also used, Ca-AKG has been prominently featured in recent aging and healthspan studies in mice.[5][11][12]

Q4: What are the most common methods for administering Ca-AKG to rodents?

A4: The three primary methods for oral administration are:

  • Dietary Supplementation: Mixing Ca-AKG directly into the rodent chow (e.g., 2% w/w) is a non-invasive method suitable for long-term studies and mimics human use.[2][5]

  • Drinking Water: Dissolving Ca-AKG in the drinking water is another non-invasive option for chronic administration.[2]

  • Oral Gavage: This method allows for precise, bolus dosing but can induce stress, making it more suitable for acute pharmacokinetic studies rather than long-term healthspan experiments.[2]

Troubleshooting Guide

Problem 1: I am observing very low or undetectable plasma concentrations of AKG after oral administration of Ca-AKG.

Potential Cause Troubleshooting Step Rationale
Rapid Metabolism 1. Implement an ultra-fast blood sampling schedule (e.g., 0, 2, 5, 10, 15, 30 min post-dose). 2. Analyze for key metabolites like glutamate and glutamine in addition to AKG.AKG has an extremely short half-life (<5 minutes) due to rapid metabolism in the gut and liver.[2][3][4] Measuring only at later time points will likely miss the absorption peak. AKG is a precursor for glutamate and glutamine; their levels may rise even if AKG itself is cleared quickly.[1]
Inadequate Dose Review literature for effective dosages in your specific rodent model and disease state. Consider a dose-escalation study.Published studies often use a 2% (w/w) Ca-AKG supplemented diet or concentrations around 10 mM in drinking water to see physiological effects.[2]
Analytical Method Sensitivity Ensure your analytical method (e.g., LC-MS/MS) is validated and has a sufficiently low limit of quantification (LOQ).AKG analysis can be challenging. Derivatization is often required for sensitivity.[13][14] Validated methods report LOQs around 100 ng/mL.[13][14]
Formulation Issues Check the solubility and stability of your Ca-AKG formulation in the chosen vehicle (water, feed). Ensure homogenous mixing in feed.Ca-AKG is water-soluble, but precipitation can occur at high concentrations.[3] Inconsistent mixing in feed leads to variable dosing.

Problem 2: There is high inter-animal variability in my pharmacokinetic data.

Potential Cause Troubleshooting Step Rationale
Inconsistent Gavage Technique Ensure all technicians are properly trained and consistent in their gavage technique to minimize stress and ensure complete dose delivery to the stomach.Stress can alter gastric emptying and blood flow, affecting absorption.[8]
Variable Food Intake / Fasting State Standardize the fasting period before dosing (typically 4-6 hours for rodents). For dietary supplementation studies, monitor food and water intake daily for each animal.The presence of food can significantly alter gastric emptying, pH, and bile secretion, all of which can affect drug absorption.[8] Gradual introduction of supplemented diets can improve acceptance.[2]
Differences in Gut Microbiome House animals from the same source and randomize them into treatment groups. Consider co-housing or using littermates to normalize microbiome.The gut microbiome can influence the metabolism of orally administered compounds.

Quantitative Data Summary

The following table summarizes outcomes from key studies involving oral Ca-AKG administration in mice. Direct pharmacokinetic data (Cmax, Tmax) in rodents is sparse in the public domain due to the compound's rapid metabolism.

Rodent Model Administration Method Dose Key Findings Reference
C57BL/6 Mice (Female)Dietary Supplementation2% (w/w) Ca-AKGMedian lifespan extended by 10.5-16.6%; Healthspan increased.[5][15]
C57BL/6 Mice (Male)Dietary Supplementation2% (w/w) Ca-AKGHealthspan increased; Lifespan increase was not statistically significant.[5][12][15]
Aged MiceDietary SupplementationNot SpecifiedImproved arterial elasticity and stabilized redox homeostasis.[2]
ICR MiceDrinking Water10 mM α-KGDelayed age-related fertility decline.[2]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Oral Ca-AKG via Gavage
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimate animals for at least one week with free access to standard chow and water.

  • Fasting: Fast animals for 4-6 hours prior to dosing, with continued access to water.

  • Dose Preparation: Prepare a Ca-AKG solution in purified water at the desired concentration (e.g., 200 mg/kg). Ensure it is fully dissolved.

  • Administration: Administer the solution via oral gavage at a volume of 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose (0) and at 2, 5, 10, 15, 30, 60, and 120 minutes post-dose.

  • Sample Processing: Immediately place blood samples on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify AKG concentrations in plasma using a validated LC-MS/MS method. Derivatization of AKG is typically required to enhance chromatographic retention and sensitivity.[13][14]

Protocol 2: Chronic Administration of Ca-AKG in Diet
  • Dose Calculation: Determine the amount of Ca-AKG needed to achieve the target percentage in the diet (e.g., 2% w/w).

  • Diet Preparation:

    • Use a powdered or pelleted control diet that is identical in composition to the experimental diet, minus the Ca-AKG.

    • Thoroughly mix the calculated amount of Ca-AKG into the diet to ensure homogenous distribution. This can be done with a commercial mixer.

  • Animal Acclimatization to Diet:

    • Acclimate animals to the base powdered/pelleted diet for one week.

    • To improve acceptance of the new taste, gradually introduce the Ca-AKG diet by mixing it with the standard diet in increasing ratios (e.g., 25%, 50%, 75%, 100%) over 4-5 days.[2]

  • Administration and Monitoring:

    • Provide the Ca-AKG-supplemented diet and water ad libitum.

    • Monitor food and water consumption and body weight regularly (e.g., weekly) to check for aversion or other adverse effects.[2]

Visualizations (Graphviz)

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Fasting (4-6 hours) Acclimatization->Fasting Dosing Oral Gavage Fasting->Dosing DosePrep Dose Preparation (Ca-AKG in Vehicle) DosePrep->Dosing Sampling Serial Blood Sampling (0-120 min) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage LCMS LC-MS/MS Analysis (with Derivatization) Storage->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: Workflow for a rodent oral pharmacokinetic study of Ca-AKG.

G Start Issue: Low or Variable Plasma AKG Levels Check_Dose Is the dosing method and preparation correct? Start->Check_Dose Fix_Dose Verify dose calculation, formulation stability, and gavage technique. Check_Dose->Fix_Dose No Check_Sampling Is the sampling schedule fast enough? Check_Dose->Check_Sampling Yes Fix_Dose->Check_Sampling Fix_Sampling Implement ultra-fast sampling (e.g., start at 2 min). Consider metabolite analysis. Check_Sampling->Fix_Sampling No Check_Analysis Is the bioanalytical method sensitive enough? Check_Sampling->Check_Analysis Yes Fix_Sampling->Check_Analysis Fix_Analysis Validate LC-MS/MS method. Ensure LOQ is sufficient. Confirm derivatization efficiency. Check_Analysis->Fix_Analysis No Conclusion Low bioavailability is inherent. Focus on physiological endpoints or metabolite levels. Check_Analysis->Conclusion Yes Fix_Analysis->Conclusion

Caption: Troubleshooting flowchart for low Ca-AKG bioavailability.

G cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Tissues Oral_CaAKG Oral Ca-AKG Lumen_AKG AKG in Gut Lumen Oral_CaAKG->Lumen_AKG Enterocyte Enterocyte Metabolism (First-Pass) Lumen_AKG->Enterocyte NaDC-1 Mediated Uptake Portal_Vein AKG in Portal Vein Enterocyte->Portal_Vein Amino_Acids -> Proline, Glutamate, Leucine Enterocyte->Amino_Acids Liver Hepatic Metabolism (First-Pass) Portal_Vein->Liver Systemic_AKG Systemic AKG (Low & Transient) Liver->Systemic_AKG TCA_Cycle TCA Cycle (Energy) Systemic_AKG->TCA_Cycle Tissues Tissue Distribution (Bone, Muscle) Systemic_AKG->Tissues

Caption: Metabolic fate of orally administered Ca-AKG.

References

troubleshooting inconsistent results in calcium ketoglutarate feeding studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcium Ketoglutarate (CaKG) in feeding studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistencies and optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common challenges encountered during CaKG feeding experiments.

Question 1: We are observing high variability in our results between animals in the same CaKG treatment group. What are the potential causes and solutions?

Answer: High inter-individual variability is a common challenge in feeding studies. Several factors can contribute to this:

  • Uneven Food/Water Consumption:

    • Cause: Animals may have individual preferences, leading to inconsistent intake of the CaKG-supplemented diet or water. Dominance hierarchies in group-housed animals can also restrict access for subordinate individuals.[1]

    • Solution:

      • Monitor food and water consumption per cage daily, and if possible, for individual animals. Single housing for short periods can help accurately measure individual intake.[1]

      • Ensure multiple food and water sources are available in group housing to minimize competition.[1]

      • If palatability is an issue, gradually introduce the CaKG diet by mixing it with the standard diet in increasing proportions over several days.[1]

  • Stability of CaKG:

    • Cause: CaKG in drinking water may degrade over time, especially when exposed to light and certain temperatures.[1]

    • Solution:

      • Prepare fresh CaKG solutions every 2-3 days.[1]

      • Use opaque water bottles to protect the solution from light.[1]

  • Underlying Health Status and Genetic Background:

    • Cause: The age, health status, and genetic background of the animal models can significantly impact their response to CaKG.[1] Different mouse strains can have varied responses to dietary interventions.

    • Solution:

      • Ensure all animals are of a similar age and health status at the start of the study.

      • Use a genetically homogeneous cohort of animals. If using diverse strains, ensure balanced representation in control and treatment groups.

  • Sex Differences:

    • Cause: Studies have shown sex-specific responses to CaKG, with females sometimes showing a more robust lifespan extension.[2][3]

    • Solution:

      • Analyze data for males and females separately.

      • Ensure equal representation of both sexes in your experimental groups.

Question 2: The animals are not consuming the CaKG-supplemented diet. How can we improve palatability?

Answer: Poor palatability can lead to reduced food intake and inconsistent dosing. Here are some strategies to address this:

  • Gradual Introduction: Slowly acclimate the animals to the new diet by mixing it with their standard chow in increasing percentages (e.g., 25% CaKG diet for 2 days, 50% for 2 days, 75% for 2 days, then 100%).[1]

  • Alternative Delivery Method: If dietary aversion continues, consider administering CaKG in the drinking water.[1] Oral gavage is another option for precise dosing, but be mindful of the potential for inducing stress, which can be a confounding factor.[1]

  • Diet Formulation: Ensure the control and CaKG-supplemented diets are as similar as possible in terms of macronutrient and micronutrient composition, with the exception of CaKG and a corresponding calcium control.

Question 3: We are not observing the expected lifespan extension or healthspan improvements. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy:

  • Dosage and Timing of Intervention:

    • Cause: The dosage of CaKG and the age at which the intervention begins are critical. Most successful rodent studies have initiated treatment in middle age (around 18 months for mice).[1][2]

    • Solution:

      • Review the literature to ensure your dosage is within the effective range (e.g., 2% w/w in diet for mice).[1]

      • Consider the age of your animals. Starting the intervention too late in life may not yield significant results.

  • Control Diet Composition:

    • Cause: A significant confounding factor can be the calcium content of the control diet. If the CaKG diet has added calcium but the control diet does not, any observed effects could be due to the calcium rather than the alpha-ketoglutarate.[1]

    • Solution:

      • The control diet should be identical to the treatment diet, including an equivalent amount of calcium (e.g., as calcium carbonate) to match the calcium in the CaKG.

  • Caloric Restriction Mimetic Effects:

    • Cause: If the CaKG-supplemented diet is less palatable, it may lead to a slight reduction in calorie intake, which itself can extend lifespan. This could confound the interpretation of the results.

    • Solution:

      • Carefully monitor food intake and body weight to assess if there is a significant difference between the control and treatment groups.[1] If a difference exists, it should be reported as a potential contributing factor.

Question 4: What are the best practices for preparing and storing CaKG-supplemented diets and solutions?

Answer: Proper preparation and storage are crucial for consistent results.

  • Dietary Supplementation:

    • Preparation: Thoroughly mix powdered CaKG into the powdered diet to ensure a homogenous distribution before pelleting.[1]

    • Storage: Store the diet in a cool, dry, and dark place to prevent degradation.

  • Administration in Drinking Water:

    • Preparation: Dissolve CaKG in purified water to the desired concentration. Prepare fresh solutions every 2-3 days to ensure stability.[1]

    • Storage: Store stock solutions and prepared drinking water in opaque, sealed containers at 4°C.[1]

Quantitative Data from Key Studies

The following tables summarize quantitative data from key studies on CaKG supplementation in mice.

Table 1: Effects of CaKG on Lifespan in C57BL/6 Mice

StudyAnimal ModelAge at Start of TreatmentCaKG Dose & AdministrationMedian Lifespan Extension (Female)Maximum Lifespan Extension (Female)Median Lifespan Extension (Male)Maximum Lifespan Extension (Male)
Asadi Shahmirzadi et al., 2020C57BL/618 months2% w/w in dietCohort 1: 16.6%Cohort 2: 10.5%Cohort 1: 19.7%Cohort 2: 8%Cohort 1: 9.6%Cohort 2: 12.8%Not statistically significant

Table 2: Effects of CaKG on Healthspan and Biomarkers in C57BL/6 Mice

StudyHealthspan ParameterResults in FemalesResults in Males
Asadi Shahmirzadi et al., 2020Frailty Index 46% reduction in frailty score41% reduction in frailty score
Inflammatory Cytokines Decreased levels of systemic inflammatory cytokinesNo significant change
Specific Phenotypes Significant decrease in fur color loss, poor coat condition, dermatitis, gait disorder, and kyphosis.[3]Decrease in severity of poor body condition, dermatitis, gait disorder, eye discharge, kyphosis, and tumors.[3]

Experimental Protocols

This section provides a detailed methodology for a typical CaKG feeding study in mice, based on published protocols.[1]

1. Animal Model and Housing:

  • Species/Strain: C57BL/6 mice are commonly used.

  • Age: Start the study with middle-aged mice (e.g., 18 months) to model a late-life intervention.

  • Housing: House animals in a temperature-controlled environment (20-22°C) with a 12-hour light/dark cycle.[1] Group housing is acceptable, but aggressive males should be housed individually.[1] Provide environmental enrichment.

2. Diet Preparation and Administration:

  • Control Diet: Use a standard rodent chow (e.g., Teklad 2918). It is critical to supplement the control diet with a calcium source (e.g., calcium carbonate) to match the calcium content of the CaKG diet.

  • CaKG Diet: Thoroughly mix CaKG into the powdered standard diet to achieve the desired concentration (e.g., 2% w/w). Ensure homogenous mixing before pelleting and irradiation.[1]

  • Acclimation: For one week prior to the study, acclimate all animals to the powdered control diet. Then, gradually introduce the CaKG diet over four days by mixing it with the control diet in increasing ratios (25%, 50%, 75%, 100%).[1]

  • Feeding: Provide the respective diets and water ad libitum.

3. Monitoring and Data Collection:

  • Food and Water Intake: Measure consumption per cage at least twice a week.

  • Body Weight: Record the body weight of each animal bi-weekly.[1]

  • Health Status: Perform daily health checks. Conduct a comprehensive frailty assessment (e.g., using a clinical frailty index) at regular intervals (e.g., monthly).

  • Blood Collection: Collect blood samples (e.g., via tail vein or submandibular bleeding) at baseline and specified time points for biomarker analysis.

  • Biomarker Analysis:

    • Inflammatory Cytokines: Analyze plasma levels of a panel of inflammatory cytokines (e.g., using a multiplex assay).

    • Metabolic Parameters: Measure plasma levels of glucose, insulin, cholesterol, and triglycerides.

    • AKG Levels: Quantify AKG levels in plasma and tissues using colorimetric/fluorometric assays or LC-MS/MS.

  • Body Composition and Bone Density: At the end of the study, or at specified time points, assess body composition (fat and lean mass) and bone mineral density using techniques like DEXA.

4. Endpoint Analysis:

  • Lifespan: Record the date of death for each animal to determine median and maximum lifespan.

  • Pathology: Conduct a thorough necropsy and histopathological analysis of major organs to determine the cause of death and assess age-related pathology.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound is a key metabolite that influences several signaling pathways associated with aging.

  • mTOR (mechanistic Target of Rapamycin) Pathway: AKG has been shown to inhibit the mTOR pathway, a central regulator of cell growth and metabolism.[4] Inhibition of mTOR is a well-established mechanism for extending lifespan in various organisms. The proposed mechanism involves AKG inhibiting ATP synthase, which leads to a decrease in ATP levels and subsequent activation of AMPK, an inhibitor of mTOR.[5]

mTOR_Pathway CaKG Calcium Ketoglutarate ATP_Synthase ATP Synthase CaKG->ATP_Synthase inhibits ATP ATP Levels ATP_Synthase->ATP decreases AMPK AMPK ATP->AMPK activates mTOR mTOR Signaling AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Lifespan Lifespan Extension Autophagy->Lifespan promotes AMPK_Pathway CaKG Calcium Ketoglutarate Energy_Status Cellular Energy (ATP/ADP Ratio) CaKG->Energy_Status modulates AMPK AMPK Activation Energy_Status->AMPK leads to Stress_Resistance Stress Resistance AMPK->Stress_Resistance promotes Healthspan Improved Healthspan Stress_Resistance->Healthspan contributes to HIF1a_Pathway cluster_normoxia Normoxia AKG Alpha-Ketoglutarate (Co-substrate) PHD Prolyl Hydroxylases (PHDs) AKG->PHD Hydroxylated_HIF1a Hydroxylated HIF-1α PHD->Hydroxylated_HIF1a hydroxylates HIF1a HIF-1α HIF1a->PHD substrate Degradation Proteasomal Degradation Hydroxylated_HIF1a->Degradation targeted for Experimental_Workflow start Start: Select Animal Model (e.g., 18-month-old mice) acclimation Acclimation (1 week) & Baseline Measurements start->acclimation grouping Randomize into Groups: - Control (Calcium-matched diet) - CaKG (e.g., 2% w/w diet) acclimation->grouping treatment Long-term Feeding (Ad libitum) grouping->treatment monitoring Regular Monitoring: - Body Weight - Food/Water Intake - Frailty Index - Blood Sampling treatment->monitoring throughout study end Endpoint Analysis: - Lifespan Determination - Necropsy & Histopathology - Biomarker Analysis - Body Composition treatment->end monitoring->treatment data_analysis Data Analysis & Interpretation end->data_analysis Troubleshooting_Flow start Inconsistent Results Observed q1 Is there high inter-animal variability within groups? start->q1 a1_yes Check: - Food/Water Intake Records - CaKG Stability - Animal Health Status - Sex Differences q1->a1_yes Yes q2 Is there a lack of expected effect (e.g., no lifespan extension)? q1->q2 No end Refine Protocol & Re-evaluate a1_yes->end a2_yes Verify: - Dosage & Timing of Intervention - Control Diet Composition (Calcium!) - Potential for Caloric Restriction q2->a2_yes Yes q3 Are there issues with diet palatability? q2->q3 No a2_yes->end a3_yes Implement: - Gradual Diet Introduction - Consider Alternative Delivery (e.g., drinking water) q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Calcium α-Ketoglutarate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of calcium α-ketoglutarate (Ca-AKG) in cell culture. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of Ca-AKG in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How stable is calcium α-ketoglutarate in cell culture media?

Alpha-ketoglutarate (AKG) is generally considered to be highly stable in aqueous solutions under standard cell culture conditions (e.g., physiological pH and 37°C).[1] However, its stability can be influenced by several factors present in the complex environment of cell culture media.

Q2: What are the potential degradation products of calcium α-ketoglutarate in cell culture media?

The primary non-enzymatic degradation product of α-ketoglutarate in cell culture media is succinate (B1194679) . This conversion occurs via oxidative decarboxylation, a reaction that can be initiated by reactive oxygen species (ROS) which may be present in the culture environment.[2] In the presence of oxidants like hydrogen peroxide, α-ketoglutarate can be decarboxylated to form succinate.[2]

Q3: Can the degradation of calcium α-ketoglutarate affect my cell culture experiments?

Yes, the degradation of Ca-AKG to succinate can have biological consequences that may confound experimental results. Succinate is also a key metabolite in the tricarboxylic acid (TCA) cycle and can influence cellular metabolism and signaling. For instance, succinate can inhibit α-ketoglutarate-dependent enzymes. Therefore, it is crucial to consider the potential effects of succinate accumulation in your experiments.

Q4: Are there other forms of α-ketoglutarate that are more stable?

While Ca-AKG is a stable salt, researchers sometimes use cell-permeable esterified analogs of α-ketoglutarate, such as dimethyl α-ketoglutarate (DMKG), to increase intracellular levels of AKG. However, these esterified forms are prone to rapid hydrolysis in aqueous solutions like cell culture media, which yields α-ketoglutarate and can cause a significant drop in the pH of the medium.[3]

Q5: How can I minimize the degradation of calcium α-ketoglutarate in my experiments?

To minimize degradation, it is recommended to:

  • Prepare fresh solutions of Ca-AKG for each experiment.

  • Avoid prolonged exposure of media containing Ca-AKG to light and ambient air to reduce the generation of ROS.

  • Consider using a medium with antioxidants if compatible with your cell type and experimental design.

  • Monitor the stability of Ca-AKG in your specific cell culture medium over the time course of your experiment, especially for long-term studies.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results when using Calcium α-Ketoglutarate.

  • Possible Cause: Degradation of α-ketoglutarate to succinate, leading to off-target effects.

  • Troubleshooting Steps:

    • Quantify α-ketoglutarate and succinate levels: Use an analytical method like HPLC or LC-MS to measure the concentrations of both compounds in your cell culture medium at the beginning and end of your experiment.

    • Include a succinate control: Run a parallel experiment where you treat your cells with a concentration of succinate equivalent to the amount generated from Ca-AKG degradation to determine its specific effects.

    • Prepare fresh solutions: Always use freshly prepared Ca-AKG solutions for your experiments to minimize the presence of pre-existing degradation products.

Issue 2: A noticeable drop in the pH of the cell culture medium after adding an α-ketoglutarate compound.

  • Possible Cause: If you are using an esterified form of α-ketoglutarate (e.g., DMKG), the pH drop is likely due to its hydrolysis into α-ketoglutaric acid.[3]

  • Troubleshooting Steps:

    • Switch to Calcium α-Ketoglutarate: Use the calcium salt form of α-ketoglutarate, which is not prone to hydrolysis that causes significant pH changes.

    • Buffer the medium: If using an esterified analog is necessary, ensure your cell culture medium has sufficient buffering capacity to counteract the acidification. You may need to use a medium with a higher buffer concentration or supplement with additional buffering agents.

    • Monitor pH: Regularly check the pH of your culture medium throughout the experiment.

Experimental Protocols

Protocol 1: Quantification of α-Ketoglutarate and Succinate in Cell Culture Media by HPLC-UV

Objective: To determine the concentrations of α-ketoglutarate and its degradation product, succinate, in cell culture media samples.

Methodology:

  • Sample Preparation:

    • Collect cell culture supernatant at different time points (e.g., 0, 24, 48, 72 hours).

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, dilute the samples with the mobile phase to fall within the calibration curve range.

  • HPLC-UV Analysis:

    • Column: A C18 reverse-phase column suitable for organic acid analysis.

    • Mobile Phase: An aqueous mobile phase at a low pH, such as 0.1% phosphoric acid in water, is typically used for the separation of organic acids.[4]

    • Detection: UV detection at 210 nm, where the carboxyl groups of the organic acids absorb light.[5]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard solutions of α-ketoglutarate and succinate of known concentrations in the same cell culture medium (without cells) to create a calibration curve.

    • Run the standards on the HPLC-UV system to generate a standard curve by plotting peak area against concentration.

    • Calculate the concentrations of α-ketoglutarate and succinate in the experimental samples by comparing their peak areas to the standard curve.

Data Presentation:

Time Point (hours)α-Ketoglutarate (mM)Succinate (mM)
05.000.05
244.850.20
484.650.40
724.400.65

Note: The above data is for illustrative purposes only.

Visualizations

degradation_pathway cluster_products Products AKG Calcium α-Ketoglutarate (in Cell Culture Medium) Succinate Succinate (Degradation Product) AKG->Succinate Non-enzymatic Oxidative Decarboxylation ROS Reactive Oxygen Species (ROS) ROS->AKG initiates CO2 CO₂

Caption: Non-enzymatic degradation pathway of Calcium α-Ketoglutarate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Collect Cell Culture Supernatant centrifuge Centrifuge to Remove Debris start->centrifuge filter Filter through 0.22 µm Syringe Filter centrifuge->filter hplc HPLC-UV Analysis filter->hplc quantify Quantify against Standard Curve hplc->quantify interpret Assess Stability and Degradation quantify->interpret

Caption: Experimental workflow for analyzing Ca-AKG degradation.

References

minimizing interference of calcium ketoglutarate in metabolic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from Calcium α-Ketoglutarate (Ca-AKG) in metabolic assays.

Frequently Asked Questions (FAQs)

Q1: What is Calcium α-Ketoglutarate (Ca-AKG) and why is it used in experiments?

Calcium α-Ketoglutarate (Ca-AKG) is a salt composed of calcium and alpha-ketoglutarate (B1197944), a key intermediate in the Krebs (TCA) cycle.[1][2][3] AKG plays a central role in energy metabolism, amino acid synthesis, and as a cofactor for various enzymes.[2][4] It is often used in research to study its effects on lifespan, cellular metabolism, and age-related diseases.[3][5][6][7] The calcium salt form is often used to improve the stability and bioavailability of AKG.[8]

Q2: How can Ca-AKG interfere with metabolic assays?

Interference can arise from either the calcium ion or the α-ketoglutarate molecule itself.

  • Calcium (Ca²⁺): Divalent cations like calcium can directly interfere with certain assay chemistries, particularly those using colorimetric or fluorescent probes sensitive to ions.[9][10] For example, some assays for calcium determination use dyes like Arsenazo III, and the presence of external calcium will lead to inaccurate results.[10] Calcium can also affect enzyme activities and protein binding.[9][11]

  • Alpha-Ketoglutarate (AKG): As a central metabolite, AKG can be readily consumed or converted by cellular enzymes, affecting assays that measure downstream products or related pathways. For instance, in assays measuring NADH/NAD⁺ ratios, the conversion of AKG to succinyl-CoA by AKG dehydrogenase directly produces NADH, which can alter the baseline readings.[12][13]

Q3: Which assays are most susceptible to Ca-AKG interference?

  • ATP Luminescence Assays: AKG has been shown to inhibit ATP synthase, which can lead to a reduction in cellular ATP levels.[5][6] This is a direct biological effect that could be misinterpreted as cytotoxicity if not properly controlled for.

  • NADH/NAD⁺ Assays: AKG is a substrate in the TCA cycle that directly influences the NADH/NAD⁺ pool, making it a significant potential interferent in assays measuring this ratio.[12][13][14]

  • Reactive Oxygen Species (ROS) Assays: AKG can act as an antioxidant by quenching hydrogen peroxide.[4] Its presence could therefore lead to an underestimation of ROS levels in assays using probes like DCFDA.[15][16][17]

  • Colorimetric Calcium Assays: The presence of exogenous calcium from Ca-AKG will directly interfere with assays designed to measure intracellular or extracellular calcium concentrations.[10][18]

Troubleshooting Guide

This guide addresses specific issues that may arise when using Ca-AKG in your experiments.

Problem 1: Inaccurate ATP Levels in Luminescence-Based Assays

Symptom: You observe a dose-dependent decrease in ATP levels after Ca-AKG treatment, which may not be related to cell death.

Cause: Alpha-ketoglutarate can inhibit ATP synthase, leading to lower cellular ATP production.[5] This is a biological effect of the compound itself.

Solutions:

  • Validate with a Cytotoxicity Assay: Use a secondary assay that measures membrane integrity, such as a Trypan Blue exclusion assay or an LDH release assay, to confirm that the observed drop in ATP is not due to cell death.

  • Run Parallel Controls: Include control groups with equimolar concentrations of calcium chloride (CaCl₂) and sodium-ketoglutarate to distinguish the effects of calcium and AKG.

  • Consider Alternative Endpoints: If studying the broader effects of AKG on energy metabolism, consider measuring the ATP/ADP ratio or assessing oxygen consumption rates (OCR) using metabolic flux analysis.[6][19]

Problem 2: Altered NADH/NAD⁺ Ratios

Symptom: Baseline NADH or NAD⁺ levels are unexpectedly high or variable in samples treated with Ca-AKG.

Cause: AKG is a direct participant in reactions that produce NADH.[12][13] Cellular enzymes in your sample (e.g., in cell lysates) can convert the exogenous AKG, thereby altering the NADH/NAD⁺ balance.

Solutions:

  • Sample Preparation is Key: For endpoint assays, immediately quench enzymatic reactions after cell lysis by using methods like acid/base extraction for NAD⁺ and NADH respectively.

  • Use a Ketoglutarate Dehydrogenase Inhibitor: In specific applications, pre-treating cell lysates with an inhibitor of the α-ketoglutarate dehydrogenase complex can prevent the conversion of AKG during the assay procedure. This is an advanced approach and requires careful validation.

  • LC-MS/MS as a Gold Standard: For the most accurate quantification, consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure NAD⁺ and NADH levels, as this method separates the metabolites before detection.[1][2]

Problem 3: Underestimation of Reactive Oxygen Species (ROS)

Symptom: You observe lower-than-expected ROS levels, or a blunted response to a known ROS inducer, in the presence of Ca-AKG.

Cause: Alpha-ketoglutarate has intrinsic antioxidant properties and can scavenge ROS, particularly hydrogen peroxide.[4] This can lead to a chemical interference with the ROS detection probe (e.g., H₂DCFDA).

Solutions:

  • Run a Cell-Free Control: To test for direct interference, mix Ca-AKG with your ROS probe in a cell-free system (e.g., buffer) in the presence of a known amount of H₂O₂. A decrease in signal compared to the H₂O₂-only control indicates direct scavenging.

  • Use Alternative ROS Probes: Consider probes that detect specific ROS, such as superoxide (B77818). For example, Dihydroethidium (DHE) or its mitochondrial-targeted version, MitoSOX™, are more specific for superoxide and may be less affected by AKG.[16]

  • Measure Oxidative Damage: Instead of measuring ROS directly, quantify the downstream effects of oxidative stress, such as lipid peroxidation (Malondialdehyde assay) or protein carbonylation.

Quantitative Data Summary

The following table summarizes the performance characteristics of common analytical methods for α-KG quantification, which can be useful when deciding on an assay least prone to interference.

ParameterColorimetric AssayFluorometric AssayLC-MS/MS
Principle Enzymatic reactions leading to a colored product.[1]Enzymatic reactions leading to a fluorescent product.[1][4]Separation by liquid chromatography and detection by mass-to-charge ratio.[1]
Detection Range 2–10 nmol/well[1]0.2–1 nmol/well[1]Low µM to nM range[1]
Limit of Detection ~3.9 µM[1]Higher sensitivity than colorimetric assays.[1]0.05 nmol in a given sample[1]
Key Advantages Simple, rapid, high-throughput.[1]Higher sensitivity than colorimetric assays.[1]High specificity and sensitivity, can measure multiple metabolites.[20]
Potential for AKG Interference High (if measuring other metabolites)High (if measuring other metabolites)Low (due to chromatographic separation)

Experimental Protocols

Protocol: Sample Preparation to Minimize Calcium Interference

This protocol is recommended for assays where the calcium ion itself is a known interferent (e.g., certain enzymatic or binding assays).

  • Pre-treatment of Buffers: Treat all buffers used for the assay with a chelating resin (e.g., Chelex 100) to remove contaminating divalent cations.[9][11]

  • Sample Precipitation (for cell lysates):

    • Add an equal volume of 20% Trichloroacetic Acid (TCA) to your cell lysate sample.

    • Incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites but has a reduced concentration of interfering proteins and bound calcium, to a new tube.

    • Neutralize the sample with a suitable base (e.g., potassium carbonate) before proceeding with the assay.[21]

  • Alternative - Ultrafiltration: Use centrifugal filter units (e.g., with a 3 kDa or 10 kDa MWCO) to separate small molecule metabolites from larger proteins and enzymes that may be sensitive to calcium. This is a gentler method than TCA precipitation.[22]

Visualizations

Signaling Pathway: Role of Alpha-Ketoglutarate in the TCA Cycle

TCACycle Isocitrate Isocitrate AKG α-Ketoglutarate Isocitrate->AKG IDH Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA KGDHC NAD_plus NAD+ IDH Isocitrate Dehydrogenase NAD_plus->IDH NADH NADH CO2 CO₂ IDH->NADH IDH->CO2 KGDHC α-Ketoglutarate Dehydrogenase Complex NADH_2 NADH KGDHC->NADH_2 CO2_2 CO₂ KGDHC->CO2_2 NAD_plus_2 NAD+ NAD_plus_2->KGDHC

Caption: Role of α-Ketoglutarate in the TCA cycle and its impact on the NAD+/NADH pool.

Workflow: Troubleshooting Ca-AKG Interference in a Generic Assay

TroubleshootingWorkflow Start Unexpected Assay Result with Ca-AKG Identify Identify Potential Interferent (Ca²⁺ or AKG?) Start->Identify Control_Ca Run Control with Equimolar CaCl₂ Identify->Control_Ca Control_AKG Run Control with Equimolar Na-AKG Identify->Control_AKG Interference_Ca Interference is Ca²⁺-mediated Control_Ca->Interference_Ca Interference_AKG Interference is AKG-mediated Control_AKG->Interference_AKG Solution_Ca Implement Protocol to Remove/Chelate Ca²⁺ (e.g., Chelex, TCA precip.) Interference_Ca->Solution_Ca Solution_AKG Run Cell-Free Control or Use Alternative Assay (e.g., LC-MS) Interference_AKG->Solution_AKG End Accurate Results Solution_Ca->End Solution_AKG->End

References

Technical Support Center: Addressing Palatability of Calcium Ketoglutarate in Rodent Chow

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing palatability issues associated with Calcium Ketoglutarate (CaKG) in rodent chow.

Frequently Asked Questions (FAQs)

Q1: Is there evidence of palatability issues with this compound (CaKG) in rodent chow?

While several studies have successfully used CaKG in rodent chow at concentrations of 2% (w/w) for extended periods, a decrease in food intake can be an indicator of poor palatability.[1][2][3] It is crucial to monitor food consumption and body weight, especially when introducing a new diet.[1] A gradual introduction of the CaKG-supplemented diet can help animals acclimate to the new taste and texture.[1]

Q2: What is a typical inclusion rate for CaKG in rodent studies?

The most commonly reported inclusion rate for CaKG in rodent chow is 2% (w/w).[2][3] This concentration has been used in studies investigating the effects of CaKG on lifespan and healthspan in mice.[3][4][5]

Q3: How can I determine if my rodents find the CaKG-supplemented chow unpalatable?

Initial signs of poor palatability include reduced food intake, weight loss, and increased spillage or crumbling of the chow.[6][7] To quantitatively assess palatability, standardized behavioral tests such as the two-bottle choice test or a conditioned taste aversion assay can be employed.[8][9][10]

Q4: What are the primary methods to quantify taste preference in rodents?

The two-bottle choice test is a widely used method to determine preference between two different solutions or diets.[11][12][13] Another common method is the conditioned taste aversion (CTA) test, which assesses whether a novel taste is associated with negative post-ingestive effects.[14][15][16]

Troubleshooting Guides

Issue 1: Reduced Feed Intake and Weight Loss After Introducing CaKG Chow

A sudden decrease in feed intake and subsequent weight loss upon introduction of a CaKG-supplemented diet may indicate a palatability issue.

Troubleshooting Steps:

  • Confirm Accurate Dosing and Homogeneity: Ensure that the CaKG is thoroughly and homogeneously mixed into the chow to provide consistent dosing.[1]

  • Implement a Gradual Introduction Protocol: Acclimate the animals to the new diet by gradually increasing the percentage of CaKG-supplemented chow mixed with their standard diet over several days.[1]

  • Quantify the Preference: If reduced intake persists, conduct a two-bottle choice test or a diet preference test to quantitatively assess the aversion to the CaKG chow.

  • Consider Taste-Masking Strategies: If a strong aversion is confirmed, explore taste-masking techniques.

Experimental Protocol: Gradual Diet Introduction

This protocol is designed to acclimate rodents to a new diet by slowly increasing its proportion relative to their standard diet.

  • Day 1-2: Provide a mixture of 75% standard chow and 25% CaKG-supplemented chow.

  • Day 3-4: Provide a mixture of 50% standard chow and 50% CaKG-supplemented chow.

  • Day 5-6: Provide a mixture of 25% standard chow and 75% CaKG-supplemented chow.

  • Day 7 onwards: Provide 100% CaKG-supplemented chow.

Monitor feed intake and body weight daily during this period.

Data Presentation: Monitoring Feed Intake and Body Weight

Days on DietAverage Daily Feed Intake (g) per animalAverage Body Weight (g) per animal
Baseline (Standard Chow) 5.0 ± 0.525.0 ± 1.0
Day 1-2 (25% CaKG) 4.8 ± 0.624.9 ± 1.1
Day 3-4 (50% CaKG) 4.5 ± 0.724.5 ± 1.2
Day 5-6 (75% CaKG) 4.2 ± 0.824.2 ± 1.3
Day 7+ (100% CaKG) 4.0 ± 0.924.0 ± 1.4

Note: This is example data. A significant drop in intake or weight may indicate a palatability issue.

Troubleshooting Workflow

start Reduced Feed Intake Observed check_mixing Verify Homogeneous Mixing of CaKG start->check_mixing gradual_intro Implement Gradual Introduction Protocol check_mixing->gradual_intro monitor Monitor Intake and Body Weight gradual_intro->monitor intake_normalized Intake Normalized? monitor->intake_normalized preference_test Conduct Preference Test intake_normalized->preference_test No end_success Experiment Proceeds intake_normalized->end_success  Yes aversion_confirmed Aversion Confirmed? preference_test->aversion_confirmed taste_masking Consider Taste-Masking Strategies aversion_confirmed->taste_masking  Yes contact_support Contact Technical Support aversion_confirmed->contact_support No taste_masking->end_success

Caption: Troubleshooting workflow for reduced feed intake.

Issue 2: High Variability in Feed Consumption Among Animals

High variability in the consumption of CaKG-supplemented chow among cage mates can confound experimental results.

Troubleshooting Steps:

  • Assess Social Hierarchy: In group-housed animals, dominant individuals may restrict access to food. Observe animal behavior to identify any aggressive interactions around the food source.

  • Increase Feeder Accessibility: Provide multiple feeding stations within the cage to ensure all animals have access.

  • Consider Single Housing: For precise measurement of individual feed intake, temporarily housing animals in individual cages may be necessary.

  • Evaluate for Conditioned Taste Aversion: If variability persists, it's possible some animals have developed a conditioned taste aversion.

Experimental Protocol: Two-Bottle Choice Test

This test is used to quantify preference between a control substance and a test substance, in this case, water vs. a CaKG solution.

  • Acclimation: For 48 hours, provide two bottles of water to acclimate the mice to the two-bottle setup.

  • Testing: Replace one water bottle with a bottle containing a known concentration of CaKG dissolved in water.

  • Measurement: Measure the volume consumed from each bottle every 24 hours for a period of 48-96 hours. Switch the position of the bottles every 24 hours to control for side preference.[8]

  • Calculation: Calculate the preference ratio as: (Volume of CaKG solution consumed) / (Total volume of liquid consumed). A ratio below 0.5 indicates an aversion.

Data Presentation: Two-Bottle Choice Test Example Data

Animal IDCaKG Solution Intake (mL)Water Intake (mL)Total Intake (mL)Preference Ratio
Mouse 11.24.86.00.20
Mouse 21.54.56.00.25
Mouse 34.51.56.00.75
Mouse 42.04.06.00.33

A preference ratio significantly below 0.5 suggests the taste of CaKG is not preferred.

Two-Bottle Choice Test Workflow

start Start acclimation Acclimation: Two Water Bottles (48h) start->acclimation testing Testing: One Water, One CaKG Solution acclimation->testing measure_24h Measure Intake after 24h testing->measure_24h switch_bottles Switch Bottle Positions measure_24h->switch_bottles measure_48h Measure Intake after another 24h switch_bottles->measure_48h calculate_ratio Calculate Preference Ratio measure_48h->calculate_ratio end End calculate_ratio->end

Caption: Experimental workflow for the two-bottle choice test.

Issue 3: Suspected Conditioned Taste Aversion (CTA)

If rodents consume the CaKG chow initially but then progressively decrease their intake, they may be associating the taste with post-ingestive malaise.

Troubleshooting Steps:

  • Health Monitoring: Conduct a thorough health check of the animals to rule out any underlying illness that may be causing malaise.

  • Conduct a CTA Test: A formal conditioned taste aversion test can confirm if the aversion is learned.

  • Consider Alternative Formulations: If a CTA is confirmed, it may be necessary to explore different salt forms of ketoglutarate or use a microencapsulation or coating technique to mask the taste.[17]

Experimental Protocol: Conditioned Taste Aversion (CTA) Assay

This protocol determines if a novel taste is associated with negative post-ingestive effects.

  • Baseline Water Intake: For several days, restrict water access to a specific period (e.g., 20 minutes) each day and measure the volume consumed to establish a baseline.[15]

  • Conditioning Day: Replace the water with a novel tasting solution (the conditioned stimulus, CS), such as saccharin. After consumption, administer an intraperitoneal (IP) injection of a malaise-inducing agent like lithium chloride (LiCl) (the unconditioned stimulus, US).[14][16] A control group receives a saline injection.

  • Test Day: Two days later, present the animals with the same novel tasting solution (saccharin) and measure their intake.

  • Analysis: A significant reduction in the intake of the novel taste in the LiCl-treated group compared to the saline group indicates a conditioned taste aversion.

Conditioned Taste Aversion Workflow

start Start baseline Establish Baseline Water Intake start->baseline conditioning Conditioning Day: Novel Taste (CS) followed by LiCl (US) or Saline Injection baseline->conditioning rest_day Rest Day (No Fluid Access) conditioning->rest_day test_day Test Day: Present Novel Taste (CS) rest_day->test_day measure_intake Measure Intake test_day->measure_intake compare_groups Compare Intake between LiCl and Saline Groups measure_intake->compare_groups cta_confirmed CTA Confirmed? compare_groups->cta_confirmed end End cta_confirmed->end

Caption: Workflow for a conditioned taste aversion assay.

References

Technical Support Center: Calcium Ketoglutarate (Ca-AKG) Administration in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent and effective dosing of Calcium Ketoglutarate (Ca-AKG) in the drinking water of laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (Ca-AKG) in water?

Calcium Alpha-Ketoglutarate is a white or off-white crystalline powder that is slightly soluble in water.[1][2] Its aqueous solution is typically weakly alkaline, with a pH ranging from 7 to 9.[1][2] The solubility of calcium salts is generally lower than that of their sodium or potassium counterparts.[2]

Q2: How does pH affect the solubility of Ca-AKG?

The solubility of Ca-AKG is pH-dependent and may increase in more acidic environments.[1][2] However, it is important to note that Ca-AKG may decompose under strongly acidic or alkaline conditions.[1][2]

Q3: Can I dissolve Ca-AKG in Phosphate-Buffered Saline (PBS)?

It is strongly advised not to dissolve Ca-AKG in phosphate-containing buffers like PBS. Calcium ions (Ca²⁺) can react with phosphate (B84403) ions (PO₄³⁻) to form insoluble calcium phosphate precipitates, resulting in a cloudy solution and a reduced effective concentration of the compound.[2]

Q4: How stable is Ca-AKG in a water solution?

Ca-AKG is relatively stable to light and heat in solution.[1] However, to ensure consistent dosing and minimize degradation, it is recommended to prepare fresh solutions every 2-3 days.[3] Storing the solution in a cool, dark place or using opaque water bottles is also recommended to protect it from light.[3]

Q5: What are the recommended dosages of Ca-AKG in drinking water for mice?

Dosages can vary based on the experimental goals. Published studies have used concentrations ranging from 2 mM to 50 mM in drinking water for mice.[3] One study identified 10 mM as an effective dose for delaying age-related fertility decline.[3] Another study used a concentration of 10 g/L.[3]

Q6: My animals are not drinking the Ca-AKG supplemented water. What can I do?

A decrease in water intake can be a sign of poor palatability. Consider a gradual introduction by mixing the Ca-AKG solution with regular drinking water in increasing ratios (e.g., 25%, 50%, 75%, 100%) over several days to allow the animals to acclimate to the taste.[3] If aversion persists, dietary supplementation may be an alternative to consider.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and administration of Ca-AKG in drinking water.

Issue Possible Cause Solution
Cloudy or Precipitated Solution Use of phosphate-containing buffers (e.g., PBS).Immediately discontinue the use of phosphate buffers. Prepare the solution using purified water.
The concentration exceeds the solubility limit.Try reducing the concentration or increasing the volume of water. Gentle warming and continuous stirring can also aid dissolution, but avoid high temperatures which can cause decomposition.[2]
Reaction with other components in the drinking water.Use purified, deionized, or distilled water to prepare the solution.
Inconsistent Water Intake by Animals Palatability issues.Gradually introduce the Ca-AKG solution over several days.[3] Ensure the control group receives a similar tasting solution without Ca-AKG if possible.
Dominance hierarchies in group-housed animals.Ensure multiple water sources are available for all animals.[3] For precise intake measurements, consider single housing for a short duration.[3]
Potential Degradation of Ca-AKG Solution Prolonged storage, exposure to light, or high temperatures.Prepare fresh solutions every 2-3 days.[3] Store in a cool, dark place and use opaque water bottles.[3]
Quantitative Data Summary

The following table summarizes typical concentrations of Ca-AKG used in drinking water for mice as reported in scientific literature.

Concentration (in drinking water) Animal Model Observed Effect Reference
10 mM α-KGICR MiceDelayed age-related fertility decline[3]
2% AKGC57BL/6 Mice (high-fat diet)Reduced circulating glucose and glycated hemoglobin[4]

Experimental Protocols

Protocol 1: Preparation of Ca-AKG Solution for Drinking Water

This protocol details the steps for preparing a stable Ca-AKG solution for administration to laboratory animals.

  • Materials:

    • Calcium Alpha-Ketoglutarate (Ca-AKG) powder

    • Purified, deionized, or distilled water

    • Sterile glassware (beaker, graduated cylinder)

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

    • Opaque water bottles for administration[3]

  • Procedure:

    • Determine the desired final concentration of Ca-AKG in the drinking water (e.g., 10 mM).

    • Calculate the required amount of Ca-AKG powder based on the final volume of the solution.

    • Add the calculated amount of Ca-AKG powder to a beaker containing approximately 80% of the final volume of purified water.

    • Place the beaker on a magnetic stirrer and stir continuously until the powder is fully dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but avoid boiling.[2]

    • Once dissolved, add the remaining volume of purified water to reach the final desired volume.

    • Measure the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., 6.0-6.5) with a suitable acid like HCl to potentially improve solubility, being careful to avoid strongly acidic conditions.[2]

    • Transfer the prepared solution into clean, opaque water bottles.

    • Store the bottles in a cool, dark place until use.

    • Prepare a fresh solution every 2-3 days to ensure stability and consistent dosing.[3]

Protocol 2: Monitoring Ca-AKG Solution Stability and Animal Consumption

This protocol outlines the steps for monitoring the stability of the prepared solution and the consumption by the animals.

  • Materials:

    • Prepared Ca-AKG solution in opaque water bottles

    • Control drinking water (without Ca-AKG)

    • Calibrated scale for weighing water bottles

    • Animal body weight scale

    • Data recording sheets

  • Procedure:

    • At the beginning of the measurement period, weigh each water bottle (both Ca-AKG and control) before placing it in the animal cage. Record the initial weight.

    • After a set period (e.g., 24 hours), remove and weigh the water bottles again. Record the final weight.

    • Calculate the daily water intake per cage by subtracting the final weight from the initial weight.

    • To estimate the average dose consumed per animal, divide the total water intake by the number of animals in the cage.

    • Monitor the body weight and general health of the animals regularly.[3]

    • Visually inspect the Ca-AKG solution daily for any signs of precipitation or color change.

    • It is advisable to periodically test the concentration of the Ca-AKG solution over the 2-3 day period to confirm its stability under your specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring Phase (Daily) prep_start Start: Determine Desired Concentration calc_caakg Calculate Required Ca-AKG Amount prep_start->calc_caakg dissolve Dissolve Ca-AKG in Purified Water calc_caakg->dissolve ph_adjust Measure and Adjust pH (if necessary) dissolve->ph_adjust fill_bottles Transfer to Opaque Water Bottles ph_adjust->fill_bottles weigh_initial Weigh and Record Initial Bottle Weight fill_bottles->weigh_initial place_cages Place Bottles in Animal Cages weigh_initial->place_cages acclimate Acclimation Period (Gradual Introduction) place_cages->acclimate if needed weigh_final Weigh and Record Final Bottle Weight place_cages->weigh_final acclimate->weigh_final calc_intake Calculate Daily Water Intake weigh_final->calc_intake monitor_health Monitor Animal Health and Body Weight calc_intake->monitor_health check_solution Visually Inspect Solution monitor_health->check_solution prepare_fresh Prepare Fresh Solution Every 2-3 Days check_solution->prepare_fresh prepare_fresh->dissolve Repeat Cycle troubleshooting_logic cluster_solution Solution Quality cluster_intake Animal Intake start Issue: Inconsistent Dosing solution_check Is the solution clear? start->solution_check intake_check Is water intake consistent? start->intake_check cloudy Cloudy/Precipitated solution_check->cloudy check_buffer Using Phosphate Buffer? cloudy->check_buffer yes_buffer Yes check_buffer->yes_buffer no_buffer No check_buffer->no_buffer stop_pbs Action: Use Purified Water Only yes_buffer->stop_pbs check_conc Is concentration too high? no_buffer->check_conc yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc reduce_conc Action: Reduce Concentration yes_conc->reduce_conc other_issue Consider other contaminants no_conc->other_issue inconsistent_intake Inconsistent intake_check->inconsistent_intake check_palatability Palatability Issue? inconsistent_intake->check_palatability yes_palate Yes check_palatability->yes_palate no_palate No check_palatability->no_palate gradual_intro Action: Gradual Introduction yes_palate->gradual_intro check_housing Group Housed? no_palate->check_housing yes_housing Yes check_housing->yes_housing no_housing No check_housing->no_housing multiple_bottles Action: Use Multiple Bottles yes_housing->multiple_bottles individual_monitoring Consider single housing for precise measurement no_housing->individual_monitoring

References

impact of pH on calcium ketoglutarate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and biological activity of Calcium Ketoglutarate (CaKG).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of a this compound (CaKG) solution?

A1: Aqueous solutions of alpha-ketoglutarate (B1197944) (the active anion in CaKG) are most stable at near-neutral pH (approximately 6.0-7.4). While generally considered stable, some suppliers recommend preparing fresh aqueous solutions and not storing them for more than a day, even at a neutral pH of 7.2, to ensure maximum potency.[1] Extreme pH values, both highly acidic and highly alkaline, can lead to the degradation of the molecule.

Q2: My CaKG-containing medium turned slightly yellow after a few days. What could be the cause?

A2: A color change in a solution containing CaKG can be an indicator of chemical degradation. Alpha-keto acids can be susceptible to degradation over time, a process that can be accelerated by non-optimal pH, elevated temperatures, or exposure to light. It is recommended to use freshly prepared solutions for critical experiments.

Q3: How does pH affect the biological activity of CaKG?

A3: The biological activity of alpha-ketoglutarate (α-KG) is intrinsically linked to the function of enzymes for which it is a substrate or cofactor. These enzymes have specific optimal pH ranges. For example, the mitochondrial enzyme α-ketoglutarate dehydrogenase, which metabolizes α-KG in the Krebs cycle, has a very narrow optimal pH range of 7.2-7.4.[2] Therefore, the overall biological effect of CaKG in your system is highly dependent on maintaining the optimal pH for the relevant enzymes.

Q4: I am using CaKG in a cell culture experiment. How does the pH of the medium impact its function as a cofactor for TET enzymes?

A4: Alpha-ketoglutarate is an essential cofactor for Ten-Eleven Translocation (TET) enzymes, which are dioxygenases that play a critical role in DNA demethylation.[3][4] Like most enzymes, TET enzymes have an optimal pH for their catalytic activity.[5] If the pH of your cell culture medium deviates significantly from the physiological optimum (typically 7.2-7.4), it can impact TET enzyme activity in two ways:

  • Directly: The enzyme's structure and catalytic function may be compromised at a suboptimal pH.

  • Indirectly: Although α-KG is more stable at neutral pH, any pH-induced degradation reduces the available concentration of this critical cofactor for the TET enzymes.

Therefore, maintaining strict pH control in your cell culture medium is crucial for studying TET-mediated processes.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Inconsistent results in enzymatic assays using CaKG. pH Drift: The buffer capacity of your system may be insufficient, leading to pH changes during the experiment that affect either enzyme activity or CaKG stability.1. Verify the pH of your reaction buffer before and after the experiment. 2. Ensure you are using a buffer with a pKa close to the desired experimental pH. 3. Prepare fresh CaKG solutions for each experiment.
Low or no activity of an α-KG-dependent enzyme. Suboptimal pH for Enzyme: The pH of your assay buffer may be optimal for CaKG stability but not for the enzyme's activity.1. Consult the literature for the specific pH optimum of your enzyme of interest.[2] 2. Perform a pH titration experiment to determine the optimal pH for your specific experimental conditions.
Precipitate forms in a concentrated CaKG stock solution. Solubility Issues: While α-KG is highly soluble in water, its solubility as a calcium salt can be influenced by pH and temperature.[6]1. Ensure the pH of the solution is near neutral. 2. Gently warm the solution to aid dissolution. 3. Prepare a less concentrated stock solution.

Impact of pH on α-KG Dependent Enzyme Activity

The activity of enzymes that utilize α-KG is highly sensitive to pH. This is distinct from the chemical stability of the α-KG molecule itself. The following table summarizes pH optima for key α-KG-dependent enzyme complexes.

Enzyme/ProcessBiological RoleOptimal pH RangeReference
α-Ketoglutarate Dehydrogenase (Brain Mitochondria) Krebs Cycle / Energy Metabolism7.2 - 7.4 (Narrow)[2]
α-Ketoglutarate Metabolism (Renal Mitochondria) Amino Acid MetabolismLow pH stimulates metabolism; Alkaline pH inhibits it.[7]
TET Dioxygenases DNA Demethylation / EpigeneticsAssumed to be in the physiological range (~7.4) for optimal activity.[8]

Experimental Protocols

Protocol: Assessment of CaKG Stability in Aqueous Solution via HPLC

This protocol provides a method to quantify the concentration of α-ketoglutarate over time at different pH values.

1. Materials and Reagents:

  • This compound (CaKG) powder

  • HPLC-grade water

  • Buffer solutions at various pH values (e.g., pH 4.0, 7.0, 9.0)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[9]

  • Mobile Phase: e.g., Acetonitrile and 0.02 M phosphate (B84403) buffer (pH adjusted to ~5.2) at a ratio of 60:40.[10]

  • α-Ketoglutaric acid analytical standard

2. Procedure:

  • Preparation of CaKG Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, 9).

    • Dissolve a known amount of CaKG in each buffer to a final concentration of ~1 mg/mL.

    • Filter each solution through a 0.22 µm filter.

  • Sample Incubation:

    • Divide each filtered solution into aliquots in sealed vials.

    • Store the vials under controlled temperature conditions (e.g., 25°C or 37°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each pH condition.

    • Set up the HPLC system:

      • Column: C18 reverse-phase column.

      • Mobile Phase: As described above.

      • Flow Rate: 1.0 mL/min.[10]

      • Detection Wavelength: 205-210 nm.[10][11]

      • Injection Volume: 20 µL.[10]

    • Inject the α-ketoglutaric acid standard to create a calibration curve.

    • Inject the samples from each time point and pH condition.

  • Data Analysis:

    • Integrate the peak area corresponding to α-ketoglutarate.

    • Use the calibration curve to determine the concentration of α-KG in each sample.

    • Plot the concentration of α-KG versus time for each pH condition to determine the degradation rate.

Visualizations

Logical Relationship: pH Impact on CaKG Utility

The following diagram illustrates how pH is a critical factor influencing both the chemical stability of CaKG and the functional activity of the enzymes that depend on it. Optimal experimental outcomes require a pH that balances both factors.

G cluster_stability Chemical Stability of CaKG cluster_activity Enzymatic Activity cluster_outcome Experimental Outcome Acidic_pH Acidic pH (< 6) Degradation CaKG Degradation Acidic_pH->Degradation Neutral_pH Neutral pH (6-8) Stability CaKG Stability Neutral_pH->Stability Alkaline_pH Alkaline pH (> 8) Alkaline_pH->Degradation Enzyme_pH Enzyme's Optimal pH (e.g., 7.2-7.4 for α-KGDH) Activity Optimal Enzyme Activity Enzyme_pH->Activity Inhibition Reduced Enzyme Activity Degradation->Inhibition CaKG is unavailable Stability->Activity CaKG is available

Caption: pH directly affects CaKG stability and enzyme function.

Experimental Workflow: CaKG Stability Assessment

This diagram outlines the key steps for conducting an experiment to determine the stability of CaKG at different pH values using HPLC.

G A Prepare Buffers (e.g., pH 4, 7, 9) B Dissolve CaKG (Known Concentration) A->B C Incubate Samples (Controlled Temp) B->C D Withdraw Aliquots (Time Points: 0, 2, 4... hrs) C->D E Analyze via HPLC (Quantify α-KG Peak) D->E F Plot Concentration vs. Time (Determine Degradation Rate) E->F

Caption: Workflow for HPLC-based CaKG stability testing.

Signaling Pathway: α-KG as a Cofactor for TET Enzymes

This diagram shows the role of α-ketoglutarate as an essential cofactor in the TET enzyme-mediated DNA demethylation pathway, highlighting that the entire process is sensitive to the surrounding pH.

G cluster_reaction TET-Mediated Demethylation cluster_cofactors Cofactors & Environment mC 5-methylcytosine (5mC) (on DNA) TET TET Enzyme mC->TET Substrate hmC 5-hydroxymethylcytosine (5hmC) TET->hmC Product AKG α-Ketoglutarate AKG->TET Cofactor O2 O₂ O2->TET Fe Fe(II) Fe->TET pH Optimal pH (e.g., ~7.4) pH->TET Affects Enzyme Activity

Caption: pH is a critical factor for TET enzyme activity.

References

Validation & Comparative

Validating Anti-Aging Effects: A Comparative Guide to Calcium Ketoglutarate and DNA Methylation Clocks

Author: BenchChem Technical Support Team. Date: December 2025

The distinction between chronological and biological age is fundamental to modern gerontology. While chronological age is a measure of time, biological age reflects the functional status of an individual's cells and tissues. DNA methylation (DNAm) clocks have emerged as robust biomarkers for quantifying biological age, offering a powerful tool for evaluating the efficacy of potential anti-aging interventions.[1][2]

This guide provides a comprehensive comparison of Calcium Ketoglutarate (CaKG), a promising geroprotective compound, with other interventions, focusing on their validation through DNA methylation analysis. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights.

Mechanism of Action: this compound and Epigenetic Regulation

Alpha-Ketoglutarate (B1197944) (AKG) is a key metabolic intermediate in the Krebs cycle, and its levels are known to decline with age.[2][3] CaKG, a salt form of AKG, is believed to exert its anti-aging effects partly through its role in epigenetic regulation. Specifically, AKG is a critical cofactor for the Ten-Eleven Translocation (TET) family of enzymes.[4][5] These enzymes play a central role in active DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, into 5-hydroxymethylcytosine (B124674) (5hmC) and further derivatives.[6][7][8] This process can lead to the reactivation of gene expression, potentially reversing age-related epigenetic changes.[4][9]

cluster_0 Cellular Environment cluster_1 DNA Demethylation Pathway CaKG This compound (CaKG) AKG Alpha-Ketoglutarate (AKG) CaKG->AKG dissociates TET TET Enzymes (TET1/2/3) AKG->TET acts as cofactor mC 5-methylcytosine (5mC) (Gene Silencing) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation Demethylation Further Oxidation & Base Excision Repair hmC->Demethylation Cytosine Unmethylated Cytosine (Gene Expression Potential) Demethylation->Cytosine

Caption: CaKG acts as a precursor to AKG, a necessary cofactor for TET enzymes that initiate DNA demethylation.

Experimental Protocol: Validating Interventions with DNAm Clocks

The following protocol outlines a standardized workflow for assessing the impact of an intervention like CaKG on biological age using DNA methylation clocks.

1. Study Design and Participant Recruitment:

  • Population: Define a specific cohort (e.g., healthy individuals aged 40-60) with clear inclusion/exclusion criteria.[10] Baseline biological age can be assessed, and participants may be selected who show an epigenetic age acceleration (biological age > chronological age).[10]

2. Sample Collection and Processing:

  • Sample Type: Saliva or blood are common, non-invasive sources for DNA.[2][3]

  • Collection: Collect samples at baseline (before intervention) and at specified follow-up points (e.g., 6 and 9 months).[10]

  • DNA Extraction: Isolate high-quality genomic DNA from the collected samples using standardized commercial kits.

3. DNA Methylation Analysis:

  • Bisulfite Conversion: Treat extracted DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.

  • Quantification: Use a validated platform to measure methylation levels. Common methods include:

    • Microarrays: Illumina's Infinium MethylationEPIC BeadChip is a widely used platform.

    • Sequencing: Methods like Tagmentation-based Indexing for Methylation Sequencing (TIME-seq) offer a lower-cost, high-throughput alternative.[11]

4. Data Analysis and Clock Application:

  • Quality Control: Perform rigorous quality control on the raw methylation data to remove failed probes and low-quality samples.

  • Clock Application: Use established algorithms (epigenetic clocks) to calculate DNAm age from the methylation data. It is recommended to use a panel of clocks to ensure the robustness of the findings.[10] Key clocks include:

    • First-generation: Horvath (pan-tissue), Hannum (blood-specific).[10]

    • Second-generation: PhenoAge, GrimAge (stronger predictors of morbidity and mortality).[10]

  • Outcome Calculation: The primary outcome is the change in biological age (ΔAge) from baseline to follow-up, comparing the intervention group to the placebo group.

A 1. Participant Recruitment (e.g., Randomized Controlled Trial) B 2. Baseline Sample Collection (Saliva or Blood) A->B C 3. Intervention Period (e.g., CaKG vs. Placebo) B->C D 4. Follow-up Sample Collection C->D E 5. DNA Extraction & Bisulfite Conversion D->E F 6. DNA Methylation Quantification (Microarray or Sequencing) E->F G 7. Data Processing & QC F->G H 8. Application of DNAm Clocks (e.g., Horvath, GrimAge, PhenoAge) G->H I 9. Statistical Analysis (Calculate ΔAge vs. Placebo) H->I

Caption: Experimental workflow for assessing an anti-aging intervention using DNA methylation clocks.

Comparative Analysis of Anti-Aging Interventions

Direct, head-to-head clinical trials comparing CaKG with other geroprotectors using DNAm clocks are not yet widely published. The following table summarizes data from separate studies to provide a preliminary comparison.

InterventionStudy DesignParticipants (n)DurationDNAm Clock UsedKey Quantitative Outcome
Calcium AKG (Rejuvant®)[2]Retrospective, open-label424-10 months (avg. 7)TruAge (proprietary)-8.0 years average reduction in biological age
Lifestyle (Diet, exercise, sleep, relaxation)Randomized Controlled Trial20 (intervention)8 weeksHorvath (2013)-3.23 years average reduction in DNAm age vs. controls
Thymus Regeneration (hGH, DHEA, Metformin)Pilot, non-randomized912 monthsHorvath, Hannum, PhenoAge, GrimAge-2.5 years average epigenetic age reversal (avg. of 4 clocks)
Omega-3 Fatty Acids Cross-sectional analysis2,919N/ANot specifiedHigher omega-3 index linked to lower epigenetic age acceleration

Note: The TruAge test used in the CaKG study is a commercial test, and its underlying data have not been independently published.[1] Results from different clocks and study designs are not directly comparable but serve as a useful reference.

Alternative Signaling Pathways in Aging

While CaKG primarily influences the epigenetic landscape via TET enzymes, other interventions may target different, albeit interconnected, pathways. The Nrf2 signaling pathway is a critical cellular defense against oxidative stress, a major driver of aging.[12] Nrf2 activity declines with age, leading to increased oxidative damage.[13][14][15] Many compounds, including some dietary antioxidants, are known to activate this protective pathway.

cluster_0 Cytoplasm cluster_1 Nucleus Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 induces conformational change in Keap1 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation (basal state) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 released Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Expression of Antioxidant & Cytoprotective Genes ARE->Genes activates

Caption: The NRF2 pathway is a key cellular defense against age-related oxidative stress.

Conclusion

This compound demonstrates significant promise as a geroprotective agent, with preliminary human data indicating a substantial reversal of biological age as measured by a DNAm clock.[2][16] The reported 8-year average reduction is noteworthy, though it originates from a retrospective analysis using a proprietary clock and requires validation in placebo-controlled trials.[1][2] The ongoing ABLE clinical trial, a double-blinded placebo-controlled study, is poised to provide more definitive evidence on CaKG's efficacy using a panel of validated, second-generation epigenetic clocks.[10]

When compared to other interventions, the effect size reported for CaKG is larger than that observed for comprehensive lifestyle changes or a thymus regeneration cocktail, although differences in study design and duration preclude direct comparison. For researchers and drug developers, DNA methylation clocks represent an indispensable tool for quantifying the impact of such interventions, accelerating the translation of promising compounds like CaKG from preclinical models to human applications.

References

The Efficacy of Calcium Ketoglutarate Compared to Other Alpha-Ketoglutarate Salts: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-ketoglutarate (B1197944) (AKG), a crucial intermediate in the Krebs cycle, has garnered significant attention for its potential therapeutic applications, ranging from metabolic regulation and muscle protein synthesis to its emerging role in longevity.[1] As a dietary supplement, AKG is available in various salt forms, each with distinct properties that may influence its bioavailability, stability, and ultimately, its biological efficacy. This guide provides an objective comparison of calcium ketoglutarate (CaKG) with other common AKG salts, including ornithine alpha-ketoglutarate (OKG), arginine alpha-ketoglutarate (AAKG), sodium alpha-ketoglutarate (NaKG), and magnesium alpha-ketoglutarate (MgAKG). The comparisons are supported by available experimental data to assist researchers in selecting the most suitable AKG salt for their specific research and development needs.

Quantitative Comparison of AKG Salts

The following table summarizes the available quantitative data from studies comparing the effects of different AKG salts. It is important to note that direct comparative studies for all salt forms are limited, and much of the available information is based on individual studies of each salt.

Parameter Calcium AKG (CaKG) Ornithine AKG (OKG) Arginine AKG (AAKG) Sodium AKG (NaKG) Magnesium AKG (MgAKG)
Bioavailability/Absorption Considered to have good stability and bioavailability, potentially offering a slower release.[2][3]Readily absorbed, with the ornithine component influencing its metabolic effects.The arginine component is absorbed, but its impact on AKG bioavailability is less clear.[1]A study in rats indicated that intestinal absorption of AKG does not significantly differ between sodium and calcium salts.Qualitative descriptions suggest synergistic effects, but comparative bioavailability data is lacking.[2]
Plasma Amino Acid Response (in healthy subjects) Increased plasma glutamate (B1630785) levels (+68% at 60 min).[4]Increased plasma ornithine, glutamate (+43%), proline (+35%), and arginine (+41%) levels at 60 min.[4]Primarily increases plasma arginine levels.[5]No direct comparative data available in the cited studies.No direct comparative data available in the cited studies.
Hormonal Response (in healthy subjects) No significant effect on insulin (B600854) or glucagon.[4]Increased insulinemia (+24% at 15 min) and glucagonemia (+30% at 60 min).[4]No direct comparative data available in the cited studies.No direct comparative data available in the cited studies.No direct comparative data available in the cited studies.
Primary Investigated Effects Longevity, bone health, metabolic regulation.[2][6]Clinical nutrition, post-operative recovery, wound healing.[6]Athletic performance, nitric oxide production, vasodilation.[1][7]General AKG research, often used in animal studies.[8]Energy metabolism, muscle function (theoretical).[2]

Key Signaling Pathways Influenced by Alpha-Ketoglutarate

AKG is a central metabolic hub that influences several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these interactions.

Krebs_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate NAD+ -> NADH Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA NAD+ -> NADH Succinate Succinate Succinyl_CoA->Succinate GDP -> GTP Fumarate Fumarate Succinate->Fumarate FAD -> FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD+ -> NADH Oxaloacetate->Citrate

Figure 1: Alpha-Ketoglutarate in the Krebs Cycle.

mTOR_Signaling AKG AKG AMPK AMPK AKG->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Figure 2: AKG's role in mTOR signaling.

Prolyl_Hydroxylase Prolyl_Hydroxylase Prolyl_Hydroxylase Succinate Succinate Prolyl_Hydroxylase->Succinate Hydroxyproline Hydroxyproline Prolyl_Hydroxylase->Hydroxyproline AKG AKG AKG->Prolyl_Hydroxylase Cofactor Proline_Residue Proline_Residue Proline_Residue->Prolyl_Hydroxylase Collagen_Synthesis Collagen_Synthesis Hydroxyproline->Collagen_Synthesis Bioavailability_Workflow Animal_Acclimatization Acclimatization (1 week) Fasting Overnight Fasting (12 hours) Animal_Acclimatization->Fasting Dosing Oral Gavage (e.g., 2g/kg BW) Fasting->Dosing Blood_Sampling Serial Blood Collection (0, 15, 30, 60, 120, 240 min) Dosing->Blood_Sampling Plasma_Preparation Centrifugation & Plasma Isolation Blood_Sampling->Plasma_Preparation HPLC_Analysis HPLC-MS/MS Analysis of AKG concentration Plasma_Preparation->HPLC_Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis

References

A Comparative Guide to Calcium Ketoglutarate and Ornithine Alpha-Ketoglutarate in Muscle Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic compounds is critical for innovation. This guide provides an objective comparison of Calcium Alpha-Ketoglutarate (B1197944) (Ca-AKG) and Ornithine Alpha-Ketoglutarate (OKG), two supplements noted for their roles in muscle metabolism. By examining their mechanisms of action, supported by experimental data, this document aims to clarify their respective impacts on muscle protein synthesis, catabolism, and overall performance.

At a Glance: Ca-AKG vs. OKG in Muscle Metabolism

FeatureCalcium Alpha-Ketoglutarate (Ca-AKG)Ornithine Alpha-Ketoglutarate (OKG)
Primary Mechanism Primarily acts through the Akt/mTOR signaling pathway to promote protein synthesis and inhibit protein degradation.[1][2]Functions as a precursor to anabolic amino acids (glutamine, arginine) and may increase the secretion of anabolic hormones like insulin (B600854) and growth hormone.[3][4]
Key Effects Promotes muscle hypertrophy, increases muscle fiber size, and has demonstrated anti-aging effects in animal models.[1][5][6][7][8]Preserves muscle protein synthesis and improves nitrogen balance in clinical settings of stress, such as post-surgery or in burn patients.[9][10][11][12]
Supporting Evidence Primarily preclinical studies in mice and in vitro cell culture models.[1][6][7]Primarily clinical trials in human subjects, particularly in patient populations experiencing metabolic stress.[9][10][12]

Quantitative Data Comparison

The following tables summarize the quantitative findings from key experimental studies on Ca-AKG and OKG.

Table 1: Effects of Calcium Alpha-Ketoglutarate (Ca-AKG) on Muscle Metabolism in Mice
ParameterTreatment GroupControl GroupPercentage ChangeStudy Reference
Gastrocnemius Muscle Weight 2% AKG in drinking waterStandard drinking water+ (Significant increase)Cai et al. (2018)[13]
Gastrocnemius Muscle Fiber Diameter 2% AKG in drinking waterStandard drinking water+ (Significant increase)Cai et al. (2018)[13]
Median Lifespan (Females, Cohort 1) Ca-AKG supplemented chowStandard chow+16.6%Asadi Shahmirzadi et al. (2020)[6]
Median Lifespan (Females, Cohort 2) Ca-AKG supplemented chowStandard chow+10.5%Asadi Shahmirzadi et al. (2020)[6]
Frailty Score Reduction (Females) Ca-AKG supplemented chowStandard chow-46%Asadi Shahmirzadi et al. (2020)[6]
Frailty Score Reduction (Males) Ca-AKG supplemented chowStandard chow-41%Asadi Shahmirzadi et al. (2020)[6]
Table 2: Effects of Ornithine Alpha-Ketoglutarate (OKG) on Muscle Metabolism in Humans
ParameterTreatment GroupControl GroupOutcomeStudy Reference
Total Ribosome Concentration (Post-surgery) TPN + OKG (0.35 g/kg/day)TPN onlyNo changeDecrease of 23% (p < 0.05)
Percentage of Polyribosomes (Post-surgery) TPN + OKG (0.35 g/kg/day)TPN onlyNo changeDecrease of 21% (p < 0.01)
Cumulative Nitrogen Balance (Post-surgery) TPN + OKG (0.35 g/kg/day)TPN onlyNot statistically different from zeroNegative on each day (p < 0.05)
Cumulative Nitrogen Balance (Burn Patients, Day 21) OKG (20 g/day )Placebo+127 ± 13 g-63 ± 18 g
Bench Press Strength Increase (Weight-trained men) OKGControl+6.6%+1.5%

Signaling Pathways and Mechanisms of Action

The distinct effects of Ca-AKG and OKG on muscle metabolism are rooted in their different mechanisms of action at the cellular level.

Calcium Alpha-Ketoglutarate (Ca-AKG) Signaling Pathway

Ca-AKG primarily influences muscle protein synthesis and hypertrophy through the activation of the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and proliferation. AKG may also interact with G-protein coupled receptors, such as GPR91, to initiate these downstream effects.

Ca_AKG_Pathway Ca_AKG Calcium Alpha-Ketoglutarate GPR91 GPR91 Ca_AKG->GPR91 Binds to Akt Akt GPR91->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Ca-AKG stimulates muscle protein synthesis via the Akt/mTOR pathway.
Ornithine Alpha-Ketoglutarate (OKG) Mechanism of Action

OKG's effects are largely attributed to its role as a precursor for the synthesis of key amino acids, glutamine and arginine, which are crucial for protein metabolism and immune function. Additionally, OKG has been shown to stimulate the release of anabolic hormones, which can further promote a positive nitrogen balance and muscle protein synthesis.

OKG_Mechanism OKG Ornithine Alpha-Ketoglutarate Ornithine Ornithine OKG->Ornithine AKG Alpha-Ketoglutarate OKG->AKG Hormones Anabolic Hormones (Insulin, Growth Hormone) OKG->Hormones Stimulates release of Arginine Arginine Ornithine->Arginine Glutamine Glutamine AKG->Glutamine Protein_Synthesis Muscle Protein Synthesis Glutamine->Protein_Synthesis Arginine->Protein_Synthesis Hormones->Protein_Synthesis Nitrogen_Balance Improved Nitrogen Balance Protein_Synthesis->Nitrogen_Balance Protein_Synthesis_Protocol Start Start: Subject Preparation Infusion Primed continuous intravenous infusion of isotopically labeled amino acid tracer Start->Infusion Biopsy1 Muscle Biopsy 1 (Baseline) Infusion->Biopsy1 Treatment Administration of Test Compound (e.g., Ca-AKG or OKG) Biopsy1->Treatment Biopsy2 Muscle Biopsy 2 (Post-treatment) Treatment->Biopsy2 Analysis Analysis of tracer incorporation into muscle protein via GC-MS or LC-MS/MS Biopsy2->Analysis Calculation Calculation of Fractional Synthetic Rate (FSR) Analysis->Calculation End End: Quantification of Muscle Protein Synthesis Calculation->End

References

A Comparative Analysis of Calcium Ketoglutarate and Rapamycin on Lifespan Extension

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for interventions that extend healthy lifespan is a primary focus. Among the promising candidates, calcium ketoglutarate (CaKG) and rapamycin (B549165) have emerged as significant subjects of study. This guide provides an objective, data-driven comparison of their effects on lifespan, drawing from key experimental findings.

Both CaKG, a crucial intermediate in the Krebs cycle, and rapamycin, a macrolide compound, have demonstrated the ability to extend lifespan in various model organisms. However, they operate through distinct and overlapping mechanisms, presenting different profiles of benefits and potential drawbacks. This analysis will delve into the quantitative data on lifespan extension, detail the experimental methodologies employed in pivotal studies, and visualize the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the lifespan and healthspan effects of this compound and Rapamycin as observed in key preclinical studies.

Table 1: Lifespan Extension in Animal Models

CompoundModel OrganismSexMedian Lifespan IncreaseMaximum Lifespan IncreaseStudy Reference
Calcium α-KetoglutarateC57BL/6 miceFemale10.5% - 16.6%8% - 19.7%Asadi Shahmirzadi et al., 2020[1]
C57BL/6 miceMaleNot statistically significantNot statistically significantAsadi Shahmirzadi et al., 2020[1]
C. elegansMixed~50%-Chin et al., 2014[2]
D. melanogasterFemaleUp to 15%-Su et al., 2019[3]
RapamycinGenetically heterogeneous miceMale & Female9% (Male), 14% (Female)YesHarrison et al., 2009[4][5]
C57BL/6J miceMale23%YesMiller et al., 2014[6]
C57BL/6J miceFemale26%YesMiller et al., 2014[6]

Table 2: Healthspan and Age-Related Phenotypes

CompoundKey Healthspan ImprovementsStudy Reference
Calcium α-KetoglutarateReduced frailty in mice (41% in males, 46% in females), decreased severity of age-related conditions such as fur loss, dermatitis, and kyphosis.[1][2]Asadi Shahmirzadi et al., 2020[1]
Improved bone mass and regeneration in aged mice.[7]-
RapamycinAmeliorated age-related declines in cognitive and physical function, prevented hearing loss and arterial dysfunction, and rejuvenated the hearts of aged mice.[8]Various studies[8]
Reduced cancer incidence.[8][9]-

Signaling Pathways and Mechanisms of Action

Rapamycin is a well-established and specific inhibitor of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism.[10][11] By inhibiting mTOR Complex 1 (mTORC1), rapamycin mimics a state of dietary restriction, a known pro-longevity intervention.[4][11]

This compound's mechanisms are more diverse. As a key metabolite, its levels decline with age.[12][13] Supplementation is believed to restore youthful metabolic function. CaKG can inhibit ATP synthase and, consequently, the mTOR pathway, similar to dietary restriction.[3][4] Furthermore, it plays a role in epigenetic regulation by acting as a cofactor for enzymes involved in DNA demethylation and has roles in collagen synthesis and ammonia (B1221849) detoxification.[4][14] CaKG has also been shown to reduce chronic inflammation by inducing the anti-inflammatory cytokine IL-10.[15]

Signaling_Pathways cluster_rapamycin Rapamycin Pathway cluster_cakg This compound Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Longevity Lifespan Extension mTORC1->Longevity Autophagy->Longevity CaKG Calcium Ketoglutarate KrebsCycle Krebs Cycle CaKG->KrebsCycle ATPSynthase ATP Synthase CaKG->ATPSynthase inhibits TET_enzymes TET Enzymes CaKG->TET_enzymes cofactor for Inflammation Chronic Inflammation CaKG->Inflammation reduces mTOR mTOR ATPSynthase->mTOR mTOR->Longevity DNA_demethylation DNA Demethylation TET_enzymes->DNA_demethylation DNA_demethylation->Longevity Inflammation->Longevity Experimental_Workflow Start Start: Select Model Organism (e.g., C57BL/6 mice) GroupAllocation Allocate to Groups: - Control (Standard Diet) - Treatment (Diet + Compound) Start->GroupAllocation Treatment Initiate Treatment at Specified Age (e.g., 18 months) GroupAllocation->Treatment Monitoring Longitudinal Monitoring: - Daily Health Checks - Regular Frailty Assessments - Body Weight Measurement Treatment->Monitoring Lifespan Record Lifespan (Date of Natural Death) Monitoring->Lifespan Healthspan Healthspan Analysis: - Necropsy - Histopathology - Biomarker Analysis Monitoring->Healthspan

References

The Synergistic Potential of Calcium Ketoglutarate: A Comparative Guide for Geroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to extend healthspan and mitigate the effects of aging, researchers are increasingly exploring combinatorial approaches that target multiple aging pathways simultaneously. Calcium alpha-ketoglutarate (B1197944) (CaKG), a key intermediate in the Krebs cycle, has emerged as a promising geroprotector. This guide provides a comparative analysis of CaKG's synergistic potential with other prominent geroprotectors: Vitamin C, Rapamycin, Metformin, and Resveratrol. While direct experimental data on synergistic effects are nascent, this document synthesizes established biochemical interactions and overlapping molecular pathways to inform future research and drug development.

I. Established Synergy: Calcium Ketoglutarate and Vitamin C

The synergy between this compound and Vitamin C is well-documented, primarily revolving around their co-dependent roles in epigenetic regulation.

Mechanism of Action: The Ten-Eleven Translocation (TET) enzymes are central to DNA demethylation, a process that can reverse age-related epigenetic changes. These enzymes require alpha-ketoglutarate (AKG) as a crucial co-substrate to function.[1][2][3] Vitamin C acts as a vital cofactor, enhancing the catalytic activity of TET enzymes by maintaining iron in its reduced state (Fe2+) within the enzyme's active site.[2][4] This essential partnership means that the presence of both CaKG (as the AKG donor) and Vitamin C is necessary for optimal TET enzyme function and, consequently, for efficient DNA demethylation.

Signaling Pathway:

TET_Enzyme_Activation CaKG This compound (CaKG) AKG Alpha-Ketoglutarate (AKG) CaKG->AKG Provides TET_active TET Enzyme (Active) AKG->TET_active Co-substrate VitaminC Vitamin C VitaminC->TET_active Cofactor (reduces Fe3+ to Fe2+) TET_inactive TET Enzyme (Inactive) TET_inactive->TET_active DNA_demethylation DNA Demethylation TET_active->DNA_demethylation Catalyzes Epigenetic_Regulation Youthful Epigenetic Profile DNA_demethylation->Epigenetic_Regulation Promotes experimental_workflow start Select Mouse Strain (e.g., C57BL/6) grouping Randomly Assign to Treatment Groups start->grouping control Control Group (Vehicle/Standard Diet) grouping->control treatment Treatment Group (Geroprotector) grouping->treatment monitoring Monitor Healthspan and Lifespan (Body weight, activity, pathology) control->monitoring treatment->monitoring data_analysis Data Analysis (Survival curves, statistical tests) monitoring->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Assessing the Impact of the Calcium Moiety in Ca-AKG Supplementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-ketoglutarate (AKG) is a critical intermediate in the Krebs cycle, playing a central role in cellular energy metabolism, nitrogen balance, and as a signaling molecule. With age, endogenous levels of AKG decline significantly, a phenomenon linked to various age-related conditions. This has led to growing interest in AKG supplementation, with Calcium Alpha-Ketoglutarate (Ca-AKG) emerging as a popular form. This guide provides a comparative analysis of Ca-AKG against other forms of AKG, focusing on the impact of the calcium moiety on its bioavailability, stability, and physiological effects. The information presented is intended for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Comparison of AKG Forms: The Role of the Calcium Moiety

The primary rationale for using Ca-AKG over other forms, such as free AKG or Arginine-AKG (AAKG), lies in its enhanced stability and bioavailability. Free AKG is reported to be less stable in the acidic environment of the stomach and may be substantially metabolized by enterocytes, limiting its systemic availability. The calcium salt form is believed to protect the AKG molecule, allowing for more efficient absorption into the bloodstream.

While direct comparative pharmacokinetic data from a single head-to-head study is limited in the publicly available literature, the consensus in scientific reviews and product comparisons points to the superiority of Ca-AKG for systemic delivery of AKG. AAKG, a salt of AKG with the amino acid arginine, is primarily marketed towards the athletic community for its potential to increase nitric oxide production, thereby enhancing blood flow. Its benefits are often attributed to the arginine component as much as the AKG.

Table 1: Qualitative Comparison of Different Forms of AKG Supplementation

FeatureCalcium-AKG (Ca-AKG)Arginine-AKG (AAKG)Free AKG
Primary Moiety CalciumL-ArginineNone
Reported Bioavailability EnhancedModerateLow
Reported Stability HighModerateLow
Primary Research Focus Longevity, metabolic health, bone healthAthletic performance, nitric oxide productionGeneral metabolic studies
Key Proposed Advantage Improved systemic delivery of AKGVasodilation and nutrient delivery to musclesDirect source of AKG

Quantitative Data from Preclinical and Clinical Studies

A landmark study in mice by Asadi Shahmirzadi et al. (2020) demonstrated that supplementation with Ca-AKG extended lifespan and healthspan in aging mice. This study is frequently cited as strong evidence for the anti-aging potential of Ca-AKG.

A human study involving a supplement containing 1,000 mg of Ca-AKG (along with vitamin A or D depending on sex) reported a significant reduction in biological age as measured by DNA methylation clocks.

Table 2: Summary of Key Findings from Ca-AKG Supplementation Studies

StudyModelDosageKey Quantitative Findings
Asadi Shahmirzadi et al., 2020MiceNot specified in snippetsLifespan and healthspan extension.
Non-controlled trial (as reported by Examine.com)Humans (n=42)1,000 mg Ca-AKG daily (with Vitamin A or D)Average 7.96-year improvement in estimated epigenetic age.

Experimental Protocols

Protocol 1: In Vivo Assessment of Ca-AKG on Lifespan and Healthspan in Mice (Adapted from Asadi Shahmirzadi et al., 2020)

This protocol provides a general framework based on the description of the study. For precise details, consulting the original publication is recommended.

1. Animal Model:

  • Species: C57BL/6 mice.

  • Age: 18 months (to model late-life intervention).

  • Housing: Standardized conditions with controlled light-dark cycles and ad libitum access to food and water.

2. Diet and Supplementation:

  • Control Group: Fed a standard chow diet.

  • Experimental Group: Fed a standard chow diet supplemented with Ca-AKG. The exact percentage of Ca-AKG in the chow should be predetermined based on desired dosage and food intake.

3. Healthspan and Frailty Assessment:

  • A comprehensive frailty index should be assessed at regular intervals (e.g., monthly). This can include measures of body weight, grip strength, gait, and assessment of age-related conditions like kyphosis and tumor development.

4. Lifespan Determination:

  • Animals are monitored daily for their natural lifespan. The date of death is recorded for each mouse.

5. Biochemical Analysis:

  • Blood samples are collected at specified time points to measure systemic inflammatory cytokines (e.g., IL-10) and other relevant biomarkers.

Protocol 2: Quantification of Alpha-Ketoglutarate in Plasma using HPLC

This protocol is a generalized method for researchers aiming to quantify AKG levels in biological samples.

1. Sample Preparation:

  • Collect blood in EDTA tubes and centrifuge to separate plasma.

  • Deproteinize plasma samples by adding a precipitating agent (e.g., perchloric acid) followed by centrifugation.

  • The supernatant containing AKG is collected.

2. Derivatization:

  • AKG in the supernatant is derivatized to a more stable and detectable compound. A common method involves reaction with o-phenylenediamine (B120857) to form a fluorescent derivative.

3. HPLC Analysis:

  • The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., reversed-phase C18) and a fluorescence or UV detector.

  • A standard curve is generated using known concentrations of AKG to quantify the amount in the plasma samples.

Protocol 3: In Vitro Cellular Uptake of Alpha-Ketoglutarate

This protocol outlines a general procedure to investigate the cellular uptake of different AKG forms.

1. Cell Culture:

  • Select a relevant cell line (e.g., Caco-2 for intestinal absorption, or a target tissue cell line).

  • Culture cells to confluence in appropriate multi-well plates.

2. Uptake Assay:

  • Prepare solutions of different AKG forms (Ca-AKG, AAKG, free AKG) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Wash the cells and incubate them with the AKG solutions for various time points.

  • To terminate the uptake, rapidly wash the cells with ice-cold buffer.

3. Quantification of Intracellular AKG:

  • Lyse the cells to release intracellular contents.

  • Quantify the amount of AKG in the cell lysate using an appropriate method, such as an enzyme-based colorimetric/fluorometric assay kit or LC-MS/MS for higher sensitivity and specificity.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in Ca-AKG's Effects

Ca-AKG is thought to exert its effects through various cellular signaling pathways. As a key metabolite, it influences processes related to energy sensing, inflammation, and epigenetic regulation.

CaAKG Ca-AKG Supplementation AKG Increased Intracellular AKG CaAKG->AKG AMPK AMPK Activation AKG->AMPK mTOR mTOR Inhibition AKG->mTOR Inflammation Reduced Inflammation AKG->Inflammation Epigenetics Epigenetic Modulation AKG->Epigenetics Longevity Increased Longevity & Healthspan AMPK->Longevity mTOR->Longevity Inflammation->Longevity Epigenetics->Longevity

Caption: Key signaling pathways influenced by Ca-AKG supplementation.

Experimental Workflow for Assessing Ca-AKG Bioavailability

A typical experimental workflow to compare the bioavailability of different AKG forms would involve several key steps, from administration to data analysis.

start Start: Animal Model Selection (e.g., Mice, Rats) admin Oral Administration of Different AKG Forms (Ca-AKG, AAKG, Free AKG) start->admin blood Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) admin->blood plasma Plasma Isolation blood->plasma analysis AKG Quantification (LC-MS/MS or HPLC) plasma->analysis pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk end End: Comparative Bioavailability Assessment pk->end

Caption: Workflow for a comparative bioavailability study of AKG forms.

Conclusion

The available evidence strongly suggests that the calcium moiety in Ca-AKG plays a crucial role in enhancing the stability and bioavailability of orally supplemented AKG. While direct, quantitative, head-to-head pharmacokinetic studies are needed to definitively quantify these differences against other forms like AAKG and free AKG, the existing preclinical and clinical data on Ca-AKG's efficacy in promoting healthspan and longevity are promising. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the comparative performance of different AKG formulations and elucidate the mechanisms underlying their physiological effects. For drug development professionals, the focus on a stable and bioavailable form of AKG, such as Ca-AKG, is a critical consideration for future therapeutic applications.

A Comparative Guide to Calcium Ketoglutarate and Other Krebs Cycle Intermediates in Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of calcium ketoglutarate (CaKG) and other key Krebs cycle intermediates on cellular respiration. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to be a valuable resource for research and therapeutic development in the fields of metabolism, bioenergetics, and drug discovery.

Executive Summary

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, crucial for the generation of ATP through oxidative phosphorylation. The intermediates of this cycle, including alpha-ketoglutarate (B1197944), succinate (B1194679), fumarate, malate, citrate, and oxaloacetate, are not merely metabolic stepping stones but also act as signaling molecules that can modulate cellular function. Calcium alpha-ketoglutarate (CaKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant interest for its potential therapeutic applications. This guide delves into the comparative effects of CaKG and other TCA cycle intermediates on cellular respiration, supported by experimental findings.

Alpha-ketoglutarate is a pivotal molecule within the Krebs cycle, determining its overall rate.[1] It serves as a precursor for the synthesis of amino acids such as glutamate (B1630785) and glutamine, which are vital for protein synthesis and as metabolic fuel for cells of the gastrointestinal tract.[1][2] In contrast, other intermediates such as succinate directly link to the electron transport chain via complex II, offering a distinct entry point for electrons and influencing ATP production.[3] This guide will explore these differences in detail, providing a comprehensive overview for researchers.

Comparative Analysis of Metabolic Effects

The influence of various Krebs cycle intermediates on cellular respiration can be quantified by measuring parameters such as oxygen consumption rate (OCR) and the ratio of ATP produced to oxygen consumed (P/O ratio). The choice of substrate significantly impacts mitochondrial bioenergetics.

Table 1: Comparison of Mitochondrial Respiration with Different Substrates
SubstrateState 3 Respiration (nmol O2/min/mg)P/O RatioKey Enzyme Complex Utilized
Alpha-ketoglutarate + Malate 150 ± 102.4 - 2.8Complex I
Succinate + Rotenone 200 ± 151.64Complex II
Pyruvate + Malate 180 ± 122.73Complex I
Glutamate + Malate 160 ± 82.1 - 2.7Complex I
Palmitoyl-carnitine + Malate 120 ± 142.4 - 2.8Complex I & II (via beta-oxidation)

Data compiled from studies on isolated heart and kidney mitochondria.[4] State 3 respiration represents ADP-stimulated oxygen consumption. The P/O ratio indicates the efficiency of oxidative phosphorylation. Rotenone is an inhibitor of Complex I, used to isolate the activity of Complex II with succinate as a substrate.

As the data indicates, succinate-driven respiration, which bypasses Complex I, results in a higher maximal oxygen consumption rate but a lower P/O ratio compared to Complex I-linked substrates like alpha-ketoglutarate.[4][5] This is because fewer protons are pumped across the inner mitochondrial membrane when electrons enter at Complex II. Alpha-ketoglutarate, along with other NAD+-linked substrates, contributes to a higher ATP yield per molecule of oxygen consumed.[4]

Signaling Pathways and Regulatory Roles

Beyond their direct role in ATP production, Krebs cycle intermediates are crucial signaling molecules.

Alpha-Ketoglutarate as a Signaling Molecule

Alpha-ketoglutarate is a key cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications (e.g., histone and DNA demethylases) and hypoxia sensing (e.g., prolyl hydroxylases that regulate HIF-1α).[6] An accumulation of other intermediates, such as succinate and fumarate, can competitively inhibit these AKG-dependent dioxygenases, leading to widespread changes in gene expression and cellular function.

AKG_Signaling cluster_pathways Downstream Effects AKG Alpha-Ketoglutarate Dioxygenases AKG-Dependent Dioxygenases AKG->Dioxygenases Activates Epigenetics Epigenetic Regulation (Histone/DNA Demethylation) Dioxygenases->Epigenetics HIF1a HIF-1α Degradation (Hypoxia Response) Dioxygenases->HIF1a Succinate_Fumarate Succinate / Fumarate Succinate_Fumarate->Dioxygenases Inhibits Seahorse_Workflow cluster_injections Sequential Injections start Seed Cells in XF Microplate prepare Prepare Assay Medium & Incubate start->prepare load Load Sensor Cartridge with Intermediates & Inhibitors prepare->load run Run Seahorse XF Analyzer Assay load->run basal Basal OCR run->basal injection1 Inject Substrate (e.g., CaKG, Succinate) basal->injection1 injection2 Inject Oligomycin injection1->injection2 injection3 Inject FCCP injection2->injection3 injection4 Inject Rotenone/ Antimycin A injection3->injection4 analyze Analyze OCR Data (Basal, ATP-linked, Maximal Respiration) injection4->analyze

References

Evaluating Off-Target Effects of Long-Term Calcium Ketoglutarate Supplementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ketoglutarate (CaKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (B1197944) (AKG), has garnered significant attention in the longevity and metabolic health research community. Preclinical studies have demonstrated its potential to extend lifespan and healthspan in model organisms, driving interest in its translational applications for human aging. However, the long-term off-target effects of sustained CaKG supplementation remain a critical area of investigation. This guide provides a comprehensive evaluation of the current understanding of these effects, offering a comparison with another prominent longevity supplement, Nicotinamide (B372718) Mononucleotide (NMN), and presenting supporting experimental data and methodologies.

Comparative Analysis of Off-Target Effects: CaKG vs. NMN

While direct head-to-head clinical trials comparing the off-target effects of long-term CaKG and NMN supplementation are currently lacking, we can synthesize findings from separate studies to draw a comparative overview.

Data on Safety and Tolerability:

ParameterThis compound (CaKG)Nicotinamide Mononucleotide (NMN)
General Safety Generally Recognized As Safe (GRAS) status. Well-tolerated in human clinical trials at doses up to 6 g/day for 6 months[1].Generally considered safe and well-tolerated in human clinical trials at doses ranging from 250 mg to 1250 mg for up to 12 weeks[[“]].
Reported Side Effects The most common adverse events are mild gastrointestinal symptoms, which are often transient. One study reported a similar rate of adverse events between the placebo and CaKG groups[1].No significant adverse events or clinically meaningful changes in physiological, hematological, or biochemical parameters have been reported in multiple randomized, double-blind, placebo-controlled trials[[“]][3][4][5].
Long-Term Safety Data Limited long-term human data. The ABLE clinical trial (NCT05706389) is currently investigating the effects of 1 g/day sustained-release CaKG for 6 months, with safety as a key outcome[1][6].Most human trials have been limited to 12 weeks, so longer-term safety is still being established[[“]].

Metabolic and Inflammatory Off-Target Effects:

ParameterThis compound (CaKG)Nicotinamide Mononucleotide (NMN)
Metabolic Profile In hemodialysis patients, CaKG supplementation (up to 4.5 g/day ) was found to increase plasma arginine and decrease plasma urea (B33335) levels[1]. A clinical trial (NCT07114536) is assessing changes in glucose and lipid metabolism[7].Long-term administration in mice mitigated age-associated body weight gain, improved insulin (B600854) sensitivity, and plasma lipid profiles[8]. In healthy middle-aged adults, NMN supplementation (up to 900 mg/day for 60 days) did not significantly alter the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR)[4].
Inflammatory Markers Preclinical studies in mice show that CaKG supplementation is associated with a decrease in systemic inflammatory cytokines[9]. The ABLE clinical trial is measuring changes in inflammatory parameters in the blood[1][10].In a mouse model of spinal cord injury, NMN supplementation was found to inhibit inflammation and regulate inflammatory signaling pathways[11].
Untargeted Metabolomics Data from human untargeted metabolomics studies on long-term CaKG supplementation is not yet widely available.An untargeted metabolomic analysis in aging model mice suggested that the anti-aging effects of NMN may be linked to the regulation of lipid and purine (B94841) metabolism[12].
Gene Expression The clinical trial NCT07114536 is evaluating changes in aging-related gene expression[7].Long-term NMN administration in mice was shown to reverse age-associated gene expression changes in skeletal muscle, white adipose tissue, and the liver[8]. In human skin fibroblasts, NMN induced unique gene expression profiles associated with protein homeostasis, RNA regulation, and anti-apoptotic signaling[13].

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation and replication of findings. Below are representative experimental protocols for assessing the effects of CaKG and NMN.

Protocol 1: Evaluation of CaKG Supplementation in Middle-Aged Adults (Based on the ABLE Clinical Trial - NCT05706389)

  • Study Design: A single-center, randomized, double-blind, placebo-controlled trial[1][6].

  • Participants: 120 healthy individuals aged 40-60 years with a DNA methylation age greater than their chronological age[1][6].

  • Intervention: Participants are randomized to receive either 1 g/day of sustained-release Ca-AKG or a placebo for 6 months[1][6].

  • Primary Outcome: Change in DNA methylation age from baseline to the end of the intervention[1][6].

  • Secondary Outcomes (Off-Target Effects Assessment):

    • Inflammatory and Metabolic Parameters: Blood samples are collected to measure inflammatory markers, kidney function, liver function, fasting triglycerides, high-density lipoprotein, and glucose[1][6][10].

    • Cardiovascular Function: Arterial stiffness is assessed[1][6].

    • Physical Function: Handgrip strength and leg extension strength are measured[1][6].

  • Safety Assessment: Documentation of all adverse events. Liver function, kidney function, and complete blood counts are monitored at 3, 6, and 9 months[1].

Protocol 2: Evaluation of NMN Supplementation in Healthy Middle-Aged Adults (Representative Protocol)

  • Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial[3][4][5].

  • Participants: Healthy middle-aged adults[3][4][5].

  • Intervention: Participants are randomized to receive a placebo or varying doses of NMN (e.g., 300 mg, 600 mg, or 900 mg) orally once daily for a specified duration (e.g., 60 days)[3][4][5].

  • Primary Outcome: Evaluation of blood NAD+ concentration[3][4][5].

  • Secondary Outcomes (Off-Target Effects Assessment):

    • Safety and Tolerability: Monitoring of adverse events, along with laboratory and clinical measures[3][4][5].

    • Metabolic Parameters: Assessment of the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR)[4].

    • Physical Performance: Six-minute walking test[3][4][5].

    • Biological Age: Assessment using a blood-based biological age calculator[4].

Signaling Pathways and Experimental Workflows

This compound and Key Signaling Pathways

CaKG is believed to exert its effects through the modulation of key signaling pathways involved in aging and metabolism, primarily the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) pathways.

CaKG_Signaling_Pathways CaKG This compound (CaKG) mTORC1 mTORC1 CaKG->mTORC1 Inhibition AMPK AMPK CaKG->AMPK Activation Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth AMPK->mTORC1 AMPK->Autophagy Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Longevity Increased Longevity Autophagy->Longevity Mitochondrial_Biogenesis->Longevity

Caption: CaKG's influence on mTOR and AMPK pathways.

Experimental Workflow for a CaKG Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating the effects of CaKG supplementation.

CaKG_Trial_Workflow Screening Participant Screening (Age, Health Status) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Blood, Physical, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: CaKG Supplementation Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Assessments (e.g., 3, 6, 9 months) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Workflow of a randomized controlled trial for CaKG.

Conclusion

Current evidence suggests that long-term supplementation with this compound is generally safe and well-tolerated, with mild and transient gastrointestinal symptoms being the most frequently reported side effect. Preclinical and emerging clinical data point towards beneficial on-target effects related to aging and metabolism. However, a comprehensive understanding of its long-term, off-target effects in a healthy human population requires further investigation through large-scale, long-duration, randomized controlled trials. The ongoing ABLE clinical trial and similar studies are poised to provide crucial data on a wide range of metabolic, inflammatory, and safety markers, which will be instrumental in fully characterizing the risk-benefit profile of CaKG.

Compared to NMN, another leading longevity supplement, CaKG appears to have a similar safety profile in the short to medium term. Both compounds are under active investigation to elucidate their full spectrum of biological effects. As more data from untargeted metabolomics, gene expression profiling, and long-term clinical trials become available, a more definitive comparison of their off-target effects will be possible. For now, researchers and drug development professionals should proceed with a data-driven and cautious approach when considering CaKG for long-term applications.

References

A Head-to-Head Comparison of Calcium Ketoglutarate and Metformin in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for interventions that can extend healthspan and lifespan is a primary focus. Among the promising candidates are calcium ketoglutarate (CaKG) and the well-established diabetes drug, metformin (B114582). While direct head-to-head preclinical trials are lacking, a comparative analysis of their individual effects in animal models provides valuable insights into their potential as geroprotectors.

This guide offers an objective comparison of CaKG and metformin based on available preclinical data, focusing on their impact on longevity, healthspan, and metabolic parameters. Detailed experimental protocols for key studies are provided to aid in the design and interpretation of future research.

At a Glance: CaKG vs. Metformin

FeatureThis compound (CaKG)Metformin
Primary Function Krebs cycle intermediate, metabolic regulatorFirst-line medication for type 2 diabetes
Mechanism of Action Modulates energy metabolism, epigenetic regulation, and inflammationPrimarily activates AMP-activated protein kinase (AMPK)
Lifespan Extension Shown to extend lifespan in mice, particularly in females.Mixed results in rodents, with some studies showing modest lifespan extension, primarily in males.
Healthspan Improvement Reduces frailty and the severity of age-related conditions.[1][2][3]Improves physical performance and reduces the incidence of some age-related diseases.[4][5][6][7]
Metabolic Effects Can improve metabolic flexibility.Enhances insulin (B600854) sensitivity and lowers blood glucose.

Quantitative Comparison of Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies on CaKG and metformin.

Table 1: Effects on Lifespan in Mice

CompoundStudyAnimal ModelSexDosageMedian Lifespan ExtensionMaximum Lifespan Extension
CaKG Asadi Shahmirzadi et al., 2020C57BL/6 miceFemale2% CaKG in diet10.5% - 16.6%8% - 19.7%
Asadi Shahmirzadi et al., 2020C57BL/6 miceMale2% CaKG in diet9.6% - 12.8% (not statistically significant)Not statistically significant
Metformin Martin-Montalvo et al., 2013C57BL/6 miceMale0.1% w/w in diet~5.83%Not reported
Martin-Montalvo et al., 2013C57BL/6 miceMale1% w/w in dietDecreased lifespan (toxic)Decreased lifespan
Anisimov et al., 2011SHR miceFemale100 mg/kg in drinking waterLifespan extension reportedNot specified
Smith et al., 2010F344 ratsMale1500 ppm in dietNo significant effectNo significant effect

Table 2: Effects on Healthspan and Metabolism in Mice

CompoundStudyHealthspan/Metabolic ParameterModelEffect
CaKG Asadi Shahmirzadi et al., 2020Frailty IndexC57BL/6 miceReduced frailty scores by 46% in females and 41% in males.
Asadi Shahmirzadi et al., 2020Inflammatory CytokinesC57BL/6 miceDecreased levels of systemic inflammatory cytokines.
Metformin Martin-Montalvo et al., 2013Physical Performance (Rotarod)C57BL/6 miceImproved physical performance.
Martin-Montalvo et al., 2013CholesterolC57BL/6 miceReduced LDL and total cholesterol levels.
Martin-Montalvo et al., 2013Insulin SensitivityC57BL/6 miceIncreased insulin sensitivity.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms through which CaKG and metformin exert their effects are crucial for understanding their therapeutic potential.

This compound (CaKG) Signaling

CaKG is a key intermediate in the Krebs cycle and plays a central role in cellular metabolism. Its anti-aging effects are thought to be mediated through several pathways, including the regulation of epigenetic modifications and the suppression of chronic inflammation.

CaKG_Pathway CaKG This compound (CaKG) TCA Krebs Cycle CaKG->TCA Enters TET TET Enzymes CaKG->TET Co-factor NFkB NF-κB Signaling CaKG->NFkB Inhibits mTOR mTOR Signaling CaKG->mTOR Inhibits Metabolism Cellular Metabolism TCA->Metabolism Epigenetic Epigenetic Regulation (DNA Demethylation) TET->Epigenetic Inflammation Reduced Inflammation NFkB->Inflammation Longevity Increased Healthspan & Lifespan Epigenetic->Longevity Inflammation->Longevity Metabolism->Longevity

Caption: Simplified signaling pathway of this compound.
Metformin Signaling

Metformin's primary molecular target is widely considered to be the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation leads to a cascade of downstream effects that mimic caloric restriction.

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits Gluconeo Hepatic Gluconeogenesis AMPK->Gluconeo Inhibits GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynth Protein Synthesis mTORC1->ProteinSynth Longevity Increased Healthspan & Lifespan Gluconeo->Longevity Autophagy->Longevity ProteinSynth->Longevity GlucoseUptake->Longevity

Caption: Simplified signaling pathway of Metformin.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols from key studies on CaKG and metformin.

This compound Lifespan Study in Mice (Adapted from Asadi Shahmirzadi et al., 2020)

CaKG_Lifespan_Workflow start Start: 18-month-old C57BL/6 mice diet Dietary Intervention: - Control Group: Standard Chow - CaKG Group: Chow + 2% CaKG start->diet monitoring Lifelong Monitoring: - Survival Checks - Body Weight Measurement - Food Intake Monitoring diet->monitoring healthspan Healthspan Assessment (longitudinal): - Frailty Index Scoring - Clinical Chemistry - Physical Function Tests monitoring->healthspan endpoint Endpoint: Natural Death monitoring->endpoint healthspan->monitoring analysis Data Analysis: - Kaplan-Meier Survival Curves - Statistical Analysis of Healthspan Data endpoint->analysis

Caption: Experimental workflow for a CaKG lifespan study in mice.

Detailed Protocol:

  • Animal Model: Male and female C57BL/6 mice, aged 18 months.

  • Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dietary Intervention:

    • Control Group: Fed a standard chow diet.

    • CaKG Group: Fed the same standard chow diet supplemented with 2% (w/w) Calcium Alpha-Ketoglutarate.

  • Lifespan Assessment: Mice are monitored daily for health and survival until their natural death.

  • Healthspan Assessment:

    • Frailty Index: A comprehensive frailty index is assessed at regular intervals, encompassing measures of body condition, posture, and spontaneous activity.

    • Clinical Chemistry: Blood samples are collected periodically to analyze a panel of biomarkers related to metabolic health and inflammation.

  • Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves and the log-rank test. Healthspan parameters are compared between groups using appropriate statistical tests.

Metformin Lifespan and Healthspan Study in Mice (Adapted from Martin-Montalvo et al., 2013)

Metformin_Lifespan_Workflow start Start: Middle-aged C57BL/6 male mice diet Dietary Intervention: - Control Group: Standard Diet - Metformin Group: Diet + 0.1% Metformin (w/w) start->diet monitoring Long-term Monitoring: - Survival - Body Weight - Food Consumption diet->monitoring healthspan Healthspan Assessments: - Rotarod Performance - Glucose and Insulin Tolerance Tests - Serum Biomarkers monitoring->healthspan endpoint Endpoint: Natural Death monitoring->endpoint healthspan->monitoring analysis Data Analysis: - Survival Curve Analysis - Comparison of Healthspan Metrics endpoint->analysis

Caption: Experimental workflow for a metformin lifespan study in mice.

Detailed Protocol:

  • Animal Model: Male C57BL/6 mice, starting at middle age.

  • Housing: Standard housing conditions with controlled temperature, humidity, and light cycle.

  • Dietary Intervention:

    • Control Group: Fed a standard diet.

    • Metformin Group: Fed a standard diet containing 0.1% (w/w) metformin.

  • Lifespan Assessment: Survival is monitored throughout the study.

  • Healthspan Assessment:

    • Physical Performance: Motor coordination and balance are assessed using a rotarod apparatus.

    • Metabolic Function: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to evaluate glucose metabolism and insulin sensitivity.

    • Serum Biomarkers: Blood is collected to measure levels of cholesterol, LDL, and other metabolic markers.

  • Data Analysis: Lifespan data is analyzed using survival curves. Healthspan and metabolic data are compared between the control and metformin-treated groups using statistical tests such as t-tests or ANOVA.

Conclusion

Both this compound and metformin demonstrate promising effects on healthspan and, to varying degrees, lifespan in preclinical models. CaKG appears to have a more robust and consistent effect on extending lifespan, particularly in female mice, and significantly reduces frailty. Metformin's effects on lifespan in rodents are less consistent, though it shows clear benefits for metabolic health and physical function.

The differing mechanisms of action—CaKG's broad influence on metabolism and epigenetics versus metformin's primary activation of the AMPK pathway—suggest that they may target different aspects of the aging process. Further research, including direct comparative studies and investigations into potential synergistic effects, is warranted to fully elucidate their potential as anti-aging interventions. The detailed protocols provided herein offer a foundation for such future investigations, enabling researchers to build upon the existing body of knowledge in the pursuit of extending healthy human life.

References

Cross-Species Validation of Calcium Ketoglutarate's Longevity Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest to extend healthy lifespan has identified several promising pharmacological interventions. Among these, Calcium Alpha-Ketoglutarate (B1197944) (CaKG) has emerged as a key metabolite with demonstrated pro-longevity effects across multiple species. This guide provides a comprehensive comparison of CaKG's effects with other notable longevity compounds, rapamycin (B549165) and metformin (B114582), supported by experimental data and detailed methodologies.

Quantitative Comparison of Longevity Interventions

The following tables summarize the quantitative effects of Calcium Ketoglutarate (CaKG), rapamycin, and metformin on lifespan across various species.

Table 1: Effects of Longevity Interventions on Lifespan in Mice (Mus musculus)

CompoundStrainSexDoseRoute of AdministrationMedian Lifespan Extension (%)Maximum Lifespan Extension (%)Reference
This compound (CaKG) C57BL/6Female2% w/w in dietOral10.5 - 16.68 - 19.7[1][2]
C57BL/6Male2% w/w in dietOral9.6 - 12.8Not Statistically Significant[1]
Rapamycin Genetically heterogeneous (UM-HET3)Female14 ppm in dietOral1414[3]
Genetically heterogeneous (UM-HET3)Male14 ppm in dietOral99[3]
C57BL/6Male & Female8 mg/kg/dayIntraperitonealUp to 60% (transient treatment)-[4][5]
Metformin C57BL/6Male0.1% w/w in dietOral5.8-[5]
129/SvMale100 mg/kg/dayOral--[6]
C57BL/6 & 129/SvFemale100 mg/kg/dayOralDecreased Lifespan-[6]

Table 2: Effects of Longevity Interventions on Lifespan in Nematodes (Caenorhabditis elegans)

CompoundDoseMean Lifespan Extension (%)Reference
Alpha-Ketoglutarate (AKG) 8 mM~50[7]
Metformin VariesSignificant extension in C. elegans[6]
Rapamycin -Lifespan extension demonstrated[4]

Table 3: Effects of Longevity Interventions on Lifespan in Yeast (Saccharomyces cerevisiae)

CompoundLifespan TypeEffectReference
Alpha-Ketoglutarate (AKG) Not SpecifiedLongevity effects suggested[8]
Rapamycin ReplicativeIncreased lifespan[4]

Healthspan Improvements

Beyond extending lifespan, CaKG has been shown to compress morbidity, the period of age-related disease and frailty. In mice, CaKG treatment reduced frailty scores by 46% in females and 41% in males.[1] It also led to improvements in coat condition, gait, and reduced kyphosis and tumor severity.[1] Rapamycin has also been associated with delayed onset of age-related pathologies, including malignancies and neurodegeneration in mice.[9] Metformin has been shown to improve healthspan indices in mice, such as physical performance and insulin (B600854) sensitivity.[5][10]

Experimental Protocols

Mouse Longevity and Healthspan Study

1. Animal Model:

  • Species: Mus musculus

  • Strain: C57BL/6 or genetically heterogeneous mice (e.g., UM-HET3) to avoid strain-specific effects.[3][9]

  • Age at Intervention: Typically middle-aged (e.g., 18-20 months) to model a more realistic human intervention scenario.[1][4]

  • Housing: Specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.[11]

2. Drug Administration:

  • This compound: Supplemented in the diet at a concentration of 2% (w/w). The control group receives the same diet without CaKG.[12]

  • Rapamycin: Administered orally through microencapsulation in the chow (e.g., 14 ppm or 42 ppm) or via intraperitoneal (IP) injection (e.g., 8 mg/kg/day).[4][11]

  • Metformin: Mixed into the diet (e.g., 0.1% w/w). A higher dose of 1% w/w has been shown to be toxic in mice.[5]

3. Lifespan Assessment:

  • Mice are monitored daily for their entire lifespan.

  • The date of death is recorded for each animal.

  • Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.[13]

4. Healthspan Assessment (Frailty Index):

  • A comprehensive frailty index is assessed at regular intervals (e.g., every two months).

  • This index includes the evaluation of various age-related phenotypes such as alopecia, dermatitis, kyphosis, gait disorders, and body condition score.[12]

  • Each phenotype is scored, and a cumulative frailty score is calculated for each mouse.

C. elegans Lifespan Assay

1. Worm Strain and Maintenance:

  • Strain: Wild-type N2 Bristol strain.

  • Maintenance: Worms are cultured on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.

2. Drug Administration:

  • The compound of interest (e.g., 8 mM Alpha-Ketoglutarate) is added to the NGM agar.[10]

  • Control plates contain the vehicle (e.g., water).

3. Lifespan Assay:

  • Age-synchronized adult worms are transferred to the experimental plates.

  • To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the media.[10]

  • Worms are scored as dead or alive every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Survival curves are plotted and analyzed statistically.

Yeast Replicative Lifespan Assay

1. Yeast Strain and Media:

  • Strain: Saccharomyces cerevisiae (e.g., BY4741).

  • Media: YEPD (Yeast Extract-Peptone-Dextrose) agar plates.

2. Assay Procedure:

  • A single virgin mother cell is placed on a YEPD plate.

  • As the mother cell divides and produces daughter cells, the daughters are carefully removed using a micromanipulator.[14][15]

  • The number of daughter cells produced by each mother cell before it ceases to divide is recorded as its replicative lifespan.[14]

  • The process is repeated for a cohort of mother cells to obtain a lifespan curve.

Signaling Pathways and Experimental Workflow

The longevity effects of CaKG, rapamycin, and metformin are believed to be mediated through conserved signaling pathways that regulate metabolism and cellular stress responses. The mTOR (mechanistic Target of Rapamycin) and AMPK (AMP-activated protein kinase) pathways are central to these effects.

Key Signaling Pathways in Longevity

Signaling_Pathways cluster_Inputs Inputs cluster_Regulators Key Regulators cluster_Outputs Cellular Processes cluster_Interventions Interventions cluster_Outcome Organismal Outcome Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Growth_Factors Growth Factors Growth_Factors->mTORC1 Activates Low_Energy Low Energy (High AMP/ATP) AMPK AMPK Low_Energy->AMPK Activates Protein_Synthesis Protein Synthesis (Growth) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy (Cellular Recycling) mTORC1->Autophagy Inhibits AMPK->mTORC1 Inhibits AMPK->Autophagy Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes Stress_Resistance Stress Resistance AMPK->Stress_Resistance Promotes Longevity Increased Lifespan & Healthspan Protein_Synthesis->Longevity Reduced Autophagy->Longevity Mitochondrial_Biogenesis->Longevity Stress_Resistance->Longevity CaKG CaKG CaKG->mTORC1 Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Metformin Metformin Metformin->AMPK Activates Experimental_Workflow start Start: Animal Acclimation (e.g., to 18 months of age) randomization Randomization into Control & Treatment Groups start->randomization treatment Initiate Treatment (e.g., CaKG in diet) randomization->treatment monitoring Lifelong Monitoring treatment->monitoring lifespan Record Date of Death monitoring->lifespan healthspan Periodic Healthspan Assessment (Frailty Index) monitoring->healthspan data_analysis Data Analysis (Kaplan-Meier Survival Curves, Frailty Score Comparison) lifespan->data_analysis healthspan->data_analysis conclusion Conclusion on Lifespan & Healthspan Effects data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of Calcium Ketoglutarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Calcium Ketoglutarate, aligning with standard safety protocols and regulatory requirements.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecific Recommendations
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Hand Protection Wear compatible chemical-resistant gloves. Gloves should be inspected prior to use and disposed of in accordance with good laboratory practices.
Respiratory Protection In case of dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.
Body Protection Wear appropriate protective clothing to prevent skin exposure. Contaminated clothing should be removed and washed before reuse.

Disposal Procedures

The primary methods for the disposal of this compound are based on its classification as a non-hazardous chemical in many contexts. However, local regulations and the specific nature of any contaminants must always be taken into account.

Step 1: Initial Assessment

Before proceeding with disposal, assess the this compound waste. Is it in a solid form or dissolved in a solvent? Is it mixed with other chemicals? This initial determination will guide the appropriate disposal path.

Step 2: Segregation and Labeling

Properly segregate this compound waste from other chemical waste streams. Ensure the waste container is clearly and accurately labeled with the chemical name and any known hazards. Do not mix with other waste materials.

Step 3: Disposal Options

There are two primary recommended disposal routes for this compound, depending on laboratory capabilities and local regulations.

Option 1: Incineration (Preferred Method)

The most recommended method of disposal for this compound is incineration by a licensed waste disposal facility.

  • Procedure:

    • Collect the solid this compound waste in a suitable, closed container[1].

    • If it is in solution, it may be possible to mix it with a combustible solvent.

    • The waste should then be sent to a chemical incinerator equipped with an afterburner and scrubber[1].

    • Arrange for collection by a licensed chemical waste disposal company.

Option 2: Landfill Disposal (For Small Quantities of Pure Compound)

In some jurisdictions, and for small quantities of pure, solid this compound that is not contaminated with hazardous materials, disposal in a sanitary landfill may be permissible. This is generally considered acceptable for chemicals that are of low acute toxicity and do not possess hazardous waste properties[2].

  • Procedure:

    • Ensure the this compound is in a solid, stable form.

    • Place the chemical in its original, non-broken container with a tightly fitting cap[2].

    • Put the sealed container into a box lined with a plastic bag[2].

    • Seal the box and label it as "Normal Trash" or as required by your institution's waste management policy[2].

    • Dispose of the box in the regular laboratory trash destined for a landfill[2].

Important Considerations:

  • Drain Disposal: Do not dispose of this compound down the drain. Ensure that all waste water is collected and treated through a wastewater treatment plant[1].

  • Local Regulations: Always consult and adhere to your institution's specific safety guidelines and local, state, and federal regulations regarding chemical waste disposal. Waste disposal regulations can vary significantly by region.

  • Uncleaned Containers: Handle uncleaned containers that held this compound as you would the product itself.

Spill Cleanup

In the event of a spill, ventilate the area and collect the spilled material in a suitable container for disposal. Thoroughly clean the contaminated area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Calcium Ketoglutarate Waste assess Assess Waste: Solid or Solution? Contaminated? start->assess solid_pure Solid & Pure assess->solid_pure Solid & Pure solution_contaminated Solution or Contaminated assess->solution_contaminated Solution or Contaminated check_local_reg Check Local Regulations for Landfill Disposal solid_pure->check_local_reg incineration Prepare for Incineration: - Package in sealed container - Label clearly - Arrange for licensed disposal solution_contaminated->incineration landfill_allowed Landfill Permitted? check_local_reg->landfill_allowed landfill_allowed->incineration No landfill_disposal Prepare for Landfill: - Seal in original container - Place in labeled box - Dispose in normal trash landfill_allowed->landfill_disposal Yes end End: Proper Disposal incineration->end landfill_disposal->end

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Calcium Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Calcium ketoglutarate. The following procedures and recommendations are designed to ensure safe operational conduct and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesOSHA-approved eyeglasses or chemical safety goggles.To prevent eye contact with the substance.[1]
Hand Protection GlovesCompatible chemical-resistant gloves.To prevent skin contact.[1]
Body Protection Protective ClothingAppropriate protective clothing to prevent skin exposure.To avoid contact with skin and clothing.[1]
Lab CoatA standard lab coat is recommended.Provides an additional layer of protection.
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when exposed to dusts or aerosols, or if ventilation is inadequate.[1]
General Hygiene Emergency EquipmentSafety shower and eye wash station.Should be readily accessible in case of accidental exposure.[1]
Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation of the substance.[1]

  • Prevent prolonged or repeated exposure.[1]

  • Wash hands thoroughly after handling.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

Storage Conditions:

  • Store in a well-closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 10°C and 25°C.[1]

  • Store away from incompatible substances.[1]

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]
Skin Contact Wash the affected area immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Call a physician.[1]
Inhalation Move the individual to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration. Call a physician.[1]
Disposal Plan

The disposal of this compound and its contaminated materials must be handled responsibly to prevent environmental contamination.

Disposal Method:

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air system.[1]

  • All waste disposal should be in accordance with local, state, and federal regulations.

Environmental Precautions:

  • Do not allow the substance to enter soil, subsoil, surface water, or drains.[1]

  • Ensure all wastewater is collected and treated by a wastewater treatment plant.[1]

Procedural Diagrams

The following diagrams illustrate key operational workflows for handling this compound safely.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_area Prepare a clean and well-ventilated work area prep_ppe->prep_area prep_materials Gather all necessary materials and equipment prep_area->prep_materials handling_weigh Weigh the required amount of this compound prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve or mix the substance as per the experimental protocol handling_weigh->handling_dissolve handling_use Perform the experimental procedure handling_dissolve->handling_use cleanup_decontaminate Decontaminate all work surfaces and equipment handling_use->cleanup_decontaminate Experiment complete cleanup_ppe Remove and properly dispose of or clean PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_waste Collect all waste materials in a suitable, labeled container cleanup_wash->disposal_waste Proceed to disposal disposal_procedure Follow approved chemical waste disposal procedures disposal_waste->disposal_procedure

Caption: Workflow for handling this compound.

G Chemical Spill Response for this compound spill_detected Spill Detected evacuate Evacuate immediate area if necessary spill_detected->evacuate notify Notify supervisor and EHS spill_detected->notify ppe Don appropriate PPE for cleanup notify->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect the spilled material and absorbent contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Complete a spill report dispose->report

Caption: Chemical spill response workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.